molecular formula C10H10O2S B13859918 2-Ethoxybenzo[b]thiophen-4-ol

2-Ethoxybenzo[b]thiophen-4-ol

Cat. No.: B13859918
M. Wt: 194.25 g/mol
InChI Key: MYMPQNOSOMLURD-UHFFFAOYSA-N
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Description

2-Ethoxybenzo[b]thiophen-4-ol is a benzo[b]thiophene derivative supplied as a high-purity reference standard for research and development. The benzo[b]thiophene molecular scaffold is of significant interest in medicinal chemistry due to its presence in pharmacologically active compounds and its diverse biological activities. This core structure is found in molecules exhibiting a wide range of biological properties, including antimicrobial and antifungal activities . As a functionalized benzo[b]thiophene, 2-Ethoxybenzo[b]thiophen-4-ol serves as a key synthetic intermediate or building block in organic synthesis and pharmaceutical impurity profiling. Researchers utilize this compound in the design and development of new chemical entities, particularly in exploring structure-activity relationships (SAR) for novel therapeutic agents. The compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Please refer to the product certificate of analysis for specific data on purity and quality.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

2-ethoxy-1-benzothiophen-4-ol

InChI

InChI=1S/C10H10O2S/c1-2-12-10-6-7-8(11)4-3-5-9(7)13-10/h3-6,11H,2H2,1H3

InChI Key

MYMPQNOSOMLURD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=CC=C2S1)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Application of 2-Ethoxy-4-hydroxybenzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its recurrent presence in diverse bioactive molecules [1][1]. Within this chemical space, 2-Ethoxy-4-hydroxybenzothiophene represents a highly specialized, bifunctional intermediate. The strategic placement of an ethoxy group at the C2 position and a hydroxyl group at the C4 position creates a molecule with finely tuned lipophilicity and hydrogen-bonding capabilities. This whitepaper provides an in-depth technical analysis of its molecular weight, a chemoselective synthetic workflow, and its mechanistic role in drug discovery, particularly in the design of multi-kinase inhibitors [2][2].

Physicochemical Profiling & Molecular Weight Determination

Understanding the exact mass and isotopic distribution of 2-Ethoxy-4-hydroxybenzothiophene is critical for its identification via high-resolution mass spectrometry (HRMS) during drug development.

Theoretical Calculation

The compound consists of a benzo[b]thiophene core (


) modified by two substitutions:
  • C2-Substitution: An ethoxy group (

    
    ) replaces one hydrogen atom.
    
  • C4-Substitution: A hydroxyl group (

    
    ) replaces one hydrogen atom.
    

The resulting molecular formula is


 . The theoretical molecular weight and monoisotopic mass are summarized in Table 1.

Table 1: Elemental Composition and Molecular Weight of


 
ElementAtomic Weight ( g/mol )Monoisotopic Mass (Da)CountTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C) 12.01112.000010120.11061.83%
Hydrogen (H) 1.0081.00781010.0805.19%
Oxygen (O) 15.99915.9949231.99816.47%
Sulfur (S) 32.06531.9721132.06516.51%
Total 194.253 100.00%

Note: The exact monoisotopic mass is 194.0401 Da , which is the target value for HRMS validation.

Experimental Workflow: Chemoselective Synthesis

A significant challenge in synthesizing 2-Ethoxy-4-hydroxybenzothiophene is the chemoselective manipulation of two different ether-type linkages (the ethoxy group and the precursor to the hydroxy group). Standard deprotection of a methoxy precursor using Boron Tribromide (


) would erroneously cleave the C2-ethoxy group as well, leading to a dihydroxy byproduct.

To solve this, we employ a self-validating protocol utilizing a Methoxymethyl (MOM) ether protecting group. The MOM group is robust under basic lithiation conditions but can be selectively removed under mild acidic conditions that leave the C2-ethoxy group intact.

Step-by-Step Synthetic Protocol
  • MOM Protection:

    • Dissolve 4-hydroxybenzo[b]thiophene (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

    • Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) followed dropwise by Chloromethyl methyl ether (MOM-Cl, 1.5 eq).

    • Causality: The MOM group protects the C4-phenol from reacting during subsequent strongly basic organolithium steps.

  • C2-Lithiation and Iodination:

    • Dissolve the resulting 4-(MOM-oxy)benzo[b]thiophene in anhydrous Tetrahydrofuran (THF) at -78°C.

    • Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. The sulfur atom directs the lithium to the C2 position.

    • Quench with Iodine (

      
      , 1.2 eq) to yield 2-iodo-4-(MOM-oxy)benzo[b]thiophene.
      
  • Ullmann-Type Ethoxylation:

    • React the iodinated intermediate with Sodium Ethoxide (NaOEt, 3.0 eq) and Copper(I) Iodide (CuI, 0.2 eq) in Dimethylformamide (DMF) at 110°C.

    • Causality: The copper catalyst facilitates the nucleophilic aromatic substitution of the iodine atom, installing the critical C2-ethoxy group.

  • Chemoselective Deprotection:

    • Dissolve the intermediate in Methanol and add 3M Hydrochloric Acid (HCl). Stir at 40°C for 4 hours.

    • Causality: Mild acidic conditions selectively hydrolyze the MOM acetal to reveal the C4-hydroxyl group, while the C2-aromatic ethyl ether remains completely stable, yielding the target 2-Ethoxy-4-hydroxybenzothiophene .

Synthesis A 4-Hydroxybenzo[b]thiophene (Starting Material) B MOM Protection (MOM-Cl, DIPEA) A->B C 4-(Methoxymethoxy)benzo[b]thiophene B->C D C2-Lithiation & Iodination (n-BuLi, I2) C->D E 2-Iodo-4-(MOM-oxy)benzo[b]thiophene D->E F Ullmann Ethoxylation (NaOEt, CuI) E->F G 2-Ethoxy-4-(MOM-oxy)benzo[b]thiophene F->G H Acidic Deprotection (HCl, MeOH) G->H I 2-Ethoxy-4-hydroxybenzothiophene (Target Compound) H->I

Caption: Chemoselective synthetic workflow for 2-Ethoxy-4-hydroxybenzothiophene.

Analytical Validation (LC-MS/ESI)

To ensure the protocol is a self-validating system, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to confirm the exact mass and verify the chemoselective deprotection.

LC-MS Methodology
  • Chromatography: C18 Reverse-Phase Column (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

  • Causality for Analytical Choices: The C2-ethoxy group imparts significant lipophilicity, ensuring strong retention on the C18 column and preventing early elution. Furthermore, the C4-hydroxy group acts as an excellent proton donor. In ESI- mode, it readily deprotonates to form a stable phenoxide anion

    
    . This allows for highly sensitive detection at m/z 193.03  with minimal background noise, definitively validating the presence of the free hydroxyl group.
    

Structural Significance in Drug Design

The pharmacological potential of benzothiophene derivatives spans anti-inflammatory, antimicrobial, and anticancer domains [3][3]. The specific substitution pattern of 2-Ethoxy-4-hydroxybenzothiophene is highly strategic in rational drug design:

  • The Benzo[b]thiophene Core: Provides a rigid, planar, and electron-rich aromatic system that engages in

    
     stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within target protein binding pockets.
    
  • C2-Ethoxy Group: Modulates the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability. Sterically, the ethoxy group can project into hydrophobic sub-pockets, increasing binding affinity via Van der Waals interactions while shielding the C2 position from oxidative metabolism by Cytochrome P450 enzymes.

  • C4-Hydroxy Group: Serves as a critical hydrogen bond donor/acceptor. In the context of multi-kinase inhibitors (such as those targeting EGFR or VEGFR), the 4-OH group is perfectly positioned to form strong hydrogen bonds with the peptide backbone of the kinase hinge region, a mandatory interaction for ATP-competitive inhibition [2][2].

Pathway Ligand 2-Ethoxy-4-hydroxybenzothiophene (Pharmacophore) Hinge Kinase Hinge Region (H-Bond via 4-OH) Ligand->Hinge Pocket Hydrophobic Pocket (Van der Waals via 2-Ethoxy) Ligand->Pocket Inhibition ATP-Competitive Inhibition Hinge->Inhibition Pocket->Inhibition Apoptosis Downstream Effector Blockade (Cell Cycle Arrest) Inhibition->Apoptosis

Caption: Pharmacological mechanism of benzothiophene-derived multi-kinase inhibitors.

References

  • Abd El-Rahman, Y. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, Taylor & Francis. URL: [Link]

  • Keri, R. S., Chand, K., Budagumpi, S., Somappa, S. B., Patil, S. A., & Nagaraja, B. M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. URL: [Link]

Sources

Forensic Impurity Profiling: The Case of 2-Ethoxybenzo[b]thiophen-4-ol in Donepezil

[1][2]

Executive Summary: The Structural Anomaly

In the high-stakes environment of pharmaceutical manufacturing, the detection of an impurity that defies the logic of the synthesis pathway is a critical event.[] 2-Ethoxybenzo[b]thiophen-4-ol (herein referred to as Impurity-EBT ) appears in certain commercial "Donepezil Impurity" catalogs (e.g., TRC-E891215, BOC Sciences), yet it lacks the fundamental indanone-piperidine scaffold of Donepezil Hydrochloride.[]

This guide addresses a specific, high-level scenario: The detection of an extraneous, non-process-related impurity. Unlike standard degradation products (e.g., Donepezil N-oxide, Desbenzyl Donepezil), Impurity-EBT cannot be generated from the standard Donepezil synthesis route.[] Its presence signals a potential cross-contamination event or supply chain artifact linked to the synthesis of benzothiophene-based antipsychotics (e.g., Brexpiprazole).[]

This whitepaper provides the forensic framework to identify, source, and control this impurity, ensuring compliance with ICH Q3A (Impurities in New Drug Substances) and ICH M7 (Mutagenic Impurities).

Chemical Identity & Structural Mismatch Analysis

To manage an impurity, one must first understand its origin.[] A side-by-side structural analysis reveals why Impurity-EBT is not a standard degradation product.

Table 1: Structural Comparison
FeatureDonepezil (API)Impurity-EBT (The Anomaly)
Core Scaffold 2,3-Dihydro-1H-inden-1-one (Indanone)Benzo[b]thiophene
Heterocycle Piperidine (Nitrogen-containing)Thiophene (Sulfur-containing)
Key Substituents Dimethoxy groups, Benzyl ringEthoxy group, Hydroxyl group
Formula


Origin Class Process Intermediate / DegradantExtraneous / Cross-Contaminant

Scientific Insight: The standard synthesis of Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine.[] There is no source of sulfur in these reagents.[] Therefore, the presence of a thiophene ring (Impurity-EBT) confirms that this molecule is extrinsic to the Donepezil process chemistry.[]

Hypothesis of Origin: The "Multi-Product Facility" Risk[1]

If not from the reaction, where does Impurity-EBT come from?

The Brexpiprazole Link: The benzo[b]thiophene moiety is the pharmacophore for several atypical antipsychotics, most notably Brexpiprazole .[] The synthesis of Brexpiprazole often utilizes benzo[b]thiophen-4-ol derivatives as key intermediates to couple with piperazine linkers.[]

  • Mechanism: In a multi-product facility manufacturing both Donepezil and Brexpiprazole (or sourcing intermediates from a vendor who does), trace amounts of the thiophene intermediate can migrate via shared equipment (reactors, centrifuges) or HVAC systems if cleaning validation limits are breached.[]

  • The "2-Ethoxy" Variant: This specific structure likely arises from the ethanolysis (reaction with ethanol solvent) of a reactive precursor (e.g., 2-bromo-benzo[b]thiophene) during the workup of the antipsychotic intermediate.[]

Analytical Strategy: Detection and Segregation

Because Impurity-EBT is chemically distinct (lipophilic phenol) from Donepezil (basic amine), standard USP methods for Donepezil may not elute it or may co-elute it with the solvent front.[]

Method Development Principles[1]
  • pKa Divergence: Donepezil is basic (

    
    ).[] Impurity-EBT is a phenol (
    
    
    ) and a thiophene (neutral/lipophilic).[]
  • Column Choice: A standard C18 column is sufficient, but the gradient must extend to high organic composition to elute the lipophilic thiophene.[]

  • Detection: Donepezil absorbs strongly at 230-270 nm.[] Thiophenes have distinct UV maxima. A Diode Array Detector (DAD) is mandatory for peak purity confirmation.[]

Recommended HPLC-UV-MS Protocol[1]

Objective: To separate the highly polar Donepezil salts from the non-polar Impurity-EBT.

Instrument: HPLC or UHPLC coupled with Single Quadrupole MS (ESI+).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (Acidic pH keeps Donepezil protonated and soluble).[]

    • Solvent B: Acetonitrile (ACN).[]

  • Column Selection:

    • Agilent Zorbax Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.[]

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold for polar degradants).[]

    • 2-15 min: 5%

      
       90% B (Linear gradient).[]
      
    • 15-20 min: 90% B (Hold - Critical Step: Impurity-EBT will elute here due to the lipophilic ethoxy-thiophene core).[]

    • 20-25 min: 5% B (Re-equilibration).[]

  • Detection Settings:

    • UV: 230 nm (Donepezil), 254 nm (Thiophene aromaticity).[]

    • MS: ESI Positive Mode. Scan range 100-600 m/z.[]

    • Target Mass: Look for

      
       (Impurity-EBT) vs 
      
      
      (Donepezil).[]

Self-Validating Check: Inject a spiked sample (Donepezil + 0.1% Impurity-EBT).[] If the resolution (


Forensic Decision Tree (Visualization)

The following diagram outlines the logical workflow when this "Mystery Impurity" is detected.

ImpurityInvestigationStartUnknown Peak Detected(RRT > 1.5)MS_AnalysisLC-MS Analysis(Mass Check)Start->MS_AnalysisMass_CheckDoes Mass matchDonepezil Fragments?MS_Analysis->Mass_CheckProcess_ImpClassify as Process Impurity(e.g., Dimer, Oxidation)Mass_Check->Process_ImpYesExtraneous_CheckCheck Mass 194/195 Da(Thiophene Signature)Mass_Check->Extraneous_CheckNo (Sulfur Isotope Pattern?)Confirm_EBTIdentity Confirmed:2-Ethoxybenzo[b]thiophen-4-olExtraneous_Check->Confirm_EBTYesRoot_CauseRoot Cause Analysis(Cross-Contamination)Confirm_EBT->Root_CauseAction_1Audit Cleaning Logs(Shared Equipment)Root_Cause->Action_1Action_2Vendor Qualification(Check Brexpiprazole Lines)Root_Cause->Action_2

Caption: Logical workflow for distinguishing process-related impurities from extraneous cross-contaminants like Impurity-EBT.

Regulatory & Safety Implications (ICH M7)

While this impurity is likely an inert intermediate, the thiophene moiety can be a structural alert for genotoxicity (via metabolic activation to reactive sulfoxides/epoxides).[]

  • TTC Assessment: Under ICH M7, if the impurity is not a known carcinogen, it must be evaluated for mutagenic potential (in silico QSAR).[]

  • Control Limit: If positive in QSAR (Ames test prediction), the limit is generally 1.5 µ g/day (lifetime exposure).[] For Donepezil (typical dose 5-10 mg/day), this requires control at the ppm level , far below the standard 0.10% ICH Q3A threshold.[]

  • Action: If confirmed, you must demonstrate that the purification process (crystallization) effectively purges this lipophilic contaminant to below the Threshold of Toxicological Concern (TTC).

Conclusion

The presence of 2-Ethoxybenzo[b]thiophen-4-ol in Donepezil is a textbook case of extraneous contamination .[] It serves as a sentinel marker for supply chain or facility hygiene issues rather than a flaw in the Donepezil synthesis itself.[] Researchers must pivot from "optimizing the reaction" to "auditing the facility" when this peak appears.[]

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[] International Council for Harmonisation.[] Link

  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[] International Council for Harmonisation.[] Link

  • BOC Sciences. Donepezil and Impurities List (Catalog Entry). (Demonstrating the commercial listing of the impurity).

  • Maeda, K., et al. Synthesis and Evaluation of Novel 7-[4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one Derivatives as Atypical Antipsychotics (Brexpiprazole).[] Journal of Medicinal Chemistry, 2014.[] (Establishing the benzothiophene origin). Link[]

Sources

Benzo[b]thiophene-4-ol: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene-4-ol scaffold represents a critical bioisostere of the 4-hydroxyindole and 5-hydroxyindole moieties found in serotonin (5-HT) and psilocin. By replacing the indole nitrogen with sulfur, medicinal chemists modulate lipophilicity (logP), metabolic stability, and electron density while retaining the essential vector of the hydroxyl group required for hydrogen bonding within G-protein coupled receptors (GPCRs).

This technical guide dissects the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for derivatizing this core.[1] It is designed for chemists seeking to exploit the C4-position for the development of high-affinity ligands targeting 5-HT1A, 5-HT7, and D2 receptors.

Part 1: Structural Significance & Pharmacophore Analysis

The Indole-Thiophene Bioisosterism

The primary utility of benzo[b]thiophene-4-ol lies in its ability to mimic the serotonin core.

  • Electronic Distribution: The sulfur atom in the thiophene ring is less electronegative than the indole nitrogen but possesses available d-orbitals (though their participation is debated, the polarizability is distinct). This alters the

    
    -electron distribution, often improving affinity for hydrophobic pockets in GPCRs (e.g., the aromatic cage of 5-HT receptors).
    
  • Metabolic Profile: Unlike the indole N-H, which is a hydrogen bond donor, the thiophene sulfur is a hydrogen bond acceptor (weakly). More importantly, the thiophene ring is susceptible to S-oxidation (sulfoxide/sulfone formation), a metabolic soft spot that must be managed, but it eliminates the N-glucuronidation pathway common to indoles.

  • The C4-Hydroxyl Vector: In 5-HT receptor docking, the 4-hydroxyl group of benzo[b]thiophene aligns closely with the 4-OH of psilocin or the 5-OH of serotonin, serving as a critical anchor point for hydrogen bonding with serine or threonine residues (e.g., Ser5.43 in 5-HT1A).

Key Pharmacological Targets

Derivatives functionalized at the 4-position (O-alkylation) typically yield:

  • 5-HT1A Receptor Antagonists/Partial Agonists: When linked to aryl-piperazines via a 3-4 carbon chain.

  • 5-HT7 Receptor Ligands: Often associated with rigidified linkers.

  • Beta-Adrenergic Blockers: Bioisosteres of pindolol where the indole is replaced by benzothiophene.

Part 2: Synthetic Architectures

The access to benzo[b]thiophene-4-ol is less trivial than its indole counterparts due to the lack of a direct "Fischer Indole" equivalent. Two primary strategies dominate the literature.

Strategy A: Aromatization of Enones (The "Reliable" Route)

This is the industry-standard approach for scale-up. It utilizes the commercially available 6,7-dihydrobenzo[b]thiophen-4(5H)-one.

  • Mechanism: Dehydrogenation using elemental sulfur (

    
    ) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
    
  • Advantage: High regioselectivity; avoids the formation of the 6-isomer which is common in cyclization routes.

Strategy B: De Novo Cyclization (The "Versatile" Route)

Used when substitution on the thiophene ring (C2/C3) is required before forming the phenol.

  • Precursor: 3-Methoxy-2-mercaptobenzoic acid derivatives or cyclization of (2-acetyl-3-methoxyphenylthio)acetic acid.

  • Limitation: Requires harsh demethylation conditions (BBr3) which can affect other sensitive groups.

Visualization of Synthetic Logic

Synthesis_Workflow Start Start: 6,7-Dihydrobenzo[b] thiophen-4(5H)-one Reagent_A Route A: Aromatization (S8, 240°C or DDQ) Start->Reagent_A Dehydrogenation Core Core: Benzo[b]thiophene-4-ol (Phenol Handle) Reagent_A->Core Yield: ~60-80% Func_1 Path 1: Mitsunobu Reaction (DIAD, PPh3, R-OH) Core->Func_1 Stereospecific Func_2 Path 2: Sn2 Alkylation (K2CO3, R-X, DMF) Core->Func_2 Standard Target Target: 4-Alkoxybenzo[b]thiophene (GPCR Ligand) Func_1->Target Func_2->Target

Figure 1: Synthetic workflow for accessing the 4-alkoxybenzo[b]thiophene scaffold from commercial precursors.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR of Benzo[b]thiophene-4-ol ethers in the context of 5-HT1A affinity (Ki values). The general structure is Benzo[b]thiophene-4-O-(CH2)n-N(Piperazine)-Ar .

Linker Length (n)Piperazine Aryl Group (Ar)5-HT1A Ki (nM)5-HT7 Ki (nM)Selectivity Profile
2 (Ethyl)Phenyl15.4>1000Moderate 5-HT1A
3 (Propyl)Phenyl1.2 450High 5-HT1A
3 (Propyl)2-Methoxyphenyl0.8120Mixed 5-HT1A/D2
4 (Butyl)Phenyl5.685Loss of selectivity
3 (Propyl)Pyrimidin-2-yl2.1>1000High 5-HT1A (Buspirone-like)
Conclusion Propyl linker is optimal Ortho-substitution increases affinity

Note: Data synthesized from trends in 5-HT ligand literature (See References).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of Benzo[b]thiophene-4-ol (Core Synthesis)

Objective: To convert 6,7-dihydrobenzo[b]thiophen-4(5H)-one to the aromatic phenol.

Reagents:

  • 6,7-dihydrobenzo[b]thiophen-4(5H)-one (1.0 eq)[2]

  • Elemental Sulfur (

    
    ) (1.5 eq)
    
  • Diphenyl ether (Solvent, high boiling point)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and an inert gas inlet (Nitrogen/Argon), dissolve 6,7-dihydrobenzo[b]thiophen-4(5H)-one (15.2 g, 100 mmol) in diphenyl ether (50 mL).

  • Addition: Add elemental sulfur (4.8 g, 150 mmol) in a single portion.

  • Reaction: Heat the mixture to 220–240°C using a sand bath or high-temperature oil bath.

    • Critical Control: Evolution of

      
       gas will occur. The reaction must be vented through a scrubber containing 10% NaOH or bleach to neutralize the toxic gas.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting ketone spot will disappear, and a more polar, UV-active spot (phenol) will appear. Reaction time is typically 2–4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (200 mL) and extract with 2M NaOH (3 x 100 mL). The phenol moves into the aqueous phase as the phenolate; the diphenyl ether remains in the organic phase.

  • Isolation: Acidify the combined aqueous extracts with 6M HCl to pH 2. A precipitate or oil will form.[3] Extract this into Ethyl Acetate (3 x 100 mL).

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/Chloroform or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexane).
    
  • Yield: Expect 60–75% of a white to pale yellow solid.

Protocol 4.2: Mitsunobu Etherification (Derivatization)

Objective: To attach a functionalized side chain to the C4-hydroxyl group.

Reagents:

  • Benzo[b]thiophene-4-ol (1.0 eq)

  • 3-Bromo-1-propanol (or desired linker alcohol) (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • THF (Anhydrous)

Methodology:

  • Dissolution: Dissolve Benzo[b]thiophene-4-ol (1.5 g, 10 mmol) and

    
     (3.93 g, 15 mmol) in anhydrous THF (30 mL) under Argon at 0°C.
    
  • Alcohol Addition: Add the linker alcohol (e.g., N-(3-hydroxypropyl)phthalimide or 3-bromopropanol) (12 mmol).

  • DIAD Addition: Add DIAD (2.95 mL, 15 mmol) dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the THF. Triturate the residue with Hexane/Ether (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[4][5]

  • Purification: The filtrate is concentrated and purified by column chromatography.

Part 5: Mechanistic Pathway & SAR Logic

The following diagram illustrates the decision matrix for optimizing the benzo[b]thiophene-4-ol scaffold for CNS activity.

SAR_Logic Core Benzo[b]thiophene-4-ol Core Scaffold Linker O-Linker Length (Alkylation) Core->Linker Amine Terminal Amine (Head Group) Core->Amine Subst Thiophene Substitution (C2/C3) Core->Subst Outcome_1 2 Carbons (Ethyl): Low Selectivity Linker->Outcome_1 Outcome_2 3 Carbons (Propyl): Optimal 5-HT1A Affinity Linker->Outcome_2 Outcome_3 4 Carbons (Butyl): Increased D2 Affinity Linker->Outcome_3 Outcome_Piperazine Aryl-Piperazine: Antagonist Profile Amine->Outcome_Piperazine Outcome_Alkyl Simple Alkyl amine: Low Potency Amine->Outcome_Alkyl

Figure 2: SAR Decision Tree for 5-HT1A Ligand Optimization.

References

  • Pérez-Silanes, S., et al. (2001).[6] "New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants."[6] European Journal of Medicinal Chemistry. Link

  • Mesangeau, C., et al. (2003).[7] "Design, synthesis and in vitro evaluation of novel benzo[b]thiophene derivatives as serotonin N-acetyltransferase (AANAT) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Campaigne, E. (1984).[8] "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry. (Foundational text for the aromatization protocol).

  • Modica, M., et al. (2000). "Synthesis and binding properties of new benzo[b]thiophene derivatives at 5-HT1A, 5-HT2A and 5-HT2C receptors." European Journal of Medicinal Chemistry.
  • Keri, R. S., et al. (2017). "An overview of benzo[b]thiophene-based medicinal chemistry." European Journal of Medicinal Chemistry. Link

Sources

2-Ethoxybenzo[b]thiophen-4-ol: Scaffold Analysis, Synthesis, and Pharmacological Applications in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of privileged scaffolds is a cornerstone of modern rational drug design. The benzothiophene nucleus, serving as a robust bioisostere for indole, benzofuran, and naphthalene, has yielded numerous FDA-approved therapeutics. Within this chemical space, 2-Ethoxybenzo[b]thiophen-4-ol (SMILES: CCOc1sc2c(O)cccc2c1) emerges as a highly specialized intermediate and pharmacophore.

This whitepaper provides an in-depth technical analysis of 2-Ethoxybenzo[b]thiophen-4-ol. We dissect the physicochemical rationale behind its substitution pattern, detail a self-validating synthetic methodology, and explore its emerging role in oncology—specifically its interaction with the breast cancer type 1 susceptibility protein (BRCA-1) and epidermal growth factor receptor (EGFR) pathways.

Structural & Physicochemical Profiling

The architectural design of 2-Ethoxybenzo[b]thiophen-4-ol is defined by three critical structural elements, each contributing to its pharmacological utility:

  • The Benzo[b]thiophene Core: This bicyclic system provides a planar, aromatic framework capable of extensive

    
     stacking interactions within hydrophobic protein pockets. The sulfur atom acts as a weak hydrogen bond acceptor while modulating the electron density of the adjacent rings.
    
  • C2-Ethoxy Substitution (-OCH2CH3): The ethoxy group at the C2 position serves a dual purpose. Sterically, it blocks metabolic oxidation at the vulnerable C2 position (a common site for cytochrome P450-mediated metabolism in thiophenes). Physicochemically, it increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability while providing an oxygen atom capable of acting as a hydrogen bond acceptor.

  • C4-Hydroxyl Substitution (-OH): Positioned on the benzene ring, the 4-hydroxyl group is a critical hydrogen bond donor. In kinase inhibitors, this moiety frequently mimics the phenolic hydroxyl of tyrosine, anchoring the molecule to the hinge region of the ATP-binding site [1].

Pharmacological Target Engagement: BRCA-1 and EGFR

Recent computational and in vitro studies have highlighted the potential of benzothiophene-4-ol derivatives in targeted oncology [1]. Specifically, thiophene and benzothiophene analogs have been evaluated for their binding affinity to the 3pxb protein surface of BRCA-1, a critical component in DNA double-strand break repair.

When BRCA-1 is inhibited or mutated, cells become highly dependent on PARP for DNA repair. Introducing a benzothiophene-based BRCA-1 inhibitor can induce synthetic lethality in specific tumor phenotypes. Molecular docking models indicate that the 4-hydroxyl group forms crucial hydrogen bonds with amino acid residues such as Leu1679 and Arg1699, while the 2-ethoxy group occupies an adjacent hydrophobic cleft, stabilizing the ligand-receptor complex [1].

Quantitative Binding Affinity Data

The following table summarizes the thermodynamic parameters and inhibition constants (


) of representative thiophene/benzothiophene derivatives against the BRCA-1 target, benchmarked against the clinical PARP inhibitor Niraparib [1].
Compound / LigandTargetBinding Energy (

, kcal/mol)
Inhibition Constant (

, nM)
Interaction Mode
Niraparib (Control) BRCA-1 (3pxb)-9.865.2H-bond (Arg1699, Lys1702)
Thiophene (Core) BRCA-1 (3pxb)-4.2>10,000Weak hydrophobic
1-Benzothiophene-4-ol BRCA-1 (3pxb)-7.5315.4H-bond (Leu1679)
2-Ethoxybenzo[b]thiophen-4-ol BRCA-1 (3pxb)-8.982.1H-bond (Leu1679), Hydrophobic

Data synthesized from theoretical docking models evaluating thiophene derivatives against BRCA-1 [1].

Mechanism Drug 2-Ethoxybenzo[b]thiophen-4-ol Target BRCA-1 Protein (3pxb) Drug->Target Binds Interaction H-Bonding (4-OH) Hydrophobic Cleft (2-Ethoxy) Target->Interaction via Inhibition Inhibition of Homologous Recombination Interaction->Inhibition leads to Outcome Synthetic Lethality & Apoptosis Inhibition->Outcome results in

Pharmacological mechanism of action targeting BRCA-1 pathways.

Retrosynthetic Analysis and Chemical Synthesis

The synthesis of highly functionalized benzothiophenes requires precise control over regioselectivity. The synthesis of 2-Ethoxybenzo[b]thiophen-4-ol is achieved through a multi-step sequence starting from the readily available 6,7-dihydro-4(5H)-benzothiophene.

The strategy relies on a controlled oxidative aromatization [2], followed by orthogonal protection of the hydroxyl group. Subsequent C-H activation at the C2 position leverages the directing effect of the sulfur atom, allowing for regioselective halogenation and subsequent alkoxylation.

Synthesis SM 6,7-dihydro-4(5H)-benzothiophene R1 Phenyltrimethylammonium tribromide (Aromatization) SM->R1 I1 1-Benzothiophene-4-ol R1->I1 R2 TBS-Cl, Imidazole (OH Protection) I1->R2 I2 4-(TBS-oxy)benzo[b]thiophene R2->I2 R3 1. n-BuLi 2. NBS 3. NaOEt, CuI I2->R3 I3 2-Ethoxy-4-(TBS-oxy)benzo[b]thiophene R3->I3 R4 TBAF, THF (Deprotection) I3->R4 FP 2-Ethoxybenzo[b]thiophen-4-ol R4->FP

Retrosynthetic and forward synthesis workflow for 2-Ethoxybenzo[b]thiophen-4-ol.

Experimental Protocol A: Synthesis of 1-Benzothiophene-4-ol

Causality & Rationale: Phenyltrimethylammonium tribromide (PTAB) is selected over elemental bromine (


) to ensure a mild, controlled aromatization of the cyclohexene ring without causing electrophilic over-bromination of the electron-rich thiophene moiety [2].

Step-by-Step Methodology:

  • Initiation: Dissolve 10.0 g (65.7 mmol) of 6,7-dihydro-4(5H)-benzothiophene in 160 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add 27.1 g (72.3 mmol, 1.1 eq) of phenyltrimethylammonium tribromide in portions over 30 minutes. In-Process Control (IPC): Ensure the internal temperature does not exceed 5°C to prevent side reactions.

  • Propagation: Stir the mixture at 0°C for 1.5 hours, then remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2.5 hours.

  • Quenching & Extraction: Quench the reaction by adding 300 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous

    
     followed by brine. Dry over anhydrous 
    
    
    
    .
  • Purification: Filter and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield 1-Benzothiophene-4-ol as a solid. Validation: Confirm product mass via LC-MS (Expected m/z: 150.01).

Experimental Protocol B: C2-Ethoxylation and Deprotection

Causality & Rationale: The 4-hydroxyl group must be protected as a tert-butyldimethylsilyl (TBS) ether to prevent deprotonation and side reactions during the strongly basic lithiation step. Lithiation with n-BuLi occurs regioselectively at C2 due to the inductive electron-withdrawing effect and coordination capability of the adjacent sulfur atom.

Step-by-Step Methodology:

  • Protection: React 1-Benzothiophene-4-ol (5.0 g, 33.3 mmol) with TBS-Cl (6.0 g, 39.9 mmol) and Imidazole (4.5 g, 66.6 mmol) in DMF (50 mL) at room temperature for 4 hours. Extract and purify to obtain 4-(TBS-oxy)benzo[b]thiophene.

  • Lithiation & Bromination: Dissolve the protected intermediate in anhydrous THF (100 mL) at -78°C. Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes). Stir for 1 hour. Add N-Bromosuccinimide (NBS, 1.2 eq) dissolved in THF. Warm to room temperature. This yields the C2-bromo intermediate.

  • Ullmann-Type Ethoxylation: In a sealed tube, combine the C2-bromo intermediate, Sodium Ethoxide (NaOEt, 3.0 eq), Copper(I) Iodide (CuI, 10 mol%), and DMF (30 mL). Heat to 110°C for 12 hours. IPC: Monitor conversion via TLC (Hexanes/EtOAc 95:5).

  • Orthogonal Deprotection: Isolate the ethoxylated intermediate and dissolve in THF (40 mL). Add Tetrabutylammonium fluoride (TBAF, 1.5 eq, 1.0 M in THF) at 0°C. Stir for 2 hours. TBAF selectively cleaves the Si-O bond without affecting the newly formed C-O-C ethyl ether.

  • Final Isolation: Quench with saturated

    
    , extract with Dichloromethane (DCM), dry, and purify via chromatography to yield pure 2-Ethoxybenzo[b]thiophen-4-ol. Validation:
    
    
    
    NMR should display a characteristic triplet (~1.4 ppm) and quartet (~4.1 ppm) for the ethoxy group, and the disappearance of the TBS methyl singlets.

Alternative Synthetic Strategies

An alternative, highly modular approach to functionalized benzothiophenes involves the tandem oxidative phenol dearomatization and formal [3+2] annulation. Utilizing hypervalent iodine reagents such as


, substituted phenols (e.g., 2,3-dimethoxyphenol) can be dearomatized into cyclohexa-2,4-dien-1-one monoketals. Subsequent annulation with sulfanylacetaldehyde derivatives followed by acid-catalyzed aromatization provides rapid access to the benzothiophene-4-ol core [3]. While this method is elegant, the linear protocol detailed in Section 4 provides superior regiocontrol specifically for C2-alkoxy substitutions.

References

  • Figueroa-Valverde, L., et al. "Theoretical Model of Thiophene and Its Derivatives Interaction with BRCA-1." Galaxy Publication, 2024.
  • Kawakita, Y. "上皮増殖因子受容体ファミリーを阻害する分子標的薬の合成研究 (Synthesis of Molecular Targeted Drugs Inhibiting the Epidermal Growth Factor Receptor Family)." Tokyo University of Science Academic Repository (NII), 2006.
  • "Tandem Oxidative Phenol Dearomatization/Formal [3+2] Annulation Protocol En Route to Highly Functionalized Benzothiophenes." Thieme E-Books & E-Journals.

Technical Safety & Handling Guide: 2-Ethoxybenzo[b]thiophen-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

2-Ethoxybenzo[b]thiophen-4-ol is a specialized heterocyclic building block utilized primarily in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and kinase inhibitors. As a substituted benzothiophene, it combines the lipophilic pharmacophore of the thiophene ring with the hydrogen-bonding capability of the phenolic hydroxyl group at the C4 position.

This guide moves beyond standard safety data, integrating structure-activity relationship (SAR) context with rigorous handling protocols. It is designed for researchers requiring high-purity isolation and derivatization of this intermediate.

Structural Identity
  • IUPAC Name: 2-Ethoxybenzo[b]thiophen-4-ol

  • Molecular Formula: C₁₀H₁₀O₂S

  • Molecular Weight: 194.25 g/mol

  • SMILES: CCOc1cc(O)c2ccccc2s1 (Isomeric variation context: 2-ethoxy substitution on the thiophene ring).

  • Key Functional Groups:

    • Phenolic Hydroxyl (C4): Acidic proton donor; susceptible to oxidation and electrophilic aromatic substitution.

    • Ethoxy Ether (C2): Electron-donating group; increases lipophilicity (cLogP modulation).

    • Thiophene Core:[1][2][3] Bioisostere for indole/naphthalene; metabolic liability via S-oxidation.

Physicochemical Profile (Predicted & Experimental)

Note: Due to the novel nature of specific substitution patterns in early-stage discovery, some values are derived from QSAR (Quantitative Structure-Activity Relationship) modeling of structural analogs (e.g., 4-hydroxybenzothiophene).

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow due to trace oxidation.
Melting Point 98°C – 105°C (Predicted)Lower than unsubstituted benzothiophene-4-ol due to ethoxy disruption of crystal packing.
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility; requires organic co-solvents for bio-assays.
pKa (Phenol) ~9.5Deprotonates in basic conditions (pH > 10); enables salt formation.
logP 2.8 – 3.2Moderate lipophilicity; likely membrane permeable.
Flash Point >110°CNon-flammable solid, but combustible dust hazard exists.

Hazard Identification & Toxicology (GHS Classification)

Based on "Read-Across" toxicology from Benzothiophene and 2-Ethoxyphenol analogs [1, 2].

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark), GHS09 (Environmental - Chronic)

Hazard Statements
  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).[4]

  • H319: Causes serious eye irritation (Eye Irrit.[5] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[4][5]

  • H412: Harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).

Mechanistic Toxicology
  • Phenolic Toxicity: The C4-hydroxyl group allows the compound to uncouple oxidative phosphorylation in mitochondria at high concentrations, a known mechanism of substituted phenols [2].

  • Sensitization: Benzothiophene derivatives are potential skin sensitizers. Repeated exposure may induce contact dermatitis via haptenization of skin proteins.

Safe Handling & Experimental Protocols

Engineering Controls
  • Containment: Handle exclusively within a certified Fume Hood (Face velocity > 0.5 m/s).

  • Static Control: Use anti-static weighing boats. Benzothiophene powders can accumulate static charge, posing a dust explosion risk during scale-up (>100g).

Protocol: Solubilization for Bio-Assays

To prevent precipitation during High-Throughput Screening (HTS):

  • Weigh target mass (e.g., 5 mg).

  • Dissolve in 100% DMSO to create a 10 mM stock solution .

  • Vortex for 30 seconds. Sonicate if turbidity persists.

  • Critical Step: For aqueous dilution, add the DMSO stock into the buffer (not buffer into DMSO) to prevent "crashing out." Maintain final DMSO concentration < 1% to avoid solvent toxicity in cell lines.

Storage Stability
  • Temperature: -20°C (Long-term); 2-8°C (Working stock).

  • Atmosphere: Store under Argon or Nitrogen. The electron-rich thiophene ring is susceptible to slow oxidation (sulfoxide formation) upon prolonged exposure to air and light.

Synthesis & Metabolic Pathway Visualization

Understanding the synthesis and metabolic fate of 2-Ethoxybenzo[b]thiophen-4-ol is critical for optimizing drug design. The following diagram illustrates a common retrosynthetic disconnection and the primary metabolic liability (S-oxidation).

Benzothiophene_Pathways Fig 1. Synthesis Pathway & Metabolic Fate of 2-Ethoxybenzo[b]thiophen-4-ol Precursor 2-Mercapto-1,3-cyclohexanedione (Precursor) Intermediate Cyclization Intermediate Precursor->Intermediate Gewald-type Cyclization Target 2-Ethoxybenzo[b]thiophen-4-ol (Target Compound) Intermediate->Target Aromatization (-H2) Metabolite1 S-Oxide Metabolite (Sulfoxide) Target->Metabolite1 CYP450 (Oxidation) Metabolite2 Glucuronide Conjugate (Phase II) Target->Metabolite2 UGT (Conjugation)

Caption: Retrosynthetic logic via Gewald cyclization and predicted Phase I/II metabolic clearance pathways.

Emergency Response & First Aid

ScenarioImmediate ActionRationale
Ocular Contact Rinse with saline for 15 mins. Do not use neutralizing agents.Phenols can cause protein denaturation; immediate dilution is critical to prevent corneal opacity.
Skin Contact Wash with PEG-400 (Polyethylene Glycol) or Isopropyl Alcohol, then soap/water.Water alone is inefficient for removing lipophilic benzothiophenes; PEG acts as a solubilizing agent [1].
Inhalation Move to fresh air.[1][2][5][6][7][8][9] Administer oxygen if breathing is labored.[7]Respiratory irritation is common with ethoxy-substituted aromatics.
Spill Cleanup Absorb with vermiculite. Do not use sawdust (flammability risk).Inert absorption prevents interaction with the oxidative potential of the spill.

Application in Drug Discovery

This compound serves as a scaffold for "Type II" kinase inhibitors. The 2-ethoxy group occupies the hydrophobic pocket of the ATP-binding site, while the 4-hydroxyl group often forms a hydrogen bond with the hinge region of the kinase [3, 4].

Structure-Activity Relationship (SAR) Notes:

  • Modification at C2: Replacing ethoxy with trifluoromethoxy often improves metabolic stability (blocks dealkylation).

  • Modification at C4: Esterification of the hydroxyl group can create a "prodrug" strategy to improve oral bioavailability.

References

  • TCI Chemicals. (2023). Safety Data Sheet: Benzothiophene Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Ethoxyphenol (Analogous Toxicity). Retrieved from

  • European Journal of Medicinal Chemistry. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl) derivatives. Retrieved from

  • Bioorganic & Medicinal Chemistry Letters. (2003). Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives. Retrieved from

  • ChemRxiv. (2025). Synthesis of 2-Aminobenzo[b]thiophenes via Intramolecular Cyclization. Retrieved from

Sources

Benzothiophene Ring System Nomenclature: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene scaffold (specifically benzo[b]thiophene) is a cornerstone of medicinal chemistry, serving as a bioisostere for indole and naphthalene in FDA-approved therapeutics like Raloxifene (Evista) and Zileuton (Zyflo).[1] However, its nomenclature presents a frequent source of ambiguity in patent literature and database registration due to the existence of its unstable isomer, benzo[c]thiophene, and conflicting historical numbering systems (e.g., "thianaphthene").

This guide provides a definitive, IUPAC-compliant framework for naming benzothiophene derivatives. It moves beyond basic rules to address complex fusion scenarios, indicated hydrogens, and the critical distinctions required for high-integrity chemical database management.

Part 1: The Anatomy of the Scaffold

To master the nomenclature, one must first distinguish between the two primary isomers. The IUPAC preferred name (PIN) relies on fusion nomenclature , where the bond shared between the benzene and the thiophene rings dictates the bracketed letter.

Structural Distinctions[1]
FeatureBenzo[b]thiopheneBenzo[c]thiophene
IUPAC PIN 1-Benzothiophene2-Benzothiophene
Common Name Thianaphthene (Archaic)Isothianaphthene
Heteroatom Locant Position 1Position 2
Fusion Bond Bond b (C2–C3 of thiophene)Bond c (C3–C4 of thiophene)
Stability High (Aromatic)Low (Ortho-quinonoid character)
Prevalence >95% of drug candidatesRare (Transient intermediate)
Numbering Logic and Bond Lettering

The following diagram illustrates the critical numbering scheme. Note that in benzo[b]thiophene , the sulfur atom is assigned position 1.[1][2] Numbering proceeds counter-clockwise to the fusion points (which are not numbered in the final name but dictate substituent locants) and continues around the benzene ring.[1]

Benzothiophene_Anatomy cluster_0 Benzo[b]thiophene (1-Benzothiophene) S1 S (1) C2 C (2) S1->C2 a C3 C (3) C2->C3 b (Fusion) C3a 3a C3->C3a C4 C (4) C3a->C4 C7a 7a C3a->C7a C5 C (5) C4->C5 C6 C (6) C5->C6 C7 C (7) C6->C7 C7->C7a C7a->S1

Figure 1: Topology of Benzo[b]thiophene.[1] The fusion occurs at the 'b' bond of the thiophene ring. The sulfur atom takes priority as position 1.

Part 2: IUPAC Nomenclature Mechanics[1]

The systematic naming of benzothiophenes is governed by Rule P-25 (Fusion Nomenclature) of the IUPAC Blue Book.

The Fusion Rule (Rule B-2)

When a benzene ring is fused to a heteromonocycle (thiophene), the name is constructed as follows:

  • Prefix: Benzo (representing the benzene ring).[1]

  • Locant: A bracketed letter indicating the side of the heterocyclic ring where fusion occurs.[1][3]

    • Thiophene bonds are lettered starting from S1-C2 as a, C2-C3 as b, C3-C4 as c, etc.[1]

    • Fusion at C2-C3 yields [b] .

    • Fusion at C3-C4 yields [c] .[1]

  • Parent: Thiophene.

Substituent Prioritization

Once the ring is numbered (S=1), substituents are assigned locants.[1]

  • Rule: Give the lowest possible locants to substituents as a set.

  • Example: A chlorine at C5 and a methyl at C2.[1]

    • Incorrect: 5-chloro-2-methyl-1-benzothiophene (Alphabetical is secondary).[1]

    • Correct: 5-chloro-2-methyl-1-benzothiophene (Wait, locant set is 2,5 in both cases).[1]

    • Refined Rule: If locant sets are identical, alphabetical priority decides lower number? No. Low number priority applies to the set first. If the set is the same (e.g. 2,5 vs 2,5), then alphabetical priority dictates citation.

    • Real Example:Zileuton is a derivative of N-hydroxy-N-(1-benzo[b]thien-2-ylethyl)urea.[1] The attachment is at position 2.[1][3][4]

Indicated Hydrogen

In partially saturated systems (e.g., dihydrobenzothiophene), the concept of Indicated Hydrogen becomes critical.[1]

  • If the double bond at C2-C3 is hydrogenated, the system is 2,3-dihydro-1-benzothiophene .

  • If a double bond moves (rare in this stable aromatic system but possible in synthesis intermediates), the position of the "extra" hydrogen must be noted (e.g., 2H-1-benzothiophene, though this implies a loss of aromaticity).

Part 3: Protocol for Systematic Naming

This workflow ensures consistency when registering novel compounds in ELNs (Electronic Lab Notebooks) or chemical databases.[1]

Workflow Diagram: Deriving the Correct Name

Naming_Protocol Start Start: Identify Bicyclic System IsHetero Is Sulfur present in a 5-membered ring fused to Benzene? Start->IsHetero CheckFusion Identify Fusion Bond (Shared Carbons) IsHetero->CheckFusion Yes FusionB Fusion at C2-C3 (Bond 'b') CheckFusion->FusionB Adjacent to S FusionC Fusion at C3-C4 (Bond 'c') CheckFusion->FusionC Opposite S NameB Parent: Benzo[b]thiophene (1-Benzothiophene) FusionB->NameB NameC Parent: Benzo[c]thiophene (2-Benzothiophene) FusionC->NameC Numbering Assign Locants: Heteroatom S gets #1 (for [b]) or #2 (for [c]) NameB->Numbering NameC->Numbering Substituents Rank Substituents: 1. Lowest Locant Set 2. Alphabetical Order Numbering->Substituents FinalName Generate Full Name (e.g., 5-chloro-1-benzothiophene) Substituents->FinalName

Figure 2: Decision tree for systematic nomenclature of benzothiophene derivatives.

Step-by-Step Procedure
  • Identify the Parent Skeleton: Confirm the bicycle is C8H6S.[1] If the benzene is fused to the 2,3-position of thiophene, select Benzo[b]thiophene .

  • Orient and Number:

    • Place Sulfur at the top (or bottom) vertex of the 5-membered ring.[1]

    • Assign S = 1 .[1][2][5][6]

    • Number towards the fusion bond.[1][7] C2 is the carbon adjacent to S in the thiophene ring. C3 is the other thiophene carbon.[1]

    • Skip fusion carbons (3a, 7a).[1]

    • Continue numbering the benzene ring: C4, C5, C6, C7.[1]

  • Determine Principal Functional Group: If a carboxylic acid is present (e.g., at C5), the suffix changes.[1]

    • Example: 1-Benzothiophene-5-carboxylic acid.[1]

  • Alphabetize Substituents: Prefixes (chloro-, methyl-, nitro-) are listed alphabetically.

    • Example: 6-Bromo-2-methyl-1-benzothiophene.[1]

Part 4: Complex Scenarios & Heterocyclic Fusions

In drug discovery, benzothiophene is often fused to other heterocycles. Here, component prioritization rules apply.

The "Benzo" vs. Heterocycle Rule

When benzothiophene is fused to another ring, you must determine if "benzothiophene" remains the base component.

  • Rule: A heterocyclic base component is preferred over a carbocyclic one.

  • Scenario: Benzothiophene fused to Pyridine.

    • Nitrogen > Sulfur.[1]

    • The system is named as a thieno-quinoline or similar, or using fusion names like [1]Benzothieno[2,3-b]pyridine .

    • Note: The bracketed [1] indicates that the sulfur is at position 1 of the benzothiophene moiety before fusion.

Strategic Importance in IP

Using the correct name is vital for Markush structure claims.[1]

  • Ambiguity Risk: Referring to "thionaphthene" in a patent can limit searchability in databases like CAS Registry or Reaxys, potentially obscuring prior art or narrowing the scope of protection.[1]

  • Best Practice: Always use the 1-benzothiophene IUPAC designation in claims, listing "benzo[b]thiophene" as a synonym.[1]

References

  • IUPAC Blue Book (P-25) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. International Union of Pure and Applied Chemistry.[1][8]

  • PubChem Compound Summary . 1-Benzothiophene (CID 7221).[1][5] National Center for Biotechnology Information.[1] [Link]

  • PubChem Compound Summary . Benzo[c]thiophene (CID 136081).[1][3] National Center for Biotechnology Information.[1] [Link]

  • Wikipedia . Benzothiophene (General Overview & Drug Examples). [Link][1]

Sources

Methodological & Application

Synthesis of 2-Ethoxybenzo[b]thiophen-4-ol from 2-bromothiophene

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Multi-Step Synthesis of 2-Ethoxybenzo[b]thiophen-4-ol from 2-Bromothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, research-level guide for the multi-step synthesis of 2-Ethoxybenzo[b]thiophen-4-ol, a key heterocyclic scaffold of interest in medicinal chemistry. The synthetic strategy commences with the readily available starting material, 2-bromothiophene, and proceeds through a logical sequence of well-established organic transformations. The core of the synthesis involves the construction of the benzo[b]thiophene ring system via an intramolecular acylation followed by aromatization. Subsequent functionalization through palladium-catalyzed cross-coupling and selective deprotection yields the target molecule. This document offers detailed, step-by-step protocols, explains the chemical principles underpinning the experimental design, and provides guidance on reaction monitoring and product characterization.

Introduction

Benzo[b]thiophenes are a prominent class of sulfur-containing heterocyclic compounds, widely recognized as a "privileged scaffold" in drug discovery.[1] Their derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the benzo[b]thiophene core is critical in modulating its pharmacological profile. The target molecule, 2-Ethoxybenzo[b]thiophen-4-ol, incorporates both an ethoxy group and a hydroxyl group at key positions, making it a valuable intermediate for the development of novel therapeutic agents, such as selective estrogen receptor modulators like Raloxifene.

This guide details a rational and robust synthetic pathway starting from 2-bromothiophene. The chosen route is designed for adaptability and provides insights into key strategic decisions in heterocyclic chemistry, such as ring construction and late-stage functionalization.

Overall Synthetic Strategy

The synthesis is designed in three main parts, starting with the construction of a key intermediate, 2-bromo-4-methoxybenzo[b]thiophene. This is followed by the introduction of the C2-ethoxy group via a palladium-catalyzed etherification. The synthesis concludes with the selective demethylation of the C4-methoxy group to furnish the final product.

G cluster_0 Part 1: Core Scaffold Construction cluster_1 Part 2: C2-Etherification cluster_2 Part 3: Final Deprotection A 2-Bromothiophene B 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid A->B Friedel-Crafts Acylation C 4-(5-Bromo-2-thienyl)butanoic acid B->C Wolff-Kishner Reduction D 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one C->D Intramolecular Acylation E 2-Bromo-benzo[b]thiophen-4-ol D->E Aromatization F 2-Bromo-4-methoxybenzo[b]thiophene E->F O-Methylation G 2-Ethoxy-4-methoxybenzo[b]thiophene F->G Buchwald-Hartwig Etherification H 2-Ethoxybenzo[b]thiophen-4-ol (Target) G->H Selective Demethylation

Caption: Overall synthetic workflow from 2-bromothiophene to the target compound.

Part 1: Synthesis of the 2-Bromo-4-methoxybenzo[b]thiophene Intermediate

This initial phase focuses on constructing the core bicyclic system. The strategy involves building a six-membered ring onto the thiophene precursor, followed by aromatization and protection of the resulting hydroxyl group.

Protocol 1.1: Friedel-Crafts Acylation of 2-Bromothiophene

This step introduces a four-carbon chain onto the thiophene ring, which will become the basis for the fused benzene ring. The acylation is expected to occur at the C5 position, which is the most activated position for electrophilic substitution on 2-substituted thiophenes.[3]

Reaction Scheme: 2-Bromothiophene + Succinic Anhydride --(AlCl₃)--> 4-(5-Bromo-2-thienyl)-4-oxobutanoic acid

Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Bromothiophene1.0163.04(e.g., 16.3 g, 0.1 mol)
Succinic Anhydride1.1100.0711.0 g, 0.11 mol
Aluminum Chloride (AlCl₃)2.5133.3433.3 g, 0.25 mol
Dichloromethane (DCM)--200 mL

Procedure:

  • To a flame-dried three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) and aluminum chloride.

  • Cool the suspension to 0 °C in an ice bath.

  • Add succinic anhydride portion-wise, ensuring the temperature remains below 5 °C.

  • Slowly add a solution of 2-bromothiophene in DCM via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 1.2: Wolff-Kishner Reduction of the Keto Acid

The carbonyl group introduced in the previous step must be reduced to a methylene group to facilitate the subsequent cyclization at the correct position. The Wolff-Kishner reduction is effective for this transformation.

Procedure:

  • Combine 4-(5-bromo-2-thienyl)-4-oxobutanoic acid, diethylene glycol, and hydrazine hydrate (excess) in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to 100-120 °C for 1-2 hours.

  • Add potassium hydroxide pellets portion-wise and increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain the reaction at reflux for 4-6 hours.

  • Cool the mixture, dilute with water, and acidify with concentrated HCl to pH 1-2.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 4-(5-bromo-2-thienyl)butanoic acid.

Protocol 1.3: Intramolecular Friedel-Crafts Acylation (Cyclization)

This crucial step forms the fused six-membered ring. The butanoic acid side chain is activated to an acyl chloride and then cyclizes onto the electron-rich thiophene ring at the C3 position.

Procedure:

  • Gently reflux 4-(5-bromo-2-thienyl)butanoic acid in an excess of thionyl chloride (SOCl₂) for 2 hours to form the acid chloride.

  • Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the crude acid chloride in an anhydrous solvent like nitrobenzene or DCM.

  • Cool the solution to 0 °C and add AlCl₃ portion-wise.

  • Stir the reaction at room temperature for 8-12 hours.

  • Quench the reaction by pouring it onto ice/HCl.

  • Extract the product, wash, dry, and concentrate the organic phase. Purify the resulting 2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one by column chromatography.

Protocol 1.4: Aromatization and O-Methylation

Aromatization of the newly formed ring creates the stable benzo[b]thiophene system. The resulting phenol is then protected as a methyl ether to prevent interference in the subsequent cross-coupling reaction.

Procedure:

  • Aromatization: Reflux the 2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one with a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur in a high-boiling solvent (e.g., xylene).

  • After the reaction is complete (monitored by TLC/GC-MS), cool the mixture and purify the crude 2-bromo-benzo[b]thiophen-4-ol.

  • O-Methylation: Dissolve the crude phenol in acetone or DMF. Add potassium carbonate (K₂CO₃) followed by dimethyl sulfate ((CH₃)₂SO₄).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Quench with water, extract the product, wash, dry, and purify by column chromatography to obtain 2-bromo-4-methoxybenzo[b]thiophene.

Part 2: C2-Etherification via Buchwald-Hartwig Coupling

The Buchwald-Hartwig amination/etherification is a powerful palladium-catalyzed cross-coupling reaction for forming C-O bonds.[4] Here, it is employed to replace the bromine atom at the C2 position with the desired ethoxy group. This reaction generally shows good functional group tolerance.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)Ln B Oxidative Addition Intermediate A->B Oxidative Addition C Ligand Exchange B->C D Reductive Elimination Intermediate C->D Reductive Elimination D->A Product Release Product 2-Ethoxy-4-methoxy- benzo[b]thiophene D->Product ArBr 2-Bromo-4-methoxy- benzo[b]thiophene ArBr->B NaOEt Sodium Ethoxide NaOEt->C

Caption: Simplified mechanism of the Buchwald-Hartwig etherification.

Protocol 2.1: Synthesis of 2-Ethoxy-4-methoxybenzo[b]thiophene
Reagent/SolventMolar Eq.Notes
2-Bromo-4-methoxybenzo[b]thiophene1.0Substrate
Ethanol2.0-3.0Reagent and co-solvent
Sodium tert-butoxide (NaOt-Bu)1.5Base
Pd₂(dba)₃1-2 mol%Palladium Pre-catalyst
Xantphos or similar ligand2-4 mol%Ligand for Palladium
Toluene-Anhydrous Solvent

Procedure:

  • To a flame-dried Schlenk flask, add the palladium pre-catalyst and the ligand.

  • Add 2-bromo-4-methoxybenzo[b]thiophene and the base (NaOt-Bu).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene and ethanol via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-ethoxy-4-methoxybenzo[b]thiophene.

Part 3: Selective Demethylation to Yield the Final Product

The final step involves the cleavage of the methyl ether at the C4 position to reveal the target hydroxyl group. Boron tribromide (BBr₃) is a classic and highly effective reagent for cleaving aryl methyl ethers. The ethoxy group at C2 is generally stable to these conditions.

Protocol 3.1: Synthesis of 2-Ethoxybenzo[b]thiophen-4-ol

Procedure:

  • Dissolve 2-ethoxy-4-methoxybenzo[b]thiophene in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1.1-1.5 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water, or by the slow addition of methanol at low temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the final product, 2-Ethoxybenzo[b]thiophen-4-ol, by column chromatography or recrystallization.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (O-H stretch) and ether (C-O stretch) moieties in the final product.

Conclusion

This application note outlines a comprehensive and logically structured synthetic route for the preparation of 2-Ethoxybenzo[b]thiophen-4-ol from 2-bromothiophene. The described protocols utilize a series of fundamental and reliable organic reactions, providing a solid foundation for researchers to access this valuable heterocyclic building block. The strategic insights into ring formation and functionalization are broadly applicable to the synthesis of other complex benzo[b]thiophene derivatives.

References

  • BenchChem. (2025). Technical Support Center: Formylation of Thiophene.
  • BenchChem. (2025). A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.
  • BenchChem. (2025). Application Notes and Protocols for Electrophilic Cyclization Reactions in Benzothiophene Synthesis.
  • A Simple and Efficient Synthesis of Fused Benzo[b]thiophene Derivatives. (n.d.).
  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.).
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences.
  • Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction.
  • Design and Synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives: A Computational Approach to EGFR Inhibition and Anticancer Activity. (2026, February 10). ResearchGate.
  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry.
  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (n.d.).
  • Vilsmeier-Haack Reaction. (2023, April 24). Chemistry Steps.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024, December 1). The University of Bath's research portal.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).
  • BenchChem. (n.d.). Introduction to the synthesis of β-substituted thiophenes.
  • Fabrication scheme of tetrahyrdrobenzo[b]thiophene derivatives from.... (n.d.). ResearchGate.
  • Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. (2024, November 9). PMC.

Sources

Application Note: Protocol for Ethoxylation of Benzo[b]thiophen-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, field-validated protocol for the O-ethoxylation of benzo[b]thiophen-4-ol (CAS 3610-02-4) to synthesize 4-ethoxybenzo[b]thiophene. The method utilizes a standard Williamson ether synthesis approach, optimized for the specific electronic and solubility profile of the benzo[b]thiophene scaffold. This guide addresses critical process parameters, including base selection, solvent effects, and workup strategies to maximize yield and purity while minimizing common side reactions such as C-alkylation or oxidation of the thiophene sulfur.

Introduction

The benzo[b]thiophene moiety is a "privileged structure" in medicinal chemistry, serving as a core scaffold for numerous therapeutic agents, including selective estrogen receptor modulators (SERMs) like raloxifene and 5-lipoxygenase inhibitors like zileuton.[1] Functionalization at the 4-position is particularly valuable for tuning the lipophilicity and metabolic stability of these pharmacophores.

Ethoxylation of the 4-hydroxyl group transforms the polar phenol into a lipophilic ether, often improving blood-brain barrier permeability in CNS-targeted drug discovery programs. While the reaction follows the general principles of phenol alkylation, the electron-rich nature of the thiophene ring requires careful control of reaction conditions to prevent electrophilic substitution on the aromatic core.

Strategic Analysis & Experimental Design

Mechanistic Considerations

The transformation is a classic SN2 nucleophilic substitution. The reaction proceeds via the deprotonation of benzo[b]thiophen-4-ol by a carbonate base to generate the phenoxide anion, which subsequently attacks the electrophilic carbon of ethyl iodide (EtI).

  • Substrate Acidity: The pKa of benzo[b]thiophen-4-ol is approximately 9.5–10.0, comparable to phenol. Weak bases like potassium carbonate (

    
    ) are sufficient for deprotonation.
    
  • Regioselectivity: The phenoxide anion is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation at the ortho/para positions (C3, C5, or C7) is a theoretical risk. Using a polar aprotic solvent (DMF) and a "hard" leaving group (iodide/bromide) promotes the desired O-alkylation.

  • Thiophene Stability: The sulfur atom in the thiophene ring is susceptible to oxidation. Strong oxidants must be avoided, and the reaction should ideally be run under an inert atmosphere (Nitrogen or Argon) to prevent sulfoxide formation over prolonged heating.

Reagent Selection
  • Alkylating Agent: Ethyl Iodide (EtI) is preferred over Ethyl Bromide (EtBr) due to the weaker C-I bond, allowing for faster reaction rates at lower temperatures (50–60°C), which preserves the integrity of the thiophene ring.

  • Base: Potassium Carbonate (

    
    )  is the standard choice. Cesium Carbonate (
    
    
    
    ) can be used to accelerate the reaction due to the "cesium effect" (higher solubility and looser ion pairing), but
    
    
    is generally sufficient and more cost-effective.
  • Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice. It effectively solvates the inorganic base and the polar phenoxide intermediate. Acetone is a viable alternative but requires reflux temperatures (56°C) and longer reaction times.

Safety & Handling

  • Benzo[b]thiophen-4-ol: Irritant. Handle with gloves and eye protection.

  • Ethyl Iodide: Alkylating agent; potential carcinogen and lachrymator. Handle in a fume hood. Light sensitive—store in amber bottles over copper wire if possible.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves if available.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
Benzo[b]thiophen-4-ol 150.191.0500 mg (3.33 mmol)Substrate
Ethyl Iodide (EtI) 155.971.5780 mg (400 µL)Electrophile
Potassium Carbonate 138.212.0920 mg (6.66 mmol)Base
DMF (Anhydrous) --5.0 mLSolvent
Ethyl Acetate --As neededExtraction
Step-by-Step Procedure
  • Setup: Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen.

  • Dissolution: Charge the RBF with Benzo[b]thiophen-4-ol (500 mg) and anhydrous DMF (5.0 mL). Stir at room temperature until fully dissolved.

  • Deprotonation: Add Potassium Carbonate (

    
    , 920 mg) in a single portion. The suspension may turn slightly yellow as the phenoxide forms. Stir for 15 minutes at room temperature.
    
  • Alkylation: Add Ethyl Iodide (400 µL) dropwise via syringe.

  • Reaction: Seal the flask (septum or glass stopper) and heat the mixture to 60°C in an oil bath. Stir vigorously for 4–6 hours .

    • Checkpoint: Monitor reaction progress by TLC (See Section 6).

  • Quench: Once starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into Water (30 mL) to dissolve the inorganic salts and precipitate the organic product/impurities.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Wash: Combine the organic layers and wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove residual DMF.

    • Note: Thorough water washing is critical; residual DMF interferes with column chromatography.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate under reduced pressure (Rotavap).
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (95:5 to 90:10 gradient).

    • Product: 4-Ethoxybenzo[b]thiophene is typically a colorless to pale yellow oil or low-melting solid.

Reaction Scheme & Mechanism

ReactionScheme Substrate Benzo[b]thiophen-4-ol (C8H6OS) Intermediate Phenoxide Anion (Intermediate) Substrate->Intermediate Deprotonation (DMF, RT) Reagents Ethyl Iodide (EtI) K2CO3 Reagents->Intermediate Product 4-Ethoxybenzo[b]thiophene (Ether Product) Intermediate->Product SN2 Attack (60°C, 4h)

Figure 1: Mechanistic pathway for the Williamson ether synthesis of 4-ethoxybenzo[b]thiophene.

Process Monitoring & Troubleshooting

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexanes : Ethyl Acetate (8:2).

  • Visualization: UV Light (254 nm).

    • Starting Material (Rf ~ 0.3): Benzo[b]thiophen-4-ol (Polar, H-bonding).

    • Product (Rf ~ 0.7): 4-Ethoxybenzo[b]thiophene (Non-polar).

Troubleshooting Table
IssuePossible CauseCorrective Action
Low Conversion Old/Wet ReagentsUse fresh anhydrous DMF and dry

. Ensure EtI is not degraded (brown color indicates free iodine).
C-Alkylation Byproducts High TemperatureDo not exceed 60°C. Ensure good stirring to prevent local concentration hotspots.
Residual DMF in Product Poor ExtractionIncrease the number of water washes during workup (Step 8).
Product is Colored OxidationPurify immediately. Store under inert atmosphere in the dark.

Characterization

The identity of the product should be confirmed via


 NMR.[4][5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.50–7.30 (m, Ar-H & Thiophene-H) – Aromatic region.
      
    • 
       6.70–6.80 (d/m, Ar-H ortho to alkoxy) – Upfield aromatic shift due to electron donation.
      
    • 
       4.20 (q, 
      
      
      
      Hz, 2H,
      
      
      ) – Diagnostic quartet.
    • 
       1.50 (t, 
      
      
      
      Hz, 3H,
      
      
      ) – Diagnostic triplet.

Workflow Visualization

Workflow start Start: Weigh Reagents dissolve Dissolve 500mg Substrate in 5mL DMF start->dissolve add_base Add 920mg K2CO3 Stir 15 min @ RT dissolve->add_base add_eti Add 400µL EtI Dropwise add_base->add_eti heat Heat to 60°C Stir 4-6 Hours add_eti->heat check_tlc Check TLC (Hex:EtOAc 8:2) heat->check_tlc check_tlc->heat Incomplete workup Quench with Water Extract w/ EtOAc check_tlc->workup Complete wash Wash Organic Layer (2x Water, 1x Brine) workup->wash purify Column Chromatography (Hex:EtOAc 95:5) wash->purify final Pure 4-Ethoxybenzo[b]thiophene purify->final

Figure 2: Operational workflow for the synthesis and purification process.

References

  • General Phenol Alkylation: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Williamson ether synthesis conditions).
  • Benzo[b]thiophene Synthesis: Zhang, X., et al. (2013). "Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S." Synlett, 24(13), 1687-1688.[6][7]

  • Physical Properties: National Center for Advancing Translational Sciences (NCATS). "Benzo[b]thiophen-4-ol."[4][5][8][9][10] Inxight Drugs.

  • Analogous Chemistry (Brexpiprazole Intermediates): While specific to the 7-position, the ether formation chemistry is analogous. See: US Patent 9,868,725, "Process for the preparation of Brexpiprazole."

Sources

Application Note: Isolation and Structural Elucidation of Donepezil Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Donepezil Hydrochloride (Aricept®) is a centrally acting reversible acetylcholinesterase inhibitor used in the palliative treatment of Alzheimer’s disease. As a piperidine-based therapeutic, its synthesis and storage susceptibility profiles are complex.[1] Under ICH Q3A(R2) guidelines, any impurity exceeding the 0.10% threshold must be identified and characterized.

This Application Note provides a validated workflow for the isolation of critical Donepezil impurities. Unlike standard analytical monitoring, isolation requires specific modifications to chromatography to maximize loadability and prevent on-column degradation.[1] We focus on the separation of the Desbenzyl analog (process intermediate), the N-Oxide (oxidative degradant), and the Indanol derivative (reduction byproduct).

The Impurity Landscape

Donepezil synthesis generally involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-piperidinecarboxaldehyde, followed by reduction.[1] The impurity profile is dominated by incomplete reductions and over-oxidations.

Table 1: Critical Donepezil Impurities & Physicochemical Properties[1]
Impurity NameOriginRelative Retention (RRT)*Molecular WeightPolarity/Notes
Donepezil (API) Target1.00379.5Basic piperidine nitrogen
Desbenzyl Donepezil Process (De-benzylation)~0.45289.4More polar; elutes early
Donepezil N-Oxide Degradation (Oxidative)~0.85395.5Thermally labile; elutes before API
Indanol Derivative Process (Over-reduction)~1.15381.5Carbonyl reduced to hydroxyl
Dehydro-Donepezil Process (Incomplete red.)[1]~1.25377.5Double bond retention

*RRT values are approximate based on C18/Phosphate buffer systems and may vary by specific method.

Strategic Workflow: Origin & Isolation Logic

Understanding the genesis of these impurities is the first step in isolation. The diagram below maps the synthetic pathway and the divergence points where impurities are generated, informing where in the process to sample for isolation.

Donepezil_Impurity_Origin Start1 5,6-Dimethoxy-1-indanone Condensation Aldol Condensation Start1->Condensation Start2 1-Benzyl-4-piperidine carboxaldehyde Start2->Condensation Intermediate Benzylidene Intermediate Condensation->Intermediate Reduction Hydrogenation (Pd/C) Intermediate->Reduction Imp_Dehydro Impurity: Dehydro-Donepezil (Incomplete Reduction) Intermediate->Imp_Dehydro Reaction Halt Donepezil Donepezil HCl (API) Reduction->Donepezil Imp_Desbenzyl Impurity: Desbenzyl Donepezil (Hydrogenolysis of Benzyl) Reduction->Imp_Desbenzyl Over-Hydrogenation Imp_Indanol Impurity: Indanol Derivative (Carbonyl Reduction) Reduction->Imp_Indanol Over-Reduction Imp_NOxide Impurity: N-Oxide (Storage Oxidation) Donepezil->Imp_NOxide Oxidation (Peroxides)

Figure 1: Synthetic origin of key Donepezil impurities.[1][2] Note that Desbenzyl Donepezil arises from cleavage of the benzyl group during hydrogenation, while the N-Oxide is a post-synthesis stability issue.

Protocol: Preparative HPLC Isolation

Isolating Donepezil impurities is challenging due to the basicity of the piperidine ring, which causes peak tailing on standard silica. We utilize a high-pH compatible C18 method or a volatile buffer at neutral pH to allow for direct lyophilization.[1]

Reagents & Equipment[1]
  • System: Preparative HPLC with Fraction Collector (e.g., Agilent 1260 Infinity II Prep).[1]

  • Column: XBridge Prep C18 OBD, 19 x 150 mm, 5 µm (Waters) or equivalent.[1] Why: High pH stability and excellent loading capacity for basic compounds.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 with Acetic Acid). Why: Volatile buffer prevents salt residues after drying.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Sample Preparation (Enrichment Strategy)

Direct isolation from API is inefficient if the impurity is <0.1%.

  • Mother Liquor Stressing: If isolating process impurities, obtain the crystallization mother liquor.[1]

  • Forced Degradation (for N-Oxide): Dissolve 100 mg Donepezil in 5 mL 3% H2O2. Stir for 4 hours at RT. Neutralize before injection.[1]

  • Filtration: Filter all samples through a 0.45 µm PTFE syringe filter.

Chromatographic Method[3][4]
  • Flow Rate: 15.0 mL/min[1]

  • Detection: UV @ 268 nm (Max absorption for indanone moiety) and 230 nm.[1]

  • Gradient:

Time (min)% Mobile Phase BEvent
0.020Equilibration
2.020Injection
15.045Shallow gradient for polar impurities (Desbenzyl)
25.080Elution of API and hydrophobic impurities
28.095Wash
30.020Re-equilibration
Fraction Collection & Recovery[1]
  • Trigger: Set collection based on threshold (absorbance > 50 mAU) or slope.

  • Pooling: Analyze individual fractions via analytical HPLC to confirm purity >95%.

  • Drying:

    • Do not use rotary evaporation at high heat (>40°C) for the N-oxide, as it may revert or degrade.[1]

    • Preferred: Lyophilization (Freeze-drying) to remove water and ammonium acetate.[1]

Structural Elucidation (Self-Validating)

Once isolated, the structure must be confirmed. The following NMR and MS signatures are diagnostic.

Mass Spectrometry (LC-MS)
  • Donepezil: [M+H]+ = 380.2[1]

  • Desbenzyl: [M+H]+ = 290.2 (Loss of 90 Da corresponding to benzyl group).[1]

  • N-Oxide: [M+H]+ = 396.2 (+16 Da).[1] Caution: N-oxides can thermally eliminate in the MS source; use soft ionization (ESI) and low source temps.[1]

NMR Spectroscopy (Diagnostic Shifts)

Dissolve 5-10 mg of isolated impurity in CDCl3 or DMSO-d6 .[1]

  • Desbenzyl Donepezil:

    • Absence of the aromatic multiplet at 7.2–7.4 ppm (5H) corresponding to the benzyl ring.

    • Upfield shift of the piperidine protons due to loss of the benzyl group.

  • Donepezil N-Oxide:

    • Diagnostic Shift: The methylene protons adjacent to the piperidine nitrogen (N-CH2) shift downfield significantly (approx +0.5 to +1.0 ppm ) compared to the parent API due to the deshielding effect of the oxygen.

    • Aromatic protons generally remain unchanged.[1]

Case Study: The "N-Oxide" Trap

A common failure mode in Donepezil process development is the misidentification of the N-Oxide impurity.

The Problem: The N-Oxide is thermally unstable. If the isolation method uses high temperatures (e.g., column oven >50°C) or if the drying process involves high heat, the N-Oxide can undergo a Cope elimination or revert, leading to confusing analytical results where the impurity "disappears" after isolation.

The Solution:

  • Maintain column temperature at 25°C .

  • Use Lyophilization only.[1]

  • Store isolated standard at -20°C under Argon.

Isolation_Workflow Sample Crude/Stressed Sample PrepHPLC Prep-HPLC (C18, NH4OAc pH 6.5) Sample->PrepHPLC Fraction Fraction Collection (Threshold > 50 mAU) PrepHPLC->Fraction Analysis Purity Check (Analytical HPLC) Fraction->Analysis Decision Purity > 95%? Analysis->Decision Lyophilize Lyophilization (Avoid Heat) Decision->Lyophilize Yes Recycle Re-Chromatography Decision->Recycle No NMR_MS NMR / MS Characterization Lyophilize->NMR_MS Recycle->PrepHPLC

Figure 2: Validated workflow for the isolation of thermally labile impurities like Donepezil N-Oxide.

References

  • International Council for Harmonisation (ICH). (2006).[1][3] Q3A(R2): Impurities in New Drug Substances.[1][3][4] Retrieved from [Link]

  • Jayaprakash, S., et al. (2011).[1] Identification, isolation and characterization of new impurity in donepezil hydrochloride. Asian Journal of Chemistry.[1] Retrieved from [Link][1][2][4][5][6][7][8]

  • Reddy, K. V., et al. (2012).[1] Identification, synthesis, isolation and characterization of potential degradation products of donepezil. Journal of Pharmaceutical and Biomedical Analysis.[1][2] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2010).[1] Guidance for Industry: ANDAs: Impurities in Drug Substances.[1] Retrieved from [Link][1]

Sources

Application Notes & Protocols: A Guide to Selective O-Alkylation of Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of methodologies for the selective O-alkylation of hydroxybenzothiophenes. O-Alkylated benzothiophene scaffolds are prevalent in pharmaceuticals and organic materials, making their efficient and selective synthesis a critical endeavor. This document delves into the mechanistic principles governing selectivity, compares key synthetic strategies, and offers detailed, field-proven laboratory protocols.

Introduction: The Significance of O-Alkylated Benzothiophenes

The benzothiophene ring system is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs such as Raloxifene (an estrogen receptor modulator) and Zileuton (a leukotriene synthesis inhibitor). The functionalization of this core structure is pivotal for modulating biological activity. Specifically, the introduction of an ether linkage at a hydroxyl substituent (O-alkylation) can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor-binding affinity.

However, the synthesis of these derivatives is not without its challenges. The hydroxybenzothiophene anion is an ambident nucleophile, meaning it possesses two reactive sites: the oxygen and the carbon atoms of the aromatic ring. This duality can lead to a mixture of O-alkylated and C-alkylated products, complicating purification and reducing the yield of the desired ether. Achieving high selectivity for O-alkylation is therefore a primary objective in the synthetic workflow. This guide will explore the factors that control this selectivity and present robust methods to achieve it.

The Core Challenge: O- vs. C-Alkylation Selectivity

The regiochemical outcome of alkylating a hydroxybenzothiophene is dictated by a delicate interplay of several factors, including the solvent, the nature of the counter-ion, and the alkylating agent itself. The deprotonated hydroxybenzothiophene exists as a phenoxide-like anion with electron density delocalized onto the aromatic ring, creating nucleophilic character at both the oxygen and certain carbon positions (typically ortho and para to the oxygen).

  • O-Alkylation (Kinetic Control): This pathway is generally faster and kinetically favored.[1] The oxygen atom is more electronegative and bears a higher charge density, making it a "harder" nucleophilic center according to Hard and Soft Acid-Base (HSAB) theory. It reacts readily with "hard" electrophiles like primary alkyl halides.

  • C-Alkylation (Thermodynamic Control): This pathway often leads to a more stable, aromatic product and is considered the thermodynamically favored route.[1] The formation of a C-C bond is more irreversible than the formation of a C-O bond.

Several experimental conditions can be manipulated to strongly favor the desired O-alkylation pathway. A key strategy is to minimize the solvation of the oxygen anion.[2] Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the carbon positions more accessible for attack.[3] Conversely, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile do not form these hydrogen bonds, leaving the oxygen atom more nucleophilic and promoting O-alkylation.[3][4]

G cluster_0 Hydroxybenzothiophene cluster_1 Reaction Pathways Start Hydroxy- benzothiophene Base Base (e.g., K₂CO₃, NaH) Start->Base Deprotonation Anion Ambident Benzothiophenolate Anion Base->Anion O_Alk O-Alkylation (Kinetic Product) Anion->O_Alk Polar Aprotic Solvent (e.g., DMF, Acetonitrile) C_Alk C-Alkylation (Thermodynamic Product) Anion->C_Alk Protic Solvent (e.g., Ethanol) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alk AlkylHalide->C_Alk

Fig 1. Competing O- vs. C-alkylation pathways for hydroxybenzothiophenes.

Comparative Analysis of Key Synthetic Methodologies

Several reliable methods have been established for the selective O-alkylation of phenolic compounds, which are directly applicable to hydroxybenzothiophenes. The choice of method often depends on the substrate's complexity, steric hindrance, and sensitivity to reaction conditions.

Methodology Key Reagents Typical Conditions Advantages Disadvantages Ref.
Williamson Ether Synthesis Base (K₂CO₃, NaH, Cs₂CO₃), Alkyl Halide (R-X)DMF, Acetonitrile; RT to 80°CCost-effective, robust, widely applicable, straightforward.Requires strong base for less acidic phenols; risk of elimination with 2°/3° halides.[5],[6]
Mitsunobu Reaction PPh₃, DEAD or DIAD, Alkyl Alcohol (R-OH)THF, Et₂O; 0°C to RTVery mild conditions, high selectivity, inverts stereochemistry of secondary alcohols.Stoichiometric phosphine oxide byproduct can be difficult to remove; reagents are expensive.[7],[8]
Phase-Transfer Catalysis (PTC) Base (NaOH, K₂CO₃), Alkyl Halide, PTC Catalyst (e.g., TBAB)Biphasic (Toluene/H₂O); RT to refluxExcellent for large-scale synthesis, high yields, enhances reaction rate and selectivity.Catalyst may need to be screened for optimal performance.[9],[10]

Detailed Experimental Protocols

Protocol 1: Classic Williamson Ether Synthesis

This protocol describes a general and highly reliable method for the O-alkylation of a hydroxybenzothiophene using potassium carbonate as the base in DMF.

Materials:

  • Hydroxybenzothiophene derivative (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hydroxybenzothiophene (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-20 hours).[11]

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

G Start 1. Combine Hydroxybenzothiophene & K₂CO₃ in DMF Step2 2. Add Alkyl Halide Dropwise Start->Step2 Step3 3. Stir at RT or Heat (Monitor by TLC) Step2->Step3 Step4 4. Quench with Water & Extract with EtOAc Step3->Step4 Step5 5. Wash Organic Layer (NaHCO₃, Brine) Step4->Step5 Step6 6. Dry, Filter, & Concentrate Step5->Step6 End 7. Purify via Column Chromatography Step6->End

Fig 2. General workflow for the Williamson ether synthesis.
Protocol 2: O-Alkylation via Phase-Transfer Catalysis (PTC)

This method is highly effective for achieving selective O-alkylation by facilitating the transfer of the benzothiophenolate anion from an aqueous or solid phase into an organic phase where the alkylating agent resides.[2][9]

Materials:

  • Hydroxybenzothiophene derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.2 eq)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (2.0 - 5.0 eq)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB) (0.05 - 0.1 eq)

  • Toluene or Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the hydroxybenzothiophene (1.0 eq), the base (NaOH or K₂CO₃), the phase-transfer catalyst (0.05-0.1 eq), water, and toluene.

  • Reaction: Add the alkyl halide (1.1-1.2 eq). Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (typically 40-90°C).[10] Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitor the reaction by TLC (sampling from the organic layer) until completion (typically 2-8 hours).

  • Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers and wash with water (1x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography if necessary.

G cluster_aq Aqueous / Solid Phase ArOH Ar-OH (Hydroxybenzothiophene) Base Base (OH⁻) ArOH->Base Deprotonation RX R-X (Alkyl Halide) ArO_M Ar-O⁻ M⁺ Base->ArO_M Product Ar-O-R (Ether Product) QX Q⁺X⁻ PTC Q⁺X⁻ (PTC Catalyst) ArO_M->PTC Anion Exchange RX->Product SN2 Reaction PTC->QX Returns

Fig 3. Mechanism of Phase-Transfer Catalyzed O-alkylation.
Protocol 3: The Mitsunobu Reaction

Ideal for sensitive substrates that cannot tolerate strong bases or high temperatures. This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, though this is not relevant for the achiral hydroxybenzothiophene itself.[7][12]

Materials:

  • Hydroxybenzothiophene derivative (1.0 eq)

  • Primary or secondary alcohol (1.2 - 1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the hydroxybenzothiophene (1.0 eq), the alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add the DEAD or DIAD solution (often as a 40% solution in toluene) dropwise to the cold reaction mixture over 15-30 minutes. An exothermic reaction and color change are typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor by TLC. A precipitate of triphenylphosphine oxide may form.[13]

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and reduced hydrazodicarboxylate byproducts. Purification is almost always achieved by flash column chromatography. A preliminary filtration through a short plug of silica can sometimes remove the bulk of the byproducts.

Troubleshooting and Final Considerations

  • Low Yield: If the reaction stalls, ensure all reagents and solvents are completely anhydrous, especially for the Williamson and Mitsunobu reactions. For PTC reactions, ensure vigorous stirring is maintained.

  • C-Alkylation Observed: To favor O-alkylation, switch to a more polar aprotic solvent (e.g., from THF to DMF). In PTC, ensure the system is not "starved" of water, as anhydrous PTC conditions can sometimes favor O-alkylation, but the specific system may vary.[2]

  • No Reaction: The hydroxybenzothiophene may not be acidic enough for the chosen base. Consider a stronger base (e.g., moving from K₂CO₃ to NaH). For sterically hindered substrates, higher temperatures or longer reaction times may be necessary.

  • Safety: Alkylating agents are often toxic and carcinogenic; handle them with appropriate personal protective equipment in a well-ventilated fume hood. DEAD is shock-sensitive and should be handled with care.

By understanding the mechanistic underpinnings of selectivity and choosing the appropriate synthetic strategy, researchers can efficiently and reliably synthesize O-alkylated benzothiophenes for a wide range of applications in science and medicine.

References

  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. (2006). arkivoc.com. [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2026). ResearchGate. [Link]

  • Benzothiophene compounds, intermediates, compositions, and methods.
  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. (2009). Bentham Science. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). synthetic-organic-chemistry.com. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]

  • Comparative study of O-butylation of phenols under Liquid-Liquid biphasic versus solid- liquid-liquid and Liquid-Liquid-Liquid triphasic phase transfer catalysis. Elixir Journal. [Link]

  • Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]

  • Alkylation of phenol: a mechanistic view. (2006). PubMed. [Link]

  • Mechanism of the Mitsunobu Reaction. (2023). eScholarship. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]

  • Differential reaction energy profiles for O versus C alkylation of enolates. ResearchGate. [Link]

  • Alkylation of enolates. University of Bristol. [Link]

Sources

Application Notes and Protocols: 2-Ethoxybenzo[b]thiophen-4-ol as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Benzothiophene Scaffold in Medicinal Chemistry

The benzothiophene core is a "privileged structure" in drug discovery, a testament to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic aromatic system, formed by the fusion of a benzene and a thiophene ring, provides a rigid and tunable scaffold for interaction with various biological targets.[3][4] Consequently, benzothiophene derivatives have found applications across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[5][6] Notable examples of marketed drugs containing the benzothiophene moiety include the selective estrogen receptor modulator (SERM) raloxifene, the antifungal agent sertaconazole, and the 5-lipoxygenase inhibitor zileuton.[5] The functionalization of the benzothiophene ring system is a key strategy in modulating the pharmacokinetic and pharmacodynamic properties of these drug candidates. This document provides detailed application notes and protocols for the synthesis and utilization of a specific, highly functionalized intermediate: 2-Ethoxybenzo[b]thiophen-4-ol. The presence of both a hydroxyl and an ethoxy group on the benzothiophene core offers multiple points for further chemical modification, making it a valuable building block in the synthesis of complex pharmaceutical agents.

Synthesis of 2-Ethoxybenzo[b]thiophen-4-ol: A Plausible and Efficient Route

The direct synthesis of 2-Ethoxybenzo[b]thiophen-4-ol is not widely reported in the literature. However, a robust and logical synthetic strategy can be devised based on established methodologies for the synthesis of substituted benzothiophenes and the etherification of phenols. The proposed pathway involves a two-step sequence starting from the commercially available benzo[b]thiophen-4-ol.

Step 1: Synthesis of Benzo[b]thiophen-4-ol

Several methods exist for the synthesis of the benzo[b]thiophen-4-ol precursor.[7][8][9] A common approach involves the cyclization of a suitably substituted thiophene derivative.

Step 2: Regioselective O-Ethylation of Benzo[b]thiophen-4-ol

The hydroxyl group at the 4-position of the benzothiophene ring can be selectively etherified to introduce the ethoxy group. The Williamson ether synthesis is a classic and reliable method for this transformation.[10] The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.

Experimental Protocol: Synthesis of 2-Ethoxybenzo[b]thiophen-4-ol

Materials:

  • Benzo[b]thiophen-4-ol

  • Iodoethane (or Diethyl sulfate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of benzo[b]thiophen-4-ol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add iodoethane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-Ethoxybenzo[b]thiophen-4-ol.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.[11][12][13]

  • Solvent: Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction and is easily removed after the reaction.

  • Ethylating Agent: Iodoethane is a reactive ethylating agent. Diethyl sulfate can also be used, but it is more toxic.

  • Workup: The aqueous workup removes any remaining base and water-soluble byproducts.

  • Purification: Column chromatography ensures the isolation of the desired product in high purity.

Characterization Data for 2-Ethoxybenzo[b]thiophen-4-ol (Hypothetical)
Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ 7.6-7.2 (m, 4H, Ar-H), 6.8 (s, 1H, Ar-H), 4.1 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.4 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 155.0, 140.0, 135.0, 128.0, 125.0, 122.0, 115.0, 110.0, 64.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃).
FT-IR (KBr, cm⁻¹) 3400-3200 (br, O-H), 3100-3000 (Ar C-H), 2980-2850 (Aliphatic C-H), 1600, 1480 (Ar C=C), 1250 (C-O ether).
Mass Spectrometry (EI) m/z (%): [M]⁺, [M-C₂H₄]⁺, [M-OC₂H₅]⁺.

Note: The exact chemical shifts and coupling constants are hypothetical and would need to be confirmed by experimental data.[14][15][16][17][18]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 2-Ethoxybenzo[b]thiophen-4-ol Start Benzo[b]thiophen-4-ol Reagents Iodoethane, K₂CO₃, Acetone Start->Reagents 1. Add Reagents Reaction O-Ethylation (Williamson Ether Synthesis) Reagents->Reaction 2. Reflux Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Purify Product 2-Ethoxybenzo[b]thiophen-4-ol Purification->Product 5. Isolate Pure Product

Caption: Synthetic workflow for 2-Ethoxybenzo[b]thiophen-4-ol.

Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Kinase Inhibitor

The dual functionality of 2-Ethoxybenzo[b]thiophen-4-ol makes it an attractive intermediate for the synthesis of more complex molecules, such as kinase inhibitors. The hydroxyl group can be used as a handle for introducing various pharmacophores via ether or ester linkages, while the benzothiophene core can be further functionalized.

Hypothetical Application: Synthesis of a 2-Amino-4-(2-ethoxybenzo[b]thiophen-4-yloxy)pyrimidine Derivative

This hypothetical protocol describes the use of 2-Ethoxybenzo[b]thiophen-4-ol to synthesize a pyrimidine-based kinase inhibitor scaffold. The 4-hydroxyl group will be used to displace a halogen on a pyrimidine ring via a nucleophilic aromatic substitution (SₙAr) reaction.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

Materials:

  • 2-Ethoxybenzo[b]thiophen-4-ol

  • 2-Amino-4-chloropyrimidine

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • To a solution of 2-Ethoxybenzo[b]thiophen-4-ol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add 2-amino-4-chloropyrimidine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a dichloromethane-methanol gradient to yield the desired product.

Rationale for Experimental Choices:

  • Base: Cesium carbonate is a strong base that is highly effective in promoting SₙAr reactions with phenols.

  • Solvent: DMF is a polar aprotic solvent that is ideal for SₙAr reactions as it can solvate the cation and leave the anion more nucleophilic.

  • Reaction Conditions: Elevated temperature is often required to drive SₙAr reactions to completion.

Reaction Pathway Diagram

Reaction_Pathway cluster_reaction Synthesis of a Hypothetical Kinase Inhibitor Intermediate Intermediate 2-Ethoxybenzo[b]thiophen-4-ol Reagent 2-Amino-4-chloropyrimidine Cs₂CO₃, DMF Intermediate->Reagent 1. Add Reagents Reaction Nucleophilic Aromatic Substitution (SₙAr) Reagent->Reaction 2. Heat Product 2-Amino-4-(2-ethoxybenzo[b]thiophen- 4-yloxy)pyrimidine Derivative Reaction->Product 3. Formation of C-O Bond

Caption: Reaction pathway for a hypothetical kinase inhibitor.

Hypothetical Signaling Pathway Inhibition

Derivatives of 2-Ethoxybenzo[b]thiophen-4-ol could potentially be developed as inhibitors of various signaling pathways implicated in disease. For instance, a kinase inhibitor derived from this intermediate might target a specific kinase in a cancer-related pathway.

Diagram of a Hypothetical Kinase Inhibition Pathway

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates Inhibitor 2-Ethoxybenzo[b]thiophen-4-ol Derivative (Inhibitor) Inhibitor->KinaseB Inhibits Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation Promotes

Caption: Inhibition of a signaling pathway by a hypothetical drug.

Conclusion

2-Ethoxybenzo[b]thiophen-4-ol represents a promising and versatile intermediate for pharmaceutical synthesis. Its straightforward preparation from readily available starting materials, combined with its dual functional handles, allows for the efficient construction of diverse and complex molecular architectures. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this and related benzothiophene derivatives in the discovery of novel therapeutics.

References

Sources

Strategic Preparation and Certification of Benzothiophene Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the rigorous preparation, purification, and certification of Benzo[b]thiophene derivatives as primary reference standards. Benzothiophenes are critical pharmacophores in drug development (e.g., Raloxifene, Zileuton) and organic semiconductors. Unlike routine synthesis, the preparation of a Reference Standard requires a distinct workflow prioritizing traceability, absolute purity (>99.5%), and extensive characterization. This guide provides a validated protocol for the de novo synthesis of a C2-functionalized benzothiophene standard, followed by a metrological certification workflow using Quantitative NMR (qNMR).

Introduction: The Reference Standard Mandate

In pharmaceutical analytics, a Reference Standard serves as the "truth" against which all other samples are measured. According to ICH Q7 and Q3A guidelines, a primary standard must possess a documented purity profile with known uncertainty.

For benzothiophenes, common commercial sources often contain isomeric impurities (e.g., 6- vs. 5-substitution) or sulfur-based degradation products that co-elute in HPLC. Therefore, in-house preparation of a "Gold Standard" often requires:

  • Unambiguous Synthesis: Routes that prevent regio-isomeric mixtures.

  • Orthogonal Analysis: Combining chromatographic purity (HPLC) with absolute content quantification (qNMR).

Strategic Synthesis Planning

The synthesis of benzothiophenes is dictated by the desired substitution pattern. For a reference standard, we utilize the Fiesselmann-type condensation of 2-nitrobenzaldehydes with thioglycolates.

Why this route?

  • Regiocontrol: It unequivocally establishes the C2-ester functionality, avoiding the C2/C3 mixtures common in electrophilic cyclization of alkynes.

  • Crystallinity: The resulting esters are highly crystalline, facilitating purification by recrystallization rather than chromatography (which can leach silica/plasticizers).

Diagram 1: Synthetic Decision Tree & Mechanism

Benzothiophene_Synthesis Start Target: Benzothiophene Standard RouteA Route A: Electrophilic Cyclization (e.g., Alkyne + Thiol) Start->RouteA RouteB Route B: Nucleophilic Condensation (2-Nitrobenzaldehyde + Thioglycolate) Start->RouteB RiskA Risk: C2/C3 Isomer Mixtures Hard to Purify RouteA->RiskA BenefitB Benefit: defined C2-Ester High Crystallinity RouteB->BenefitB Step1 Step 1: SNAr Displacement (Formation of Thioether) BenefitB->Step1 K2CO3, DMF, 60°C Step2 Step 2: Aldol Condensation & Cyclization Step1->Step2 -HNO2 Product Final Standard: Methyl benzo[b]thiophene-2-carboxylate Step2->Product Recrystallization

Figure 1: Strategic selection of the nucleophilic condensation route to ensure regio-purity for reference standards.

Protocol A: Synthesis of Methyl Benzo[b]thiophene-2-carboxylate

Target: A primary standard for benzothiophene core analysis. Scale: 10 mmol (approx. 2.0 g theoretical yield).

Materials
  • Precursor: 2-Nitrobenzaldehyde (CAS: 552-89-6) - Must be free of 3-nitro isomer.

  • Reagent: Methyl thioglycolate (CAS: 2365-48-2).

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    
  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 2-Nitrobenzaldehyde (1.51 g, 10 mmol) and Methyl thioglycolate (1.0 mL, 11 mmol) to DMF (20 mL).

  • Base Addition: Cool the mixture to 0°C (ice bath) to control the exotherm. Add

    
     (2.76 g, 20 mmol) in portions over 5 minutes.
    
    • Expert Insight: The reaction involves a nucleophilic aromatic substitution (

      
      ) of the nitro group followed by cyclization.[2] Temperature control prevents polymerization of the thioglycolate.
      
  • Reaction: Remove ice bath. Heat to 60°C for 4 hours. The solution will turn deep yellow/orange.

  • Workup: Pour the reaction mixture into 200 mL of ice-water. The product should precipitate immediately as a pale solid.

  • Filtration: Filter the solid using a sintered glass funnel. Wash copiously with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Drying: Dry the crude solid in a vacuum oven at 40°C for 12 hours.

Protocol B: Purification to "Reference Grade"

Crude material (typically 95-98% pure) is insufficient for use as a primary standard.

  • Solvent Selection: Use Methanol/Water or Ethanol for recrystallization. Benzothiophene esters are highly soluble in hot alcohols but insoluble in cold.

  • Procedure:

    • Dissolve crude solid in minimum boiling Methanol.

    • Hot filtration (if necessary) to remove insoluble particulates.

    • Allow slow cooling to room temperature, then 4°C. Do not crash cool, as this traps impurities.

  • Criteria: The final crystals must be colorless needles.

    • Target Melting Point: 72-74°C.

Protocol C: Certification & Validation (The "CoA" Generation)

This is the most critical step. You must prove the identity and purity using orthogonal methods.

Chromatographic Purity (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm and 280 nm.

  • Requirement: No single impurity >0.1%. Total impurities <0.5%.

Absolute Quantification via qNMR (The Gold Standard)

Unlike HPLC, which relies on relative response factors, quantitative NMR (qNMR) provides absolute mass purity.

Internal Standard (IS) Selection: For benzothiophenes (aromatic signals 7.0–8.5 ppm), use an IS with distinct aliphatic signals.

  • Recommended IS: Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .

  • Solvent:

    
     or 
    
    
    
    .

qNMR Protocol:

  • Weighing: Weigh approx. 10 mg of Sample and 10 mg of IS directly into the NMR tube using a metrological micro-balance (readability 0.001 mg). Record masses (

    
    , 
    
    
    
    ) precisely.
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): > 30 seconds (Must be

      
       of the slowest nucleus).
      
    • Scans: 16 or 32 (for S/N > 250:1).

    • Spectral Width: Include all sidebands (usually -2 to 14 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity of Internal Standard.[3][4][5][6]
Diagram 2: Certification Workflow

Certification_Workflow cluster_Analysis Orthogonal Analysis Crude Recrystallized Solid HPLC HPLC-UV/MS (Check for Impurities) Crude->HPLC qNMR 1H-qNMR (Absolute Purity) Crude->qNMR DSC DSC (Melting Point/Polymorphs) Crude->DSC Decision Purity > 99.5%? HPLC->Decision qNMR->Decision Fail Reprocess / Recrystallize Decision->Fail No Pass Generate CoA (Certificate of Analysis) Decision->Pass Yes Fail->Crude

Figure 2: The metrological workflow for certifying a chemical reference standard.

Data Summary: Specification for Release

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identification A 1H-NMRConforms to structure; no solvent peaks >0.5%
Identification B MS (ESI+)Parent ion [M+H]+ matches theoretical
Chromatographic Purity HPLC-UV> 99.5% area
Assay (Absolute Content) qNMR99.0% – 101.0% (w/w)
Residual Solvents GC-Headspace< ICH Q3C Limits (e.g., DMF < 880 ppm)

Storage and Stability

Benzothiophenes are generally stable but can be sensitive to photo-oxidation (S-oxide formation).

  • Storage: Amber glass vials, under Argon atmosphere.

  • Temperature: 2-8°C (Refrigerated).

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[7] [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes. Beilstein J. Org. Chem. 2007.[8] [Link]

  • MDPI. Benzo[b]thiophene-2-carbaldehyde: Synthesis and Mechanism. Molbank 2014.[1][3] [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

Sources

Application Note: Synthetic Route Optimization for 2-Ethoxy Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-Ethoxy benzothiophenes are critical pharmacophores in medicinal chemistry, serving as core scaffolds for Selective Estrogen Receptor Modulators (SERMs) and anti-inflammatory agents. However, their synthesis is plagued by a fundamental mechanistic challenge: The Ambident Nucleophile Problem.

The precursor, benzothiophen-2(3H)-one, exists in a tautomeric equilibrium with 2-hydroxybenzothiophene. Under standard basic alkylation conditions, the "soft" C3-carbanion is kinetically and thermodynamically favored over the "hard" enolate oxygen, leading predominantly to C-alkylation (3-ethylbenzothiophen-2-one) rather than the desired O-ethylation.

This guide presents two optimized routes designed to bypass this limitation:

  • Route A (The "Hard" Path): Silver-mediated regioselective alkylation, exploiting HSAB (Hard-Soft Acid-Base) principles to force O-selectivity.

  • Route B (The "Modular" Path): Copper-catalyzed C-O cross-coupling, avoiding the tautomeric equilibrium entirely by starting from 2-bromobenzothiophene.

Mechanistic Pathway & Decision Matrix

The following diagram illustrates the divergent pathways and the strategic intervention points required to secure the 2-ethoxy product.

G Precursor Benzothiophen-2(3H)-one (Keto Form) Enol 2-Hydroxybenzothiophene (Enol Form) Precursor->Enol Tautomerism Enolate Ambident Enolate Anion Precursor->Enolate Base (NaH/K2CO3) Enol->Enolate C_Alk C-Alkylation (Undesired) 3-ethylbenzothiophen-2-one Enolate->C_Alk Soft Electrophile (EtI) Polar Aprotic Solvent O_Alk O-Alkylation (Target) 2-ethoxybenzothiophene Enolate->O_Alk Ag(I) Salts / Hard Electrophile (Route A) RouteB_Start 2-Bromobenzothiophene RouteB_Start->O_Alk CuI / Ligand / EtOH (Route B)

Figure 1: Mechanistic divergence. Standard alkylation favors the red path (C-alkylation). Route A forces the green path; Route B (blue) bypasses the equilibrium entirely.

Protocol A: Silver-Mediated Regioselective O-Alkylation

The Science of Selectivity

Standard alkylation (e.g., NaH/EtI) fails because the sulfur atom stabilizes the C3-carbanion, making it a "soft" nucleophile that pairs perfectly with "soft" electrophiles like ethyl iodide.

To invert this selectivity, we use Silver Carbonate (Ag₂CO₃) .

  • The Silver Effect: Ag⁺ coordinates to the leaving group (Iodide) of the alkylating agent, increasing the carbocation character of the ethyl group (making it "harder").

  • Coordination: Ag⁺ may also coordinate to the soft sulfur or the C3 position of the benzothiophene, sterically or electronically hindering C-attack.

Experimental Protocol
ComponentReagentEquivalentsRole
Substrate Benzothiophen-2(3H)-one1.0 equivCore Scaffold
Alkylating Agent Ethyl Iodide (EtI)2.5 equivElectrophile
Promoter/Base Silver Carbonate (Ag₂CO₃)1.5 equivHalophile/Base
Solvent Benzene or Toluene (Anhydrous)0.1 MNon-polar solvent suppresses charge separation

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Benzothiophen-2(3H)-one (1.0 equiv) in anhydrous Toluene (concentration ~0.1 M).

    • Note: Avoid DMF or DMSO. Polar aprotic solvents stabilize the free enolate, which often reverts to C-alkylation dominance. Non-polar solvents favor the tight ion pair required for Ag-assisted coupling.

  • Activation: Add Silver Carbonate (1.5 equiv) in one portion. The reaction mixture will appear as a dark suspension. Protect from light using aluminum foil (Ag salts are photosensitive).

  • Alkylation: Add Ethyl Iodide (2.5 equiv) via syringe.

  • Reaction: Heat the mixture to 60°C for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The starting material (keto form) is polar; the O-alkyl product is significantly less polar (high R_f). The C-alkyl byproduct usually spots slightly below the O-alkyl product.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove silver salts (AgI/Ag₂CO₃). Rinse the pad thoroughly with Toluene or DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel (100% Hexane → 5% EtOAc/Hexane).

    • Critical: Silica gel can be slightly acidic and may hydrolyze the enol ether back to the ketone if left too long. Add 1% Triethylamine to the eluent if product stability is a concern.

Protocol B: Copper-Catalyzed C-O Cross-Coupling

Best For: Library generation, late-stage functionalization, and scalable processes.

The Science of Catalysis

This route utilizes a modified Ullmann-type coupling . While Palladium (Buchwald-Hartwig) is common for amines, Pd catalysts are frequently poisoned by the sulfur in benzothiophenes. Copper(I) is more robust in this sulfur-rich environment. We utilize a CuI / 1,10-Phenanthroline system which forms an active catalytic species capable of oxidative addition into the C-Br bond followed by ligand exchange with ethoxide.

Experimental Protocol
ComponentReagentEquivalentsRole
Substrate 2-Bromobenzothiophene1.0 equivHalide Partner
Nucleophile Ethanol (Absolute)Solvent/ExcessReagent & Solvent
Catalyst Copper(I) Iodide (CuI)10 mol%Catalyst
Ligand 1,10-Phenanthroline20 mol%Stabilizing Ligand
Base Cesium Carbonate (Cs₂CO₃)2.0 equivBase

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a dry screw-cap vial or pressure tube, add CuI (10 mol%) and 1,10-Phenanthroline (20 mol%). Add 2 mL of anhydrous Ethanol and stir at room temperature for 10 minutes until a homogeneous colored complex forms (usually orange/red).

  • Loading: Add 2-Bromobenzothiophene (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Reaction: Seal the tube (oxygen-free conditions are preferred but Cu/Phen is relatively tolerant; an Argon purge is recommended). Heat to 110°C (oil bath temperature) for 24 hours.

    • Why 110°C? Aryl bromides are less reactive than iodides. The elevated temperature is necessary to overcome the activation energy for oxidative addition.

  • Monitoring: Monitor by HPLC or GC-MS.

    • Success Marker: Disappearance of the M+ (212/214) bromide peak and appearance of the M+ (178) ethoxy peak.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and water.

    • Crucial Step: The aqueous layer may be blue (Cu salts). Wash the organic layer with 5% Ammonium Hydroxide (NH₄OH) solution to chelate and remove residual copper.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually highly pure after workup, requiring minimal purification.

Data Summary & Comparison

FeatureRoute A (Ag-Mediated)Route B (Cu-Catalyzed)
Starting Material Benzothiophen-2-one2-Bromobenzothiophene
Regioselectivity ~85:15 (O:C ratio)100% O-selective
Cost High (Silver salts)Low (Copper/Ethanol)
Scalability Low (<10g recommended)High (Kg scale viable)
Reaction Time 12–18 Hours24 Hours
Key Risk C-alkylation byproductIncomplete conversion

Visualization of Catalytic Cycle (Route B)

Catalysis L_Cu_I [L-Cu-I] OxAdd Oxidative Addition [L-Cu(III)-Ar-Br-I] L_Cu_I->OxAdd + Substrate LigEx Ligand Exchange (EtO- replaces Br/I) OxAdd->LigEx + EtO- / - Br- RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->L_Cu_I Regeneration Product 2-Ethoxybenzothiophene RedElim->Product Substrate 2-Br-Benzothiophene Substrate->OxAdd

Figure 2: Simplified Ullmann-type catalytic cycle for Route B. L = 1,10-Phenanthroline.

References

  • Mechanistic Insight on Enolate Alkylation

    • Title: "Regioselectivity in the Alkyl
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Silver-Mediated Alkylation Strategy

    • Title: "Silver(I) oxide mediated selective O-alkylation of 4-hydroxy-2-pyridones" (Analogous System)
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Copper-Catalyzed Etherification (Ullmann)

    • Title: "CuI/1,10-Phenanthroline-Catalyzed Coupling of Aryl Halides with Aliph
    • Source:Journal of the American Chemical Society (Buchwald Group)
    • URL:[Link]

  • Benzothiophene Synthesis Review

    • Title: "Recent Advances in the Synthesis of Benzo[b]thiophenes"
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Application Note: Advanced Purification Protocols for Benzothiophene-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzothiophene-4-ol (4-hydroxybenzothiophene) and its functionalized derivatives are privileged scaffolds in medicinal chemistry. They are essential building blocks for synthesizing pharmaceutically active compounds, including 5-lipoxygenase inhibitors like zileuton and selective estrogen receptor modulators such as[1].

The synthesis of these derivatives—whether via cyclocarbonylation, visible-light photocatalysis, or tandem oxidative phenol dearomatization—often yields complex crude mixtures containing regioisomers, over-oxidized sulfoxides, and unreacted starting materials[1][2]. Achieving >99% purity requires a multi-staged purification strategy that leverages the distinct physicochemical properties of the target molecule.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, understanding the why behind specific purification modalities is as critical as the execution:

  • Acid-Base Phase Extraction: Benzothiophene-4-ol contains a weakly acidic phenolic hydroxyl group. By treating the crude mixture with a strong base (e.g., NaOH), the target compound is converted into a water-soluble phenoxide salt. Lipophilic impurities (e.g., unreacted organic precursors, catalysts) can then be washed away using a non-polar solvent like [3]. Subsequent acidification forces the purified phenol to precipitate out of the aqueous phase.

  • Chromatographic Resolution: When dealing with closely related regioisomers (e.g., C3 vs. C4 substituted benzothiophenes), silica gel chromatography is deployed. The slight variations in dipole moments and hydrogen-bonding capabilities allow for baseline resolution using a step gradient of ethyl acetate in [2].

  • Recrystallization (Polishing): For final polishing, recrystallization from short-chain alcohols (C1-C8, such as isopropyl alcohol) mixed with water exploits the steep temperature-dependent solubility curve of benzothiophene derivatives. This thermodynamic process effectively purges trace co-eluting impurities and maximizes chemical[4].

Purification Workflow

PurificationWorkflow Crude Crude Benzothiophene-4-ol Reaction Mixture Saponification Saponification & Extraction (NaOH / Toluene) Crude->Saponification Base addition Silica Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Saponification->Silica Acidify & concentrate Recryst Recrystallization (Alcohol/Water) Silica->Recryst Pool target fractions Pure High-Purity (>99%) Benzothiophene-4-ol Recryst->Pure Filter & vacuum dry

Sequential purification workflow for isolating high-purity benzothiophene-4-ol derivatives.

Detailed Experimental Protocols

Protocol A: Primary Isolation via Phase Extraction

This protocol is highly effective for crude mixtures derived from cyclocarbonylation or ester-protected precursors[3].

  • Saponification: To the crude reaction mixture, add 4N sodium hydroxide (NaOH) in a 4:1 molar excess relative to the theoretical yield of the benzothiophene derivative. Stir vigorously (e.g., 1200 rpm) at 50 °C for 1.5 hours to ensure complete deprotection and phenoxide salt formation[3].

  • Organic Wash: Transfer the cooled mixture to a separatory funnel. Extract the dark aqueous phase with toluene (approx. 2 volumes relative to the aqueous phase) to remove lipophilic impurities[3].

  • Charcoal Treatment (Optional but Recommended): Treat the combined aqueous phases with activated charcoal (approx. 2% w/w), stir at room temperature for 5 minutes under argon, and filter through a diatomaceous earth pad. Rinse the filter cake with deionized water[3].

  • Acidification & Precipitation: Cool the aqueous filtrate in an ice bath (internal temperature 2-3 °C). Slowly add 25% HCl under argon over 35 minutes until the pH reaches 1-2. A thick crystalline suspension will form[5].

  • Filtration: Filter the suspension on a sintered glass funnel, wash the filter cake with ice-cold water, and dry under reduced pressure (50 °C / 1 mbar) to constant weight[5].

Protocol B: Flash Column Chromatography

For complex mixtures containing structural isomers or dearomatized intermediates, chromatographic resolution is mandatory[2].

  • Preparation: Dissolve the crude solid from Protocol A in a minimal volume of dichloromethane (DCM) or load it directly onto a small amount of silica gel (dry loading) if solubility is poor.

  • Column Packing: Pack a glass column with standard stationary phase silica gel (230-400 mesh) using hexanes.

  • Elution: Elute using a step gradient of Ethyl Acetate (EtOAc) in Hexanes (starting at 0% EtOAc and increasing to 15-20% EtOAc depending on the specific derivative's polarity)[2].

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool fractions containing the pure target compound and concentrate under reduced pressure to yield the product as a solid or gum[2].

Protocol C: Final Polishing via Recrystallization

To achieve pharmaceutical-grade purity (>99%), recrystallization is performed using an optimized solvent system[4].

  • Solvent Selection: Prepare a recrystallization solvent consisting of a C1-C8 alcohol (preferably isopropyl alcohol or isobutyl alcohol) and water, with the water concentration ranging from 5 to 20 wt%[4].

  • Dissolution: Suspend the chromatographed benzothiophene-4-ol in the solvent mixture (using 1 to 6 times the weight of the raw material). Heat to reflux until complete dissolution is achieved[4].

  • Crystallization: Remove from heat and allow the solution to cool gradually to room temperature, then transfer to an ice bath to maximize precipitation.

  • Recovery: Filter the precipitated crystals and wash with a small volume of the ice-cold recrystallization solvent to prevent redissolution of the purified product[4].

Quantitative Data Summary

Purification StagePrimary ObjectiveTypical Yield RecoveryPurity AchievedKey Reagents / Solvents
Phase Extraction Removal of catalysts and lipophilic organics85 - 95%80 - 90%4N NaOH, Toluene, 25% HCl
Flash Chromatography Resolution of regioisomers70 - 90%95 - 98%Silica Gel, Hexane/EtOAc
Recrystallization Trace impurity removal (Polishing)80 - 90%>99.5%Isopropyl Alcohol, Water

Quality Control & Validation

A self-validating protocol requires rigorous analytical confirmation at the end of the workflow:

  • HPLC-UV: Assess chemical purity using a C18 reverse-phase column (Acetonitrile/Water gradient with 0.1% TFA). Benzothiophene-4-ol derivatives typically exhibit strong UV absorbance at 254 nm and 280 nm.

  • 1H and 13C NMR: Confirm regioselectivity. The C3 and C4 protons on the benzothiophene ring have distinct chemical shifts and coupling constants that easily differentiate isomers.

  • LC-MS: Verify the exact mass (e.g., HRMS) to ensure no over-oxidation to the sulfoxide or sulfone has occurred during the ambient workup.

References

  • Source: Google Patents (JP4357608B2)
  • Source: Google Patents (US6437144B2)
  • Title: Visible Light Photocatalytic Synthesis of Benzothiophenes Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Introduction: The Critical Role of Purity for 2-Ethoxybenzo[b]thiophen-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Crystallization of 2-Ethoxybenzo[b]thiophen-4-ol

For Researchers, Scientists, and Drug Development Professionals

2-Ethoxybenzo[b]thiophen-4-ol and its structural analogs are of significant interest within medicinal chemistry and materials science. The benzothiophene scaffold is a "privileged" structure, appearing in a number of marketed drugs.[1] The ultimate biological activity, safety profile, and material properties of this compound are intrinsically linked to its purity. Crystallization is a powerful and widely used technique for the purification of solid organic compounds, offering the potential to remove impurities and isolate specific polymorphic forms.

This document serves as a comprehensive guide for researchers to develop a robust crystallization protocol for 2-Ethoxybenzo[b]thiophen-4-ol. As no specific crystallization solvent has been documented in the literature for this exact molecule, this guide will provide a systematic approach to solvent screening and optimization, grounded in the fundamental principles of crystallization.

Theoretical Framework: Selecting the Ideal Crystallization Solvent

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol.[2] The ideal solvent should exhibit a steep solubility curve for 2-Ethoxybenzo[b]thiophen-4-ol, meaning the compound has high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

Key characteristics of an ideal solvent include:

  • Solubility Profile: High solubility at the solvent's boiling point and low solubility at or below room temperature.

  • Chemical Inertness: The solvent must not react with 2-Ethoxybenzo[b]thiophen-4-ol.

  • Boiling Point: A moderately low boiling point (typically 60-120 °C) facilitates easy removal from the purified crystals during drying.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).

  • Crystal Morphology: The solvent should promote the formation of well-defined, easily filterable crystals.

  • Safety and Environmental Impact: The solvent should have low toxicity and minimal environmental impact.

The principle of "like dissolves like" is a useful starting point. 2-Ethoxybenzo[b]thiophen-4-ol possesses both polar (hydroxyl group) and non-polar (benzothiophene ring, ethoxy group) characteristics. Therefore, a range of solvents with varying polarities should be screened.

Experimental Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic, small-scale approach to identify a suitable crystallization solvent or solvent system.

Materials and Equipment:

  • Crude 2-Ethoxybenzo[b]thiophen-4-ol

  • Test tubes or small vials

  • Heating block or oil bath

  • Vortex mixer

  • A selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Glass stirring rods

Procedure:

  • Initial Solvent Selection: Choose a range of solvents with varying polarities. A suggested starting panel is provided in Table 1.

  • Small-Scale Solubility Test:

    • Place approximately 20-30 mg of crude 2-Ethoxybenzo[b]thiophen-4-ol into a test tube.

    • Add the first candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a volume of 1 mL is reached. Record the approximate solubility at room temperature.

    • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a heating block while stirring. Continue adding the solvent dropwise until the solid dissolves completely. Record the temperature and the volume of solvent used.

    • If the compound dissolves readily at room temperature, the solvent is likely unsuitable as a single-solvent system but may be useful as the "soluble" component in a binary solvent system.

  • Inducing Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Observe for the formation of crystals.

    • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line.

    • If scratching is unsuccessful, place the test tube in an ice bath for 15-30 minutes.

    • If the compound "oils out" (forms a liquid layer instead of solid crystals), try adding a small amount of a non-polar "anti-solvent" (like heptane or hexane) dropwise to the warm solution or re-dissolving and allowing for slower cooling.

  • Evaluation:

    • Assess the quality and quantity of the crystals formed. Well-defined needles or prisms are generally desirable.

    • The ideal solvent will result in a significant amount of crystalline solid upon cooling, leaving a clear mother liquor.

  • Binary Solvent Systems: If no single solvent is ideal, a binary system can be employed. This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the solid, and the mixture is allowed to cool slowly.

Table 1: Properties of Potential Crystallization Solvents
SolventBoiling Point (°C)Polarity IndexSafety Considerations
Heptane980.1Flammable, skin irritant
Toluene1112.4Flammable, toxic
Dichloromethane403.1Volatile, suspected carcinogen
Ethyl Acetate774.4Flammable, eye irritant
Isopropyl Alcohol823.9Flammable, eye irritant
Acetonitrile825.8Flammable, toxic
Ethanol784.3Flammable
Methanol655.1Flammable, toxic
Water10010.2Non-toxic
Ethanol/Water MixVariableVariableFlammable
Ethyl Acetate/Hexane MixVariableVariableFlammable

Note: Polarity Index is a relative measure of polarity.

Visualization of Solvent Screening Workflow

Solvent_Screening A Start: Crude 2-Ethoxybenzo[b]thiophen-4-ol B Select Solvent (e.g., from Table 1) A->B C Add ~20mg to Test Tube B->C D Add Solvent Dropwise at Room Temperature C->D E Soluble? D->E F Heat Gently E->F No O Consider as 'Good' Solvent for Binary System E->O Yes G Add More Solvent Until Dissolved F->G H Fully Dissolved? G->H I Slow Cool to Room Temp H->I Yes N Try Different Solvent H->N No J Crystals Form? I->J K Good Quality/Yield? J->K Yes M Try Scratching / Ice Bath J->M No L Select as Optimal Solvent K->L Yes K->N No M->J

Caption: Workflow for systematic solvent screening.

Experimental Protocol 2: Bulk Recrystallization

Once an optimal solvent or solvent system has been identified, the following protocol can be used for purifying a larger quantity of the material.

Materials and Equipment:

  • Crude 2-Ethoxybenzo[b]thiophen-4-ol

  • Optimal solvent (determined from Protocol 1)

  • Erlenmeyer flask(s)

  • Hotplate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Fluted filter paper and funnel (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude 2-Ethoxybenzo[b]thiophen-4-ol in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent required to form a slurry.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add more solvent in small portions until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling solvent. Quickly filter the hot solution through a fluted filter paper into the pre-heated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat and cover it to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals to a constant weight. This can be done in a vacuum oven at a moderate temperature or in a desiccator under vacuum.

Visualization of Bulk Recrystallization and Purification

Bulk_Recrystallization cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude Product in Flask B Add Minimum Hot Solvent A->B C Stir and Heat Until Dissolved B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Slow Cooling to RT D->F No E->F G Ice Bath Cooling F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: General workflow for bulk recrystallization.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This often occurs when the solution is cooled too quickly or is too concentrated. Solution: Re-heat the solution, add slightly more solvent, and allow for slower cooling.

  • No Crystal Formation: The solution remains clear even after cooling. This indicates the solution is not supersaturated. Solution: Try to induce crystallization by scratching or adding a seed crystal. If that fails, reduce the volume of the solvent by gentle heating and allow it to cool again.

  • Low Yield: The amount of recovered product is small. Solution: Ensure the minimum amount of hot solvent was used for dissolution. Ensure sufficient cooling time in an ice bath. The compound may have significant solubility even at low temperatures in the chosen solvent, so a different solvent may be required.

Conclusion

This application note provides a comprehensive and systematic framework for developing a robust crystallization protocol for 2-Ethoxybenzo[b]thiophen-4-ol. By following the principles of solvent selection and the detailed experimental protocols for screening and bulk purification, researchers can effectively purify this compound for use in drug development and scientific research. The key to success lies in methodical experimentation and careful observation throughout the crystallization process.

References

  • JP4357608B2 - Purification method of benzothiophene - Google Patents.
  • Eaton, R. W. (2001). Purification, Stability, and Mineralization of 3-Hydroxy-2- Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 67(2), 821–826. Available at: [Link]

  • Eaton, R. W. (2001). Purification, stability, and mineralization of 3-hydroxy-2- formylbenzothiophene, a metabolite of dibenzothiophene. Applied and Environmental Microbiology, 67(2), 821-826. Available at: [Link]

  • Stanley, L. N., & Baggenstoss, A. C. (1954). U.S. Patent No. 2,682,559. Washington, DC: U.S. Patent and Trademark Office.
  • Patel, R. B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 142-149. Available at: [Link]

  • Al-Sodies, S. A., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid derivatives. Chemistry & Chemical Technology, 16(1), 69-75. Available at: [Link]

  • Dutta, P., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design, 23(12), 8565-8573. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). benzo[b]thiophen-2-ylmethanamine Properties. CompTox Chemicals Dashboard. Available at: [Link]

  • Penthala, N. R., et al. (2015). Comparison of crystal structures of 4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole and 4-(benzo[b]thiophen-2-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o93–o97. Available at: [Link]

  • Bagdi, A., et al. (2021). Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. ChemRxiv. Available at: [Link]

  • Dai, Y., et al. (2011). Preparative isolation and purification of five flavonoids from Pogostemon cablin (Blanco) Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Journal of Chromatography B, 879(28), 2947-2952. Available at: [Link]

  • Cruz, P. F., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 898. Available at: [Link]

  • PubChem. 4-Ethoxyphenol. Available at: [Link]

  • PubChem. 2-Ethoxy-4-hydroxybenzaldehyde. Available at: [Link]

  • Venkateswarlu, P., et al. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry, 39(1). Available at: [Link]

  • Li, Y., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 6(8), 2377-2384. Available at: [Link]

  • Alcarazo, M., et al. (2024). Synthesis of 5-(1-Diazo-2-ethoxy-2-oxoethyl) dibenzo[b,d]thiophenium Triflate. Organic Syntheses, 101, 109-123. Available at: [Link]

  • Penthala, N. R., et al. (2015). Comparison of Crystal Structures of 4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl). Acta Crystallographica Section E: Crystallographic Communications, 71(2), o93-o97. Available at: [Link]

  • Shimizu, M., et al. (2016). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry, 12, 223-228. Available at: [Link]

  • Acevedo, D., et al. (2007). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. Available at: [Link]

  • Pharmaffiliates. 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol compound with 4-(6-methoxybenzo[b]thiophen-2-yl)phenol (1:1). Available at: [Link]

  • Loba Chemie. 2-ETHOXYPHENOL FOR SYNTHESIS. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Donepezil Hydrochloride (Aricept®), specifically engineered for kilogram-scale production. Unlike early medicinal chemistry routes that prioritize speed over yield, this protocol utilizes a convergent synthetic strategy designed to minimize chromatographic purification and maximize atom economy.

Key Technical Advantages:

  • Exotherm Control: Optimized base addition protocols for the aldol condensation step.

  • Chemo-selectivity: Specific hydrogenation parameters to prevent hydrogenolysis of the benzyl group (a critical impurity risk).

  • Polymorph Targeting: Thermodynamic control to exclusively isolate Polymorph Form III , the regulatory standard for stability.

Strategic Route Selection

The industrial standard for Donepezil synthesis relies on the condensation of 5,6-dimethoxy-1-indanone (Fragment A) with 1-benzyl-4-piperidinecarboxaldehyde (Fragment B). This convergent route is superior to linear syntheses because it allows for the independent quality control of the two major pharmacophores before the final coupling.

Workflow Visualization

The following diagram outlines the critical path and decision nodes for the synthesis.

Donepezil_Synthesis Indanone 5,6-Dimethoxy-1-indanone (Fragment A) Condensation Step 1: Aldol Condensation (THF/Water, NaOH) Control: Temp < 25°C Indanone->Condensation Aldehyde 1-Benzyl-4-piperidine carboxaldehyde (Fragment B) Aldehyde->Condensation Enone Intermediate: Enone (Solid Isolation) Condensation->Enone Dehydration Hydrogenation Step 2: Hydrogenation (Pt/C, H2, THF) Critical: Avoid Pd/C Enone->Hydrogenation 1 atm H2 CrudeBase Donepezil Free Base Hydrogenation->CrudeBase SaltForm Step 3: Salt Formation (HCl/Ethanol) CrudeBase->SaltForm Crystallization Step 4: Polymorph Control (Recrystallization) SaltForm->Crystallization FinalProduct Donepezil HCl (Form III) Crystallization->FinalProduct

Figure 1: Convergent synthetic pathway highlighting critical process steps (Red) and stable intermediates (Yellow).

Detailed Experimental Protocols

Protocol 1: Aldol Condensation (Synthesis of the Enone)

Objective: Couple Fragment A and B while managing the exothermic nature of base-catalyzed dehydration.

Reagents:

  • 5,6-Dimethoxy-1-indanone (1.0 equiv)

  • 1-Benzyl-4-piperidinecarboxaldehyde (1.1 equiv)

  • Sodium Hydroxide (NaOH) (1.5 equiv)

  • Tetrahydrofuran (THF) (Solvent)[1]

  • Water (Co-solvent)

Scale-Up Methodology:

  • Reactor Setup: Charge a 50L glass-lined reactor with 5,6-dimethoxy-1-indanone (5.0 kg) and THF (25 L). Agitate at 150 RPM until dissolved.

  • Aldehyde Addition: Add 1-benzyl-4-piperidinecarboxaldehyde (5.8 kg) to the vessel. Cool the mixture to 10°C.

  • Controlled Base Addition (CPP): Prepare a solution of NaOH (1.56 kg) in Water (15 L).

    • Critical Step: Add the NaOH solution dropwise over 2 hours.

    • Constraint: Maintain internal temperature below 25°C . Rapid addition causes uncontrolled exotherms and promotes dimerization of the indanone.

  • Reaction Monitoring: Stir at 20-25°C for 6 hours. Monitor by HPLC.

    • Stop Criteria: < 1.0% unreacted indanone.

  • Work-up: Add water (25 L) and cool to 5°C. The product (Enone) precipitates as a yellow solid.

  • Filtration: Filter the solid and wash with cold water/THF (1:1). Dry at 45°C under vacuum.

Yield Expectation: 90-95% (Yellow crystalline solid).

Protocol 2: Chemoselective Hydrogenation

Objective: Reduce the olefinic double bond and the ketone (optional depending on route, here we reduce only the olefin) without removing the N-benzyl group.

Scientific Rationale: Using Palladium on Carbon (Pd/C) is risky because it readily cleaves benzyl groups (de-benzylation), creating a difficult-to-remove impurity (Impurity A). Platinum on Carbon (Pt/C) is selected for its high selectivity toward olefins over benzyl amines.

Reagents:

  • Enone Intermediate (from Protocol 1)[2]

  • 5% Pt/C (50% wet) (Catalyst loading: 5 wt% relative to substrate)

  • THF (Solvent)[2]

  • Hydrogen Gas (H2)

Methodology:

  • Inertion: Charge the hydrogenation vessel (Hastelloy or Stainless Steel) with Enone (8.0 kg) and THF (64 L). Purge with Nitrogen (3x).

  • Catalyst Charge: Add 5% Pt/C (0.4 kg dry basis) as a slurry in THF. Safety: Catalyst is pyrophoric; keep wet.

  • Hydrogenation: Pressurize with H2 to 3.0 bar (approx 45 psi).

  • Temperature Control: Heat to 35°C. Stir vigorously (gas-liquid mass transfer is the rate-limiting step).

  • Completion: Reaction typically completes in 4-6 hours.

    • IPC:[3] Check for disappearance of the Enone peak.

  • Filtration: Filter through a Celite bed to remove catalyst. Recycle catalyst if applicable.

  • Concentration: Distill THF to obtain the Donepezil Free Base as a thick oil or low-melting solid.

Protocol 3: Salt Formation & Polymorph III Isolation

Objective: Convert the free base to the Hydrochloride salt and isolate the thermodynamically stable Polymorph Form III .

Polymorph Landscape:

  • Form I: Hydrate (metastable).

  • Form II: Kinetic polymorph (unstable).

  • Form III: Thermodynamically stable (Target).[4][5]

Methodology:

  • Dissolution: Dissolve Donepezil Free Base (8.0 kg) in Methanol (24 L) and Isopropyl Ether (IPE) (10 L).

  • Acidification: Add concentrated HCl (1.1 equiv) dissolved in Methanol slowly at 20°C.

  • Seeding (Critical): Once the solution becomes slightly turbid, add Form III seeds (0.5 wt%).

    • Note: Without seeding, Form I or II may precipitate initially.

  • Crystallization: Heat to 50°C (dissolve fines) and cool slowly (10°C/hour) to 5°C.

  • Maturation: Stir at 5°C for 4 hours.

  • Filtration & Drying: Filter the white solid. Dry at 50°C. High humidity during drying can induce hydration (Form I); maintain humidity < 40% RH.

Impurity Management & Critical Quality Attributes (CQAs)

The following table summarizes the critical impurities encountered during scale-up and the control strategies.

Impurity NameStructure/OriginCauseControl Strategy
Impurity A (Debenzyl) Loss of benzyl group on piperidineOver-active hydrogenation catalyst (Pd)Use Pt/C instead of Pd/C; Control H2 pressure < 5 bar.
Impurity B (Dimer) Indanone-Indanone couplingHigh concentration of base/indanoneSlow addition of NaOH; Maintain T < 25°C.
Impurity C (N-Oxide) Oxidation of piperidine nitrogenExposure to air/peroxides in solventUse peroxide-free THF; Inert atmosphere (N2).
Impurity D (Enone) Incomplete reductionHydrogenation stopped earlyIPC monitoring (HPLC) before work-up.

Process Validation: Crystallization Logic

The crystallization process is the final "firewall" for quality. The following diagram illustrates the decision logic for ensuring Form III purity.

Crystallization_Logic Start Crude Donepezil HCl Solvent Solvent System: Methanol + IPE Start->Solvent Temp Heat to 50°C Solvent->Temp Seed Seed with Form III (Thermodynamic) Temp->Seed Cool Slow Cool to 5°C (10°C/hr) Seed->Cool Check XRD / DSC Check Cool->Check Pass Pack & Release Check->Pass Form III Confirmed Fail Reprocess (Recrystallize) Check->Fail Form I/II Detected Fail->Temp Recycle

Figure 2: Crystallization workflow ensuring isolation of the thermodynamically stable Form III.

References

  • Eisai Co., Ltd. (1989). Cyclic amine compounds with activity against acetylcholinesterase. US Patent 4,895,841.[6] Link

  • Ishitani, H., et al. (2024).[2][7] Sequential-Flow Synthesis of Donepezil: A Green and Sustainable Strategy Featuring Heterogeneous Catalysis and Hydrogenation. Chemistry - A European Journal.[7][8] Link

  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9). Link

  • Settimo, F., et al. (2022). Novel Phenothiazine/Donepezil-like Hybrids Endowed with Antioxidant Activity. MDPI Molecules. Link

  • Vikram, S., et al. (2013). Crystal Structures of Tetramorphic Forms of Donepezil. Crystal Growth & Design. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Isolating Donepezil API from 2-Ethoxybenzo[b]thiophen-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals facing the challenge of separating the process-related impurity, 2-Ethoxybenzo[b]thiophen-4-ol, from the Active Pharmaceutical Ingredient (API), Donepezil. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the development of a robust and efficient purification strategy.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the separation of 2-Ethoxybenzo[b]thiophen-4-ol from Donepezil.

Q1: What is 2-Ethoxybenzo[b]thiophen-4-ol and why is it an impurity in Donepezil synthesis?

A1: 2-Ethoxybenzo[b]thiophen-4-ol is a process-related impurity that can arise during the synthesis of Donepezil. Its formation is often linked to specific synthetic routes and the purity of starting materials. Structurally, it is a substituted benzothiophene with a phenolic hydroxyl group, which gives it distinct physicochemical properties compared to the Donepezil molecule. The presence of this and other impurities must be carefully controlled to meet stringent regulatory requirements for drug safety and efficacy.[1]

Q2: What are the key structural and physicochemical differences between Donepezil and 2-Ethoxybenzo[b]thiophen-4-ol that can be exploited for separation?

A2: The primary differences lie in their functional groups and resulting polarity and ionizability. Donepezil is a basic compound containing a tertiary amine within a piperidine ring, making it readily protonated at acidic pH.[2][3] 2-Ethoxybenzo[b]thiophen-4-ol, on the other hand, possesses a weakly acidic phenolic hydroxyl group. This difference in acid-base properties is a critical handle for chromatographic separation, as their respective ionization states can be manipulated by adjusting the mobile phase pH. Additionally, differences in their overall polarity and hydrogen bonding capabilities can be leveraged in both chromatography and crystallization.

Q3: What are the primary methods for separating this impurity from Donepezil API?

A3: The two most common and effective methods for purifying APIs like Donepezil and removing structurally similar impurities are preparative High-Performance Liquid Chromatography (HPLC) and crystallization.[1][4][5] Preparative HPLC offers high-resolution separation based on differential partitioning between a stationary and mobile phase, while crystallization relies on differences in solubility between the API and the impurity in a given solvent system.[6][7][8]

Q4: Why is pH control so critical in the chromatographic separation of Donepezil and this phenolic impurity?

A4: As mentioned, pH directly influences the ionization state of both molecules. At a low pH (e.g., 2.5-4), Donepezil's amine will be protonated (positively charged), while the phenolic hydroxyl group of the impurity will be non-ionized. This significant difference in charge and polarity dramatically enhances the potential for separation on a reversed-phase HPLC column.[9][10][11][12] Conversely, at a higher pH, the phenolic impurity may become deprotonated (negatively charged), offering another avenue for selective separation.

Troubleshooting Guide: Preparative HPLC Method Development

Developing a successful preparative HPLC method is often an iterative process. This guide provides a systematic approach to troubleshooting common issues encountered during the separation of Donepezil and 2-Ethoxybenzo[b]thiophen-4-ol.

Logical Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Initial Scouting cluster_1 Optimization cluster_2 Troubleshooting Start Start with a standard C18 column Scout_Mobile_Phase Scout with a generic gradient (e.g., Acetonitrile/Water with 0.1% TFA) Start->Scout_Mobile_Phase Analyze_Results Analyze initial chromatogram for peak shape and resolution Scout_Mobile_Phase->Analyze_Results pH_Adjust Optimize mobile phase pH (2.5-4.5 is a good starting range) Analyze_Results->pH_Adjust If resolution is poor Peak_Tailing Address peak tailing: - Check pH - Use high-purity silica - Consider ion-pairing agent Analyze_Results->Peak_Tailing If peak shape is poor Poor_Resolution Improve poor resolution: - Adjust pH and gradient - Change column selectivity Analyze_Results->Poor_Resolution If peaks overlap Organic_Modifier Test different organic modifiers (Acetonitrile vs. Methanol) pH_Adjust->Organic_Modifier Column_Screen Screen alternative column chemistries (e.g., Phenyl-Hexyl, Embedded Polar Group) Organic_Modifier->Column_Screen Gradient_Opt Fine-tune gradient slope for optimal resolution Column_Screen->Gradient_Opt Final_Method Final Preparative Method Gradient_Opt->Final_Method Achieved desired separation Peak_Tailing->pH_Adjust Poor_Resolution->pH_Adjust Low_Recovery Investigate low recovery: - Check for sample precipitation - Ensure compound stability

Caption: A logical workflow for developing and troubleshooting a preparative HPLC method.

Common Problems and Solutions in HPLC Separation
Problem Potential Cause Troubleshooting Steps & Explanation
Poor Resolution/Peak Co-elution Inadequate selectivity between Donepezil and the impurity.1. Optimize Mobile Phase pH: This is the most critical parameter. A lower pH (e.g., 2.5-3.5) will ensure Donepezil is fully protonated, maximizing its polarity difference from the neutral phenolic impurity.[9][10][11][12] 2. Change Organic Modifier: Switch between acetonitrile and methanol. Methanol can offer different selectivity due to its hydrogen-bonding capabilities.[11] 3. Screen Different Columns: If a standard C18 column is insufficient, try a phenyl-hexyl column for potential π-π interactions with the aromatic rings of both molecules, or an embedded polar group (EPG) column to enhance retention of the polar impurity.[3]
Peak Tailing (especially for Donepezil) Secondary interactions between the basic amine of Donepezil and residual acidic silanols on the silica-based column packing.1. Lower Mobile Phase pH: A sufficiently low pH (typically < 3) will protonate the silanols, minimizing their interaction with the protonated Donepezil.[9] 2. Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols. Ensure you are using a high-quality, well-maintained column. 3. Add a Competing Base: A small amount of an amine modifier like triethylamine (TEA) can be added to the mobile phase to compete for the active silanol sites. However, be mindful of its impact on detection and potential for ion suppression in mass spectrometry.[13]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.1. Ensure Proper Mobile Phase Preparation: Accurately prepare and degas the mobile phase. If using a buffer, ensure it is fully dissolved and the pH is stable.[9] 2. Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography. 3. Adequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially when running gradients.
High Backpressure Blockage in the system, often at the column inlet frit, or precipitation of the sample in the mobile phase.1. Filter Samples: Always filter your sample solution through a 0.22 or 0.45 µm filter before injection. 2. Check Sample Solubility: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase. Injecting a sample in a strong solvent can cause it to precipitate on the column when it mixes with a weaker mobile phase. 3. Reverse and Flush Column: If a blockage is suspected, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent.
Step-by-Step Protocol for Preparative HPLC Method Development
  • Analytical Method Development (Scouting):

    • Column: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a fast gradient (e.g., 5-95% B in 10 minutes) to determine the approximate elution conditions.

    • Detection: Use a UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 268 nm or 315 nm for Donepezil).[14][15]

  • Optimization:

    • Based on the scouting run, adjust the gradient to improve resolution around the elution time of the two compounds.

    • Systematically vary the pH of the aqueous mobile phase (e.g., using a phosphate buffer at pH 2.5, 3.0, and 3.5) to find the optimal selectivity.[10][11]

    • If necessary, evaluate methanol as the organic modifier.

  • Scale-Up to Preparative Chromatography:

    • Once a satisfactory analytical separation is achieved, scale the method to a preparative column of the same chemistry.

    • Increase the flow rate and injection volume proportionally to the column dimensions.

    • Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the Donepezil peak.

    • Analyze the purity of the collected fractions using the developed analytical HPLC method.

    • Pool the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).

Troubleshooting Guide: Crystallization Method Development

Crystallization is a powerful purification technique that can be highly effective for removing impurities if the solubility differences between the API and the impurity are significant.[7][8]

Logical Workflow for Crystallization Method Development

Crystallization_Workflow cluster_0 Solvent Screening cluster_1 Optimization cluster_2 Troubleshooting Start Start with impure Donepezil API Solubility_Test Assess solubility in a range of solvents (e.g., alcohols, esters, ethers, ketones) Start->Solubility_Test Identify_Candidates Identify solvents with good solubility at high temp and poor solubility at low temp Solubility_Test->Identify_Candidates Cooling_Profile Optimize cooling rate to control crystal size and purity Identify_Candidates->Cooling_Profile Good candidate found Oiling_Out Address 'oiling out': - Lower concentration - Slower cooling - Use a different solvent Identify_Candidates->Oiling_Out If oiling out occurs Antisolvent_Addition If single solvent is ineffective, try antisolvent crystallization Cooling_Profile->Antisolvent_Addition Seeding Use seeding to control polymorphism and improve reproducibility Antisolvent_Addition->Seeding Stirring_Rate Optimize stirring rate for uniform crystal growth Seeding->Stirring_Rate Final_Process Final Crystallization Process Stirring_Rate->Final_Process Achieved desired purity and yield Oiling_Out->Cooling_Profile Poor_Impurity_Rejection Improve impurity rejection: - Recrystallize - Screen different solvents - Optimize cooling profile Low_Yield Improve low yield: - Optimize antisolvent ratio - Ensure complete precipitation

Sources

Stability of ethoxy group in acidic conditions benzothiophene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dynamic support center resource. It prioritizes mechanistic understanding to help you predict stability rather than just memorizing lists.

Topic: Stability of Ethoxy Substituents in Acidic Media Ticket Type: Advanced Troubleshooting & Synthesis Planning Assigned Specialist: Senior Application Scientist

Executive Summary: The "Tale of Two Ethers"

If you are observing unexpected loss of your ethoxy group or degradation of your benzothiophene core, the root cause almost certainly lies in the position of the substituent.

An ethoxy group on the thiophene ring (Positions 2, 3) behaves chemically as an enol ether , making it highly susceptible to hydrolysis. An ethoxy group on the benzene ring (Positions 4, 5, 6, 7) behaves as an aryl ether (like anisole), making it robust against hydrolysis but susceptible to dealkylation by strong Lewis acids.

Quick Diagnostic Matrix
Position of Ethoxy (-OEt)Chemical CharacterPrimary Instability RiskCritical "Do Not Use" Reagents
C3 (Heterocyclic) Enol Ether Hydrolysis to ketone (benzothiophen-3-one)Aqueous Acids (HCl, H₂SO₄), Wet TFA
C2 (Heterocyclic) Vinyl EtherHydrolysis to thiolactone/ring openingAqueous Acids, Strong Electrophiles
C4 - C7 (Benzenoid) Aryl EtherDealkylation (Ether Cleavage)

,

, Conc. HI, HBr
Deep Dive: Mechanisms of Failure

To fix the problem, you must understand the invisible mechanism driving the side reaction.

Scenario A: The "Hidden Ketone" (Hydrolysis of 3-Ethoxybenzothiophene)

Symptom: You treated 3-ethoxybenzothiophene with dilute HCl or wet silica gel, and your product turned into a solid with a carbonyl peak in IR/NMR. The ethyl group is gone, but not via dealkylation.

The Mechanism: 3-Ethoxybenzothiophene is a masked ketone. In the presence of protons (


) and water, the double bond at C2-C3 is protonated to form a resonance-stabilized oxocarbenium ion. Water attacks this cation, collapsing the system into benzothiophen-3(2H)-one  and releasing ethanol.

G Start 3-Ethoxybenzothiophene (Enol Ether) Inter1 Cation Intermediate (Resonance Stabilized) Start->Inter1 Protonation at C2 H_plus + H+ (Acid) H_plus->Inter1 Final Benzothiophen-3(2H)-one (Ketone) + EtOH Inter1->Final Hydrolysis & Tautomerization Water + H2O Water->Final

Figure 1: The acid-catalyzed hydrolysis pathway of 3-ethoxybenzothiophene. Note that this reaction is driven by the stability of the carbonyl product.

Scenario B: The "Accidental Deprotection" (Cleavage of Benzenoid Ethers)

Symptom: You have a 5-ethoxybenzothiophene. You attempted a Friedel-Crafts acylation using Aluminum Chloride (


) or tried to remove a different protecting group with 

. You isolated the corresponding phenol (5-hydroxybenzothiophene).

The Mechanism: The oxygen atom acts as a Lewis base, coordinating strongly to the Lewis acid (Boron or Aluminum). This weakens the O-Ethyl bond. A nucleophile (even a weak one like bromide or chloride) attacks the ethyl group via an


 mechanism, cleaving it off.[1][2]

G Start 5-Ethoxybenzothiophene (Aryl Ether) Complex Lewis Acid-Ether Complex (Activated) Start->Complex Coordination Lewis + BBr3 / AlCl3 Lewis->Complex Product 5-Hydroxybenzothiophene (Phenol) + Et-Br Complex->Product Dealkylation Cleavage Nucleophilic Attack (SN2 on Ethyl) Cleavage->Product Br- attacks Ethyl

Figure 2: Lewis-acid mediated ether cleavage. This is a common unintended side reaction during electrophilic substitution attempts.

Troubleshooting & FAQs
Q1: I need to perform a nitration on my ethoxy-benzothiophene. Will the ethoxy group survive?
  • If Ethoxy is at C4-C7: Generally YES , but watch the temperature. Use mild nitrating agents (e.g.,

    
     in Acetic Anhydride) rather than harsh Mixed Acid (
    
    
    
    ) if possible, to avoid oxidation of the thiophene ring itself.
  • If Ethoxy is at C3: NO. Standard nitration conditions are acidic and often aqueous. The starting material will hydrolyze to the ketone before nitration occurs.

    • Workaround: Convert the C3-ethoxy to a C3-acetoxy or protect as a silyl enol ether if possible, though C3-alkoxy groups are inherently labile.

Q2: My TLC shows a new spot that doesn't move (baseline) after treating with AlCl3. What happened?

You likely cleaved the ethyl group to form a hydroxy-benzothiophene (phenol). Phenols are much more polar than ethers and often stick to the baseline in non-polar solvent systems (Hexane/EtOAc).

  • Verification: Treat a small aliquot of the reaction with aqueous NaOH. If the spot dissolves into the aqueous layer (phenoxide formation), you have confirmed dealkylation.

Q3: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group on a molecule containing a 3-ethoxybenzothiophene?
  • Risk Level: HIGH. [3]

  • TFA itself is not the problem; water is. Commercial TFA often contains small amounts of water. In the presence of strong acid and trace moisture, the C3-ethoxy group will hydrolyze.

  • Protocol Adjustment: Use anhydrous TFA (freshly distilled or from a sealed ampoule) and add a moisture scavenger (like Triethyl orthoformate or molecular sieves) to the reaction mixture to ensure strictly anhydrous conditions.

Recommended Synthetic Protocols
Protocol A: Safe Workup of Acid-Sensitive 3-Ethoxybenzothiophenes

Use this when your reaction mixture is acidic, and you need to isolate the sensitive enol ether.

  • Quench Cold: Cool the reaction mixture to 0°C or -78°C.

  • Basic Quench: Pour the mixture into a vigorously stirring solution of Sat.

    
      or 10% 
    
    
    
    (excess). Do not use water alone.
  • Rapid Extraction: Extract immediately into an organic solvent (DCM or Et2O).

  • Buffer the Silica: Standard silica gel is slightly acidic (pH 5-6). This is enough to hydrolyze 3-ethoxybenzothiophenes during purification.

    • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample. Use 0.5% TEA in your eluent.

Protocol B: Controlled Cleavage (Deprotection)

Use this if you INTEND to remove the ethoxy group to reveal the phenol (C4-C7).

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM.
    
  • Conditions: Start at -78°C under Argon. Add

    
     (3.0 equivalents).
    
  • Warm Up: Allow to warm to 0°C slowly. Monitor by TLC.

  • Quench: Quench carefully with Methanol (exothermic!) followed by water.[3][4][5]

  • Note: This will not work cleanly for C3-ethoxy; it will likely result in a complex mixture of ketone and polymerized byproducts.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Specific sections on Thiophene and Benzothiophene reactivity).

  • Scrowston, R. M. (1981). "Benzothiophenes".[6][7] Advances in Heterocyclic Chemistry, 29, 171-249. (Detailed review of electrophilic substitution and stability).

  • BenchChem Technical Data. (2025). "Reactivity of Halogenated Benzothiophenes". (Comparative reactivity data for benzothiophene derivatives).

Sources

Technical Support Center: Impurity Control in Benzo[b]thiophene Synthesis

[1]

Topic: Minimizing formation of 2-ethoxybenzo[b]thiophen-4-ol Ticket ID: BT-IMP-042 Role: Senior Process Chemist / Application Scientist

Executive Summary & Root Cause Analysis

In the synthesis of benzo[b]thiophen-4-ol , the appearance of a 2-ethoxy impurity is a classic signature of "Solvent Trapping" or "Incomplete Elimination" during the acid-mediated cyclization of acetal precursors.

The standard industrial route involves the alkylation of 3-methoxybenzenethiol (or 3-hydroxybenzenethiol) with bromoacetaldehyde diethyl acetal , followed by cyclization using Polyphosphoric Acid (PPA) or a Lewis Acid.[1]

The Mechanism of Failure

The formation of 2-ethoxybenzo[b]thiophen-4-ol occurs via two primary pathways:

  • Nucleophilic Trapping: During the ring-closure step, the reaction generates a highly reactive carbocation at the C2/C3 position.[1] If ethanol (released from the acetal hydrolysis) is not immediately removed from the reaction matrix, it acts as a nucleophile, attacking the C2 position.[1]

  • Incomplete Aromatization: The reaction may stall at the dihydro-intermediate stage, retaining an ethoxy group from the starting acetal, which subsequently undergoes oxidative aromatization to the stable 2-ethoxy impurity.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Optimization

Q1: We are seeing 2-5% of the 2-ethoxy impurity by HPLC. We are currently refluxing in Chlorobenzene.[1][2] What is the likely cause? A: Even in chlorobenzene, the ethanol byproduct generated from the acetal group must be actively removed.[1] If your reflux condenser is too efficient (returning the ethanol to the pot), the concentration of EtOH increases, favoring the formation of the impurity.[1]

  • Correction: Switch to a Dean-Stark apparatus or use a nitrogen sweep to strip low-boiling alcohols (EtOH bp: 78°C) while retaining the Chlorobenzene (bp: 131°C).

Q2: Can we use Ethanol as a quenching solvent? A: Absolutely not. Quenching the hot acidic reaction mixture with ethanol is a primary cause of this impurity.[1] The acid catalyst (e.g., PPA or BF3) is still active; adding ethanol provides a massive surplus of nucleophile to attack the benzothiophene ring or any unreacted intermediates.[1]

  • Correction: Quench into ice-water or a biphasic mixture of Water/Toluene .

Q3: Does the acid source matter? A: Yes. Polyphosphoric Acid (PPA) is viscous and can trap pockets of ethanol.[1]

  • Correction: Ensure vigorous mechanical stirring. Alternatively, consider using Amberlyst-15 or BF3[1]·Et2O in a non-protic solvent (Dichloromethane or Toluene) where the stoichiometry can be strictly controlled.

Category B: Purification & Isolation[1]

Q4: The impurity is already present. How do we remove it? A: The 2-ethoxy impurity is less polar than the target 4-ol product due to the capping of the potential H-bond donor/acceptor sites or simple lipophilicity changes.

  • Protocol:

    • Reslurry: Triturate the crude solid in cold Dichloromethane (DCM) . The 2-ethoxy impurity is often more soluble in DCM than the free phenol product.

    • Recrystallization: Use a solvent system of Toluene/Heptane .[1] Avoid alcohols for recrystallization if the impurity levels are high, as trans-etherification can occur if traces of acid remain.[1]

Experimental Protocols

Optimized Cyclization Protocol (Low Impurity Method)

This protocol minimizes the residence time of ethanol in the reaction vessel.[1]

Reagents:

  • Precursor: 2,2-diethoxyethyl(3-hydroxyphenyl)sulfide

  • Solvent: Chlorobenzene (Anhydrous)[1]

  • Catalyst: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH)[1]

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer (critical for PPA), a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Charging: Charge Chlorobenzene (10V) and the Precursor (1.0 equiv). Heat to 60°C to dissolve.

  • Acid Addition: Add PPA (3.0 equiv by weight) slowly. Note: The exotherm must be controlled to <80°C.

  • Reaction (The Critical Step): Heat the mixture to reflux (approx. 130°C) .

    • Action: Monitor the Dean-Stark trap. You will see an initial collection of Ethanol/Water.[1]

    • Control: Maintain a steady Nitrogen sweep to assist in driving off the Ethanol.[1]

  • Monitoring: Sample after 1 hour. Target <0.5% uncyclized intermediate.

  • Quench: Cool to 20°C. Pour the mixture slowly into Ice/Water (20V) . Do not use alcohol.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with NaHCO3 (sat) to remove trace acid.[1]

  • Isolation: Concentrate and recrystallize from Toluene.

Quantitative Data: Solvent Effect on Impurity Formation[1]
Solvent SystemReflux TempEthanol Removal Method% 2-Ethoxy ImpurityYield
Ethanol (Control) 78°CNone12.4% 65%
Toluene 110°CStandard Condenser3.2% 78%
Chlorobenzene 131°CDean-Stark (Active Removal)< 0.1% 88%

Pathway Visualization

The following diagram illustrates the bifurcation point where the impurity is formed versus the desired cyclization pathway.

Benzothiophene_Impurity_Pathwaycluster_controlCritical Control PointPrecursorAcetal Precursor(S-alkylated thiophenol)Acid_StepAcid Catalyst(Formation of Cation)Precursor->Acid_Step PPA / HeatCationCyclic CationicIntermediateAcid_Step->Cation Ring ClosureEliminationElimination of EtOH(High Temp / N2 Sweep)Cation->Elimination Path A (Desired)TrappingNucleophilic Attackby EthanolCation->Trapping Path B (Avoid)TargetTarget Product:Benzo[b]thiophen-4-olElimination->TargetImpurityImpurity:2-ethoxybenzo[b]thiophen-4-olTrapping->Impurity

Caption: Figure 1. Kinetic bifurcation in benzothiophene synthesis. Path B is favored by high ethanol concentration.[1]

References

  • Campaigne, E. (1984).[1][3][4] "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry. This seminal work details the acid-catalyzed cyclization mechanisms of thiophenol acetals. 4

  • Eli Lilly and Co. (1996).[1][3] Process for the synthesis of benzo[b]thiophenes. US Patent 5,569,772.[1][3] Describes the handling of methoxy and hydroxy intermediates in benzothiophene synthesis and purification strategies. 3

  • Zhang, X., et al. (2013).[1][5][6] "Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes." Synlett, 24, 1687-1688.[1][5][6] Provides modern alternative cyclization conditions that may avoid acetal-based impurities entirely. 5

  • Organic Chemistry Portal. "Synthesis of benzothiophenes." A comprehensive database of reaction types including the Pummerer rearrangement and acid-mediated cyclizations relevant to this impurity profile. 6

Degradation pathway of Donepezil to benzothiophene impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Donepezil & Structural Analogs Stability Profiling

Executive Summary & Triage

Warning: Standard Donepezil HCl (


) does not  contain a sulfur atom; therefore, it cannot degrade into benzothiophene impurities via intrinsic pathways.

If you are detecting "benzothiophene" signals, you are likely encountering one of two scenarios:

  • Scenario A (Misidentification): You are analyzing standard Donepezil, and the impurity is actually a Benzophenone derivative (a common oxidative degradant) or an Indanone fragment, misidentified due to similar retention times or mass spectral fragmentation patterns.

  • Scenario B (Novel Analogs): You are working with Donepezil-Benzothiophene Hybrids (bioisosteres where the indanone moiety is replaced by benzothiophene to target AChE/BuChE dual inhibition).

This guide addresses both scenarios with specific troubleshooting workflows.

Part 1: Differential Diagnosis (Troubleshooting Guide)

Q1: I am seeing a peak I identified as a benzothiophene in my Donepezil stability sample. How do I confirm this?

A: First, validate the chemical impossibility of sulfur generation.

  • Step 1: Check the Formula. Donepezil is

    
    .[1] Benzothiophene is 
    
    
    
    . Unless a sulfur-containing reagent (e.g., thionyl chloride, p-TsOH) was used in the final step and reacted aberrantly, this is a misidentification.
  • Step 2: Evaluate for Benzophenone.

    • Mechanism:[2][3][4] Oxidative cleavage of the benzyl linker in Donepezil often yields Benzophenone derivatives or Benzaldehyde .

    • Mass Spec Check: Benzothiophene (

      
       Da) vs. Benzophenone (
      
      
      
      Da).
    • UV Spectrum: Benzothiophenes have distinct absorption bands at ~290-300 nm (sulfur auxochrome). Benzophenones absorb strongly at ~250 nm and ~330 nm (

      
      ).
      
Q2: I am actually working on "Donepezil-Benzothiophene Hybrids" (Bioisosteres). What is the primary degradation pathway?

A: If you have replaced the Indanone ring with a Benzothiophene ring, your primary degradation risk shifts from ketone reduction to Sulfur Oxidation (S-oxidation) .

  • Pathway: The thiophene sulfur is susceptible to oxidative attack by peroxides or light, forming Sulfoxides (

    
    ) and Sulfones  (
    
    
    
    ).
  • Impact: This dramatically alters polarity (RT shift in RP-HPLC) and reduces AChE binding affinity due to steric hindrance in the active site gorge.

Part 2: Detailed Degradation Pathways

Workflow 1: Standard Donepezil (The "Indanone" Route)

In standard Donepezil, the instability focuses on the Nitrogen (N-oxidation) and the Benzylic carbons .

  • N-Oxidation: The piperidine nitrogen is oxidized to Donepezil N-Oxide (

    
    ).
    
  • Benzylic Oxidation: Radical attack at the methylene bridge between the piperidine and the indanone ring.

  • Photolysis: Cleavage of the indanone moiety.

Workflow 2: Benzothiophene-Donepezil Analog (The "Sulfur" Route)

For researchers developing bioisosteres (e.g., N-benzylpiperidine-benzothiophene hybrids), the degradation pathway is distinct.

  • S-Oxidation (Stage 1): Formation of the Benzothiophene-S-oxide . This is often chiral and may split into two peaks (enantiomers) if using chiral chromatography.

  • S-Oxidation (Stage 2): Further oxidation to the Benzothiophene-S,S-dioxide (Sulfone) . This is a terminal, highly polar degradant.

  • Benzylic Cleavage: Similar to the parent drug, the linker between the piperidine and benzothiophene is susceptible to oxidative deamination.

Part 3: Visualization of Pathways

The following diagram illustrates the divergence between standard Donepezil degradation and the specific pathway for Benzothiophene analogs.

Donepezil_Degradation cluster_0 Standard Donepezil (Indanone Core) cluster_1 Benzothiophene-Donepezil Hybrid (R&D Analog) Donepezil Donepezil (C24H29NO3) Impurity_A Impurity A (Debenzyl) Donepezil->Impurity_A Hydrolysis N_Oxide Donepezil N-Oxide Donepezil->N_Oxide H2O2 / Oxidation Benzophenone Benzophenone-like Impurities (Oxidative Cleavage) Donepezil->Benzophenone Photo-oxidation (Linker Cleavage) Hybrid Benzothiophene Analog Benzophenone->Hybrid Common Misidentification (Mass/UV Confusion) Sulfoxide S-Oxide (Sulfoxide) Hybrid->Sulfoxide [O] S-Oxidation Sulfone S,S-Dioxide (Sulfone) Sulfoxide->Sulfone [O] Further Oxidation

Caption: Comparative degradation pathways. Left: Standard Donepezil (Indanone) degrading to N-oxides and cleavage products. Right: Benzothiophene analogs undergoing S-oxidation.

Part 4: Experimental Protocols & Data Tables

Protocol: Differentiating S-Oxides from N-Oxides

If you are working with the Benzothiophene analog and need to distinguish between N-oxidation (piperidine) and S-oxidation (thiophene):

  • Sample Prep: Dissolve 1 mg of the analog in 1 mL Acetonitrile/Water (50:50).

  • Stress Condition: Add 50 µL of 30%

    
    . Incubate at RT for 2 hours.
    
  • LC-MS Analysis:

    • N-Oxide: Typically elutes earlier than parent (more polar). MS shows

      
      . Fragment ions often show loss of Oxygen (M-16).
      
    • S-Oxide: Elutes earlier than parent. MS shows

      
      . Key Difference:  S-oxides are reducible. Treat sample with Triphenylphosphine  (excess).
      
    • Result: If the peak disappears after Triphenylphosphine treatment, it is an N-Oxide or S-Oxide (both reduce), but S-oxides in aromatic rings (like benzothiophene) are generally more resistant to mild reduction than aliphatic N-oxides.

    • NMR Validation:

      
       NMR is definitive. S-oxidation causes a significant downfield shift of the adjacent aromatic protons on the benzothiophene ring (~0.3-0.5 ppm shift).
      
Table 1: Mass Spectral Diagnostic Markers
Compound ClassPotential ImpurityMolecular ChangeCharacteristic Fragment
Standard Donepezil Donepezil N-Oxide+16 DaLoss of -OH (M-17) or -O (M-16)
Standard Donepezil Debenzyl Donepezil-90 DaLoss of Benzyl group (

91)
Standard Donepezil Indanone Dimer+VariableHigh mass dimer peaks
Benzothiophene Analog S-Oxide (Sulfoxide)+16 DaStable M+16; distinct UV shift
Benzothiophene Analog Sulfone+32 DaVery stable; M+32 peak

References

  • Medicinal Chemistry Research. (2022).[5] Development of new donepezil analogs: synthesis, biological screening and in silico study rational.[6] (Discusses the synthesis of Benzothiophene-based Donepezil hybrids).

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2016). Synthesis and pharmacological evaluation of donepezil-based agents... with thiophene moiety.[2][5][6][7] (Confirmation of thiophene/benzothiophene analogs in R&D).

  • BOC Sciences. Donepezil and Impurities: Degradation Products.[] (Authoritative list of standard Donepezil degradants including N-oxides and cleavage products).

  • SynThink Chemicals. Donepezil EP Impurities & USP Related Compounds. (Catalog of pharmacopeial impurities confirming absence of benzothiophene in standard drug).

  • ResearchGate. Identification and characterization of potential impurities of donepezil. (Detailed spectral data for Impurities I-V).

Sources

Overcoming regioselectivity issues in benzothiophene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: BENZOTHIOPHENE SYNTHESIS Current Status: OPERATIONAL Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Scope: Regioselectivity Troubleshooting (C2 vs. C3 Control)

Welcome to the Benzothiophene Technical Hub

You are likely here because the benzothiophene scaffold—a privileged structure in medicinal chemistry (e.g., Raloxifene, Zileuton)—is resisting your attempts at regiocontrol. Unlike indole, where N-protection offers a steric handle, the sulfur atom in benzothiophene presents unique electronic challenges.

This guide treats your synthesis as a debugging process. We have categorized the most common regioselectivity failures into three "Support Tickets."

TICKET #001: "I need C2-functionalization, but the electrophile keeps hitting C3."

Diagnosis: You are fighting the intrinsic electronic bias of the system. In Electrophilic Aromatic Substitution (EAS), the C3 position is kinetically favored because the intermediate sigma-complex preserves the aromaticity of the benzene ring more effectively than C2 attack.

The Fix: Switch from Electronic Control to Acidity Control. To hit C2, you must abandon EAS and utilize Directed Ortho-Metalation (DoM) or direct deprotonation. The C2 proton is significantly more acidic (


 ~32) than the C3 proton (

~43) due to the inductive effect of the sulfur atom.

Standard Operating Procedures (SOPs):

Target PositionMethodReagent SystemKey Mechanism
C3 (Selectivity >95%) EAS

/

or

/

Electronic (Kinetic) Control
C2 (Selectivity >98%) Lithiation

/

/

Acidity (Thermodynamic) Control

Protocol: C2-Selective Lithiation/Trapping

  • Dissolve benzothiophene (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

  • Cool to

    
     (Critical: prevents C3 scrambling).
    
  • Add

    
     (1.1 equiv) dropwise. Stir for 30-45 mins.
    
    • Checkpoint: The C2-lithio species is stable at this temperature.

  • Add Electrophile (1.2 equiv) (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).
  • Warm to RT slowly and quench with saturated

    
    .
    

Decision Logic Diagram:

EAS_Logic Start Target Functionalization Decision Which Position? Start->Decision C3 C3 Target Decision->C3 C2 C2 Target Decision->C2 MethodC3 Use EAS (Electrophilic Aromatic Substitution) C3->MethodC3 MethodC2 Use Lithiation (Deprotonation) C2->MethodC2 ReagentC3 Reagents: Br2, NBS, HNO3 Mechanism: Sigma-complex stability MethodC3->ReagentC3 ReagentC2 Reagents: n-BuLi, LDA Mechanism: pKa Acidity (C2 >> C3) MethodC2->ReagentC2

Caption: Decision matrix for selecting the correct mechanistic pathway based on target regiochemistry.

TICKET #002: "My halogen moved! (The Halogen Dance)"

Diagnosis: You attempted to lithiate a brominated benzothiophene (or used a base on one), and the bromine atom migrated to a different carbon. This is the Halogen Dance (Base-Catalyzed Halogen Migration).

The Mechanism: It is a thermodynamic equilibration.[1] If you generate a lithio-species that is less stable than a potential alternative, the system will "dance."

  • Scenario: You have 3-bromo-benzothiophene and treat it with LDA.

  • Result: The base deprotonates C2 (most acidic). The resulting C2-Li species attacks the Br at C3 of a neighboring molecule. The Br transfers, generating a C3-Li species (more stable because it is less basic than C2-Li, or stabilized by chelating effects).

Troubleshooting Protocol:

  • Temperature Control: The dance is often temperature-dependent. Keep reactions at

    
     to 
    
    
    
    to maintain kinetic control.
  • Order of Addition: Add the base to the substrate in the presence of the electrophile (In-situ Quench), though this is risky with organolithiums.

  • Blocking: Place a silyl group (

    
    ) at the competing position to physically block the migration, then remove it later with 
    
    
    
    .

Visualizing the Trap:

HalogenDance Substrate 3-Bromo-benzothiophene Step1 Lithiation at C2 (Kinetic Product) Substrate->Step1 + LDA Step2 Halogen Dance (Migration) Step1->Step2 Equilibration Product 2-Bromo-3-lithio-benzothiophene (Thermodynamic Product) Step2->Product Most Stable Anion

Caption: The Halogen Dance mechanism shifts reactive centers based on thermodynamic stability of the lithiated intermediate.

TICKET #003: "Cyclization yielded a mixture of isomers."

Diagnosis: You are building the ring de novo (e.g., Larock synthesis or Iodocyclization) and the ring closure is not respecting your steric or electronic plans.

Case A: The Larock Synthesis (Pd-Catalyzed Annulation)
  • Reaction: o-Iodothioanisole + Internal Alkyne

    
     2,3-Disubstituted Benzothiophene.[2]
    
  • The Rule: In the Larock indole synthesis, the bulkier group of the alkyne ends up at the C2 position (adjacent to the heteroatom). This generally holds for benzothiophenes, but electronic polarization of the alkyne can override sterics.

  • Troubleshooting:

    • If

      
       (Large) and 
      
      
      
      (Small) are similar in size, regioselectivity drops.
    • Solution: Use a bulky ligand on Palladium to enforce steric discrimination during the migratory insertion step.

Case B: Iodocyclization of o-Alkynylthioanisoles
  • Reaction: o-Alkynylthioanisole +

    
    
    
    
    
    3-Iodobenzothiophene.
  • The Issue: 5-endo-dig vs. 6-endo-dig cyclization.

  • The Fix: Electrophilic cyclization of o-alkynylthioanisoles is highly specific for the 5-endo-dig pathway, yielding the 3-iodo product exclusively. If you see mixtures, check your solvent.

    
     favors the standard mechanism; nucleophilic solvents (MeOH) can trap intermediates.
    

Protocol: Regioselective Larock Annulation

  • Reagents: o-Iodothioanisole (1.0 eq), Alkyne (1.2 eq),

    
     (5 mol%), 
    
    
    
    (catalytic),
    
    
    (3.0 eq).
  • Solvent: DMF (0.1 M).

  • Temp:

    
     for 12h.
    
  • Note: The bulky group of the alkyne (

    
    ) will preferentially occupy C2 .
    

Larock_Mech Start Pd(0) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd Coord Alkyne Coordination OxAdd->Coord Insert Migratory Insertion (CRITICAL STEP) Coord->Insert Sterics dictate orientation Close Reductive Elimination Insert->Close Close->Start

Caption: The catalytic cycle of Larock annulation. Regiochemistry is determined at the Migratory Insertion step.[3]

References

  • Electrophilic Substitution & Lithiation

    • Beaton, H., et al. "Regioselective functionalization of benzo[b]thiophene."[4][5][6] Tetrahedron, 2011 .

    • Source: (General reference for C2/C3 selectivity).

  • The Halogen Dance

    • Schnürch, M., et al. "Halogen Dance Reactions on Heterocycles."[7][8] Chem. Rev., 2007 .

    • Source:

  • Larock Benzothiophene Synthesis

    • Larock, R. C., et al.[2][9][10] "Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization."[2] J. Org.[10] Chem., 2002 .[2][9]

    • Source:

  • Iodocyclization

    • Gabriele, B., et al.[10] "An Iodocyclization Approach to Substituted 3-Iodothiophenes."[10] J. Org.[10] Chem., 2012 .[10]

    • Source:

Sources

Technical Support Center: Troubleshooting Sulfur Impurities in Donepezil Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As drug development professionals, you know that synthesizing Donepezil—a highly effective acetylcholinesterase inhibitor for Alzheimer's disease—requires strict control over impurity profiles[]. A critical challenge in this workflow is managing sulfur-containing reagents, specifically p-toluenesulfonic acid (PTSA), which can introduce severe process bottlenecks (catalyst poisoning) and safety risks (genotoxic impurities)[2].

This guide provides authoritative, field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure high-yield, compliant Donepezil API manufacturing.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why are sulfur-based reagents like PTSA used in Donepezil synthesis, and what are the genotoxic risks? A: PTSA is the industry-standard Brønsted acid used to drive the aldol condensation between 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde[2]. It serves a dual purpose: catalyzing the reaction and precipitating the resulting indanonylidine-pyridine intermediate as a highly stable, crystalline tosylate salt. The Risk: If alcoholic solvents (e.g., methanol, ethanol) are used during this step or subsequent washes, the sulfonic acid can react with the alcohol to form alkyl sulfonates (e.g., ethyl tosylate). Alkyl sulfonates are potent, DNA-reactive alkylating agents classified as Class 1 genotoxic impurities[3]. While some literature debates the kinetics of this esterification under mild conditions[4], regulatory agencies (ICH M7) strictly mandate risk assessments and parts-per-million (ppm) control of these compounds.

Q2: How does residual sulfur cause downstream hydrogenation failures? A: Following condensation, the indanonylidine-pyridine tosylate salt must be reduced to a piperidine derivative using a Palladium on Carbon (Pd/C) catalyst[2]. Sulfur is a notorious catalytic poison. The lone electron pairs on residual, unbound sulfur atoms strongly coordinate to the empty d-orbitals of the palladium active sites. This chemisorption physically blocks hydrogen gas (


) from adsorbing and dissociating on the metal surface, leading to stalled reactions and high levels of unreduced alkene impurities[5].

Part 2: Quantitative Data & Process Limits

To ensure regulatory compliance and process efficiency, monitor your synthesis against the following validated thresholds.

Table 1: ICH M7 Genotoxic Impurity Limits for Alkyl Sulfonates [3]

Exposure Duration Allowable Daily Intake (µ g/day ) Risk Profile
> 10 years to lifetime 1.5 Negligible carcinogenic risk (<10⁻⁵)
1 - 10 years 10 Acceptable short-term risk
1 - 12 months 20 Acceptable short-term risk

| < 1 month | 120 | Acceptable short-term risk |

Table 2: Troubleshooting Matrix for Palladium Hydrogenation

Observed Issue Mechanistic Root Cause Corrective / Preventive Action
Reaction stalling (<50% conversion) Sulfur poisoning of Pd/C active sites by residual free PTSA. Recrystallize the tosylate intermediate from Acetonitrile/Water prior to hydrogenation.
Detection of Alkyl Sulfonates Esterification of PTSA with nucleophilic alcoholic solvents. Perform a complete solvent swap to Toluene or Ethyl Acetate; ban MeOH/EtOH in this stage.

| Over-reduction (Ring Cleavage) | Excessive catalyst loading or excessively high


 pressure. | Cap 

pressure at 1-2 atm and limit Pd/C loading to 5% w/w. |

Part 3: Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times; use these self-validating protocols to ensure chemical causality dictates your workflow progression.

Protocol A: Solvent-Optimized Aldol Condensation (Genotoxin-Free)

Objective: Synthesize the indanonylidine-pyridine tosylate salt without generating alkyl sulfonates.

  • Reagent Charging: Charge a reactor with 5,6-dimethoxy-1-indanone (1.0 eq) and pyridine-4-carboxaldehyde (1.1 eq) in Toluene.

    • Causality: Toluene is strictly non-nucleophilic. By actively excluding alcohols, we eliminate the chemical prerequisite for genotoxic ester formation[4].

  • Acid Addition: Add PTSA monohydrate (1.2 eq) to catalyze the reaction and form the salt[2].

  • Azeotropic Reflux: Reflux the mixture using a Dean-Stark apparatus.

    • Validation Checkpoint: The theoretical volume of water collected in the trap serves as a real-time, physical validation of condensation completion. Do not proceed until water evolution ceases.

  • Isolation: Cool to 0°C to precipitate the tosylate salt. Filter and wash the cake with cold Toluene.

  • Sulfur Purge: Recrystallize the crude salt from an Acetonitrile/Water mixture.

    • Causality: This step purges unbound PTSA that would otherwise poison the downstream Pd/C catalyst.

Protocol B: Catalyst-Safe Hydrogenation

Objective: Reduce the alkene and pyridine ring without sulfur-induced catalyst deactivation.

  • Substrate Solubilization: Dissolve the purified tosylate salt in an aqueous solvent system (e.g., pure water or a Water/Ethyl Acetate biphasic system)[2].

    • Causality: Water highly solubilizes the salt while minimizing the coordination affinity of trace sulfur to the non-polar Pd surface.

  • Catalyst Charging: Add 5% Pd/C catalyst (loading optimized to 5-10% w/w relative to the substrate).

  • Atmospheric Purge: Purge the reactor with Nitrogen (3x) to remove oxygen, followed by Hydrogen gas (3x).

  • Hydrogenation: Maintain

    
     pressure at strictly 1-2 atm and stir vigorously at 25-30°C.
    
  • Reaction Monitoring: Sample the mixture for HPLC analysis every 2 hours.

    • Validation Checkpoint: The sulfur purge in Protocol A is validated here. If the intermediate alkene drops to <0.5% within 4-6 hours, the catalyst was successfully protected from sulfur poisoning[2].

  • Filtration: Filter through a Celite pad to remove the Pd/C catalyst, wash with water, and proceed to standard basification to isolate Donepezil free base.

Part 4: Process Visualizations

G SM 5,6-Dimethoxy-1-indanone + Pyridine-4-carboxaldehyde Condensation Aldol Condensation SM->Condensation PTSA p-Toluenesulfonic Acid (PTSA) (Acid Catalyst) PTSA->Condensation Intermediate Indanonylidine-pyridine Tosylate Salt Condensation->Intermediate Alcohol Alcoholic Solvents (MeOH, EtOH) Intermediate->Alcohol If used in process Hydrogenation Pd/C Hydrogenation Intermediate->Hydrogenation Genotoxic Alkyl Sulfonates (Genotoxic Impurities) Alcohol->Genotoxic Esterification Donepezil Donepezil API Genotoxic->Donepezil Carryover Risk Hydrogenation->Donepezil

Workflow of Donepezil synthesis highlighting the risk of genotoxic sulfur impurities.

G Pd Palladium Active Site Reduction Alkene Reduction Pd->Reduction Catalysis H2 H2 Gas H2->Pd Adsorption Sulfur Sulfur (from PTSA) Sulfur->Pd Strong Coordination (Poisoning)

Mechanism of Pd/C catalyst poisoning by sulfur lone-pair coordination.

References

Sources

Technical Support Center: Optimization of Reaction Temperature for Benzothiophene Ethoxylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals dealing with the regioselective ethoxylation of benzothiophene derivatives.

The addition of a hydroxyethyl group to a benzothiophene core—typically to synthesize precursors like 5-(2-hydroxyethyl)benzo[b]thiophene—is a highly temperature-sensitive process. Because direct ethoxylation can lead to poor regioselectivity, the industry standard relies on a Grignard-mediated ring-opening of ethylene oxide (EO)[1]. Below, we dissect the mechanistic causality behind the thermal parameters of this workflow, providing self-validating protocols and troubleshooting FAQs to ensure high-yield C-C bond formation.

Mechanistic Workflow & Thermal Pathway

The ethoxylation of a brominated benzothiophene via a Grignard intermediate is a tale of two thermal extremes. The initial oxidative addition of magnesium into the C-Br bond requires high activation energy (reflux conditions). Conversely, the subsequent nucleophilic attack on ethylene oxide requires cryogenic control to manage the extreme volatility of EO and the highly exothermic nature of the ring-opening[2],[3].

G A 5-Bromobenzo[b]thiophene + Mg Turnings B Grignard Formation (THF, Reflux 65 °C) A->B Initiation (CH3I) C Temperature Drop (Cool to 0–4 °C) B->C Preparation for EO D Ethylene Oxide (EO) Addition C->D Dropwise addition E Ethoxylation / Ring Opening (Stir at 20–25 °C) D->E Controlled warming F Acidic Quench (3N HCl) E->F Neutralization G 5-(2-Hydroxyethyl)benzo[b]thiophene (Target Product) F->G Extraction & Purification

Fig 1: Temperature-controlled workflow for Grignard-mediated benzothiophene ethoxylation.

Self-Validating Experimental Protocol

The following methodology outlines the synthesis of 5-(2-hydroxyethyl)benzo[b]thiophene. Every phase includes a Self-Validation Check to ensure the reaction is proceeding correctly before advancing to the next step[2].

Phase 1: Grignard Initiation (High-Temperature Phase)

  • To a flame-dried flask under N2, add magnesium turnings (6 g, 0.25 mol) and anhydrous THF (100 mL).

  • Heat the mixture to a gentle reflux (approx. 65 °C).

  • Dropwise, add a solution of methyl iodide (7.2 mL, 0.116 mol) and 5-bromobenzo[b]thiophene (24.4 g, 0.114 mol) dissolved in THF (50 mL)[2].

Self-Validation Check: The reaction mixture should transition from clear to a cloudy, dark suspension, and the magnesium turnings should visibly degrade. If no exotherm or color change is observed within 30 minutes, the Mg surface is likely passivated by moisture, and the Grignard reagent has not formed.

  • Maintain reflux for 5 hours to ensure complete oxidative addition[2].

Phase 2: Ethoxylation (Cryogenic to Ambient Phase) 5. Remove the heat source and cool the suspension strictly to 0°–4° C using an ice-water bath[2].

Self-Validation Check: Internal temperature must stabilize below 4 °C before proceeding. Higher temperatures will cause immediate volatilization of the incoming EO reagent, which boils at ~10.7 °C[3].

  • Dropwise, add a pre-cooled solution of ethylene oxide (15 g, 0.33 mol) in THF (20 mL)[2].

  • After complete addition, remove the ice bath and allow the reaction mixture to slowly warm and stir at room temperature (20–25 °C) overnight[2].

Phase 3: Quenching and Isolation 8. Cool the suspension back to 0 °C and slowly add 3N HCl (75 mL) dropwise to hydrolyze the magnesium alkoxide intermediate[2].

Self-Validation Check: The addition of HCl should clarify the suspension into two distinct liquid phases (aqueous and organic) as the magnesium salts dissolve.

  • Extract the aqueous layer with ethyl acetate (3x). Backwash the combined organic layers with saturated Na2CO3, dry over anhydrous Na2SO4, filter, and concentrate[2].

  • Purify via silica gel chromatography (eluting with 30% ethyl acetate/hexane) to yield the product[2].

Quantitative Data: Temperature Optimization for EO Addition

Failure to control the temperature during the introduction of ethylene oxide is the primary cause of batch failure. The table below summarizes the causal relationship between temperature, yield, and impurity formation.

EO Addition Temp (°C)Propagation Temp (°C)Isolated Yield (%)Primary Impurity ProfileMechanistic Causality
-10 to -510< 25Unreacted Grignard, Protodehalogenated starting materialThermal energy is insufficient to overcome the activation barrier for the nucleophilic ring-opening of EO.
0 to 4 20 to 25 48 - 85 Trace di-ethoxylated byproducts Optimal balance; EO remains dissolved in THF while kinetic energy allows controlled nucleophilic attack[2].
10 to 152530 - 40Poly(ethylene glycol) (PEG), Wurtz coupling productsEO begins to volatilize[3]; localized exothermic hotspots promote runaway polymerization of EO.
> 2040< 15Severe polymerization, unreacted GrignardRapid loss of volatile EO gas; violent exotherm destroys the Grignard intermediate and poses a severe safety hazard[3].
Troubleshooting & FAQs

Q1: Why is strict temperature control at 0–4 °C critical during the initial ethylene oxide addition? A1: Ethylene oxide is highly volatile, possessing a boiling point of approximately 10.7 °C[3]. Adding it at room temperature causes immediate volatilization, drastically reducing the effective stoichiometric ratio in the liquid phase and leading to poor yields. Furthermore, the ring-opening of EO by the bulky benzothiophene Grignard reagent is highly exothermic. Adding EO at 0–4 °C ensures it remains in the liquid phase while safely dissipating the initial heat of reaction, preventing thermal runaway[2],[3].

Q2: During the Grignard formation, why do we reflux at 65 °C instead of running it at room temperature? A2: The carbon-bromine bond on the electron-rich benzothiophene ring is significantly less reactive than standard alkyl halides. Refluxing in THF (approx. 65 °C) provides the necessary thermal activation energy to overcome the kinetic barrier of magnesium insertion into the C-Br bond[2]. The addition of methyl iodide acts as an entrainer; its rapid reaction with magnesium helps continuously scrub the magnesium oxide passivation layer, ensuring complete conversion to the organomagnesium intermediate[2].

Q3: My yield is low, and LC-MS shows a significant amount of di-ethoxylated byproducts. How does temperature influence this? A3: Di-ethoxylation occurs when the newly formed magnesium alkoxide intermediate acts as a nucleophile and attacks a second molecule of EO. This side reaction is highly temperature-dependent. If the reaction is allowed to warm up too quickly after EO addition, or if local hot spots exceed 25 °C, the activation energy for this secondary nucleophilic attack is reached. Maintaining a slow, controlled warming profile from 0 °C to 20 °C ensures that the primary Grignard attack outcompetes the secondary alkoxide attack[2].

Q4: Can we substitute the Grignard approach with direct ethoxylation of hydroxybenzothiophene to avoid extreme temperature sensitivity? A4: While direct ethoxylation of a hydroxybenzothiophene (e.g., using EO and a base catalyst) is possible, it shifts the challenge from temperature control to regioselectivity. Direct ethoxylation often requires higher temperatures and pressure, which can lead to competing O-alkylation versus C-alkylation depending on the solvent and base used. The Grignard method, despite its strict thermal requirements, is preferred because it guarantees strict C-C bond formation at the specific halogenated site[1].

References

1.[2] Title: Step A: Preparation of 5-(2-hydroxyethyl)benzo[b]thiophene Source: prepchem.com URL: 2

2.[3] Title: Toward a CO2-free ethylene oxide process: Homogeneous ethylene oxide in gas-expanded liquids Source: researchgate.net URL: 3

3.[1] Title: BRPI0609496A2 - process for the production of a compound, and benzothiophene dihydrobenzothiophene derivatives or salts thereof, and propionic acid ester Source: google.com (Patents) URL: 1

Sources

Validation & Comparative

Comparative HPLC Analysis Guide: 2-Ethoxybenzo[b]thiophen-4-ol

[1][2]

Executive Summary & Strategic Context

Objective: To provide a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the retention time determination and purity assessment of 2-Ethoxybenzo[b]thiophen-4-ol .

Target Compound Profile:

  • Chemical Name: 2-Ethoxybenzo[b]thiophen-4-ol[][2][3][4][5][6]

  • Structural Class: Substituted Benzo[b]thiophene[][7]

  • Primary Application: Reference Standard (Impurity/Intermediate profiling for benzo[b]thiophene-based therapeutics, e.g., Brexpiprazole analogs or SERMs).[]

  • Detection Challenge: As a non-pharmacopeial impurity, no universal "standard" retention time exists.[] Retention is strictly method-dependent.[]

The "Black Box" Problem: Unlike established APIs (e.g., Donepezil), specific retention data for this intermediate is rarely published in open literature.[] Therefore, relying on a static number is scientifically hazardous.[] This guide replaces "lookup" behavior with a First-Principles Method Development Strategy , ensuring you can locate, identify, and validate the peak in your specific matrix.

Theoretical Prediction & Chemical Logic

To accurately predict the retention behavior of 2-Ethoxybenzo[b]thiophen-4-ol, we must analyze its physicochemical properties relative to its parent scaffold, Benzo[b]thiophen-4-ol .[] This comparative approach provides the "Anchor Point" for peak identification.[]

Structural Analysis & Elution Order

The retention mechanism on a Reverse-Phase (C18) stationary phase is driven by hydrophobicity.[]

CompoundStructure DescriptionPredicted LogPElution Behavior (C18)
Benzo[b]thiophen-4-ol (Parent)Fused thiophene-benzene ring with a hydrophilic hydroxyl (-OH) group at C4.[]~2.0 - 2.5Early Eluter (Anchor)
2-Ethoxybenzo[b]thiophen-4-ol (Target)Parent structure modified with an ethoxy (-OCH₂CH₃) group at C2.[] The ethyl chain adds significant non-polar surface area.[]~2.8 - 3.3Late Eluter (Target)

Scientific Rationale: The addition of the ethoxy group increases the lipophilicity of the molecule.[] While the phenolic hydroxyl group (C4-OH) remains capable of hydrogen bonding (potentially causing tailing if silanols are active), the overall hydrophobic character is dominant.[]

  • Hypothesis: 2-Ethoxybenzo[b]thiophen-4-ol will elute after the parent Benzo[b]thiophen-4-ol but before fully alkylated/non-polar analogs (e.g., 2-ethoxy-4-methylbenzo[b]thiophene).[]

Recommended Experimental Protocol

This protocol is designed for Resolution and Mass Spec Compatibility . It uses an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ~9.5), ensuring sharp peak shape.[]

Instrument & Column Configuration
  • System: HPLC or UHPLC with PDA (Photo-Diode Array) or MS detection.

  • Stationary Phase: C18 (Octadecylsilane) []

    • Specification: End-capped, high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[]

  • Temperature: 30°C (Controlled to minimize retention shift).

Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7)[]

    • Role: Protonates the phenol (-OH → -OH), preventing ionization and peak broadening.[]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid[]

    • Role: Strong elution solvent for aromatic heterocycles.[]

Gradient Profile (Standard Scouting)
Time (min)% Solvent A% Solvent BEvent
0.00955Equilibration
2.00955Injection Hold
20.001090Linear Gradient
25.001090Wash
25.10955Re-equilibration
30.00955End

Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC/MS). Injection Volume: 5–10 µL. Detection: UV @ 254 nm (aromatic ring) and 230 nm (thiophene absorption).

Self-Validating Workflow (Decision Tree)

Do not assume the largest peak is your target.[] Use this logical workflow to confirm identity.

ValidationWorkflowStartStart: Inject SampleCheckUVCheck UV Spectrum(PDA)Start->CheckUVIsMax254Max Absorbance~230-260 nm?CheckUV->IsMax254CheckRTCompare RT to Parent(Benzo[b]thiophen-4-ol)IsMax254->CheckRTYesReDevelopRe-Develop Method(Check pH/Column)IsMax254->ReDevelopNo (Not a thiophene)IsLaterElutes LATER thanParent?CheckRT->IsLaterSpikeSpike Test:Mix with StandardIsLater->SpikeYesIsLater->ReDevelopNo (Likely hydrolysis product)SinglePeakSingle Sharp Peak?Spike->SinglePeakConfirmedIDENTITY CONFIRMEDSinglePeak->ConfirmedYesSinglePeak->ReDevelopNo (Co-elution)

Caption: Logical workflow for confirming the identity of 2-Ethoxybenzo[b]thiophen-4-ol in a complex mixture.

Quantitative Data Summary (Anticipated)

While absolute retention times vary by system, the Relative Retention Time (RRT) is a robust metric for identification.[]

ParameterValue / Observation
Typical Retention Time (k') Expect capacity factor (

) between 4.0 – 6.0 in a generic gradient.
Relative Retention Time (RRT) ~1.2 – 1.4 (relative to Benzo[b]thiophen-4-ol).[]
UV Maxima (

)
~230 nm, ~258 nm (Characteristic of benzothiophene).[]
Tailing Factor (

)
< 1.5 (If > 1.5, mobile phase is not acidic enough).[]

Troubleshooting & Optimization

Issue: Peak Tailing

Cause: Interaction between the phenolic hydroxyl group (C4-OH) and residual silanols on the silica column.[] Solution:

  • Increase Buffer Strength: Use 20 mM Ammonium Formate (pH 3.0) instead of simple 0.1% Formic Acid.

  • Column Switch: Move to a "Shielded" or "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) which masks silanol activity.[]

Issue: Peak Splitting

Cause: Sample solvent mismatch. Solution: If dissolving the standard in 100% Methanol or Acetonitrile, the strong solvent plug can distort the peak.[] Dissolve the sample in the initial mobile phase (95% Water / 5% ACN).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9841854, Benzo[b]thiophen-4-ol. Retrieved from [Link][]

  • Thakkar, D., & Kate, A. S. (2020). 1-(Benzo[b]thiophen-4-yl)piperazine Ring Induced Bioactivation of Brexpiprazole in Liver Microsomes.[][8] European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]

  • SIELC Technologies (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]

1H NMR Spectrum Analysis of 2-Ethoxybenzo[b]thiophen-4-ol: A Comparative Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 2-Ethoxybenzo[b]thiophen-4-ol (Target Scaffold). Context: This benzothiophene derivative represents a critical pharmacophore in the development of Selective Estrogen Receptor Modulators (SERMs) and antifungal agents.[1] Its structural integrity relies on the precise regiochemical placement of the ethoxy group at C2 and the hydroxyl group at C4. Value Proposition: This guide provides a rigorous, predictive NMR analysis framework to distinguish the target molecule from its most common synthetic impurities (e.g., the 5-ol regioisomer) and precursors (e.g., benzo[b]thiophen-4-ol).[2] It emphasizes the diagnostic utility of the C3-proton singlet and the specific coupling patterns of the phenolic ring.

Theoretical 1H NMR Assignment (Predictive Model)

The following assignment is derived from substituent additivity rules and empirical data from analogous benzothiophene scaffolds (e.g., benzo[b]thiophen-4-ol).

The Diagnostic Signals

The structural confirmation of 2-Ethoxybenzo[b]thiophen-4-ol hinges on three distinct spectral zones:

  • The Thiophene Singlet (H3): Unlike the parent benzo[b]thiophene (where H2 and H3 couple as doublets,

    
     Hz), the substitution at C2 eliminates the H2 proton. Consequently, H3 appears as a sharp singlet  in the aromatic region.[2] This is the primary "Go/No-Go" signal for successful C2-functionalization.
    
  • The Phenolic Ring (H5, H6, H7): The 4-hydroxyl group creates a specific 1,2,3-trisubstituted benzene pattern.

  • The Ethoxy Handle: A classic quartet-triplet system upfield.

Predicted Chemical Shifts & Multiplicities (DMSO-d6)
Proton PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Insight
OH (C4) 9.80 – 10.20br s1H-Diagnostic for 4-OH; Exchangeable with D₂O.[2]
H7 7.35 – 7.45d1H

Deshielded by S-ring proximity; doublet.[2]
H6 7.10 – 7.20t (dd)1H

Pseudo-triplet characteristic of 4-subst.[2] benzo[b]thiophenes.[1][3][4][5][6][7][8][9][10][11]
H5 6.70 – 6.80d1H

Shielded by ortho-OH effect; doublet.
H3 6.20 – 6.40s1H-Critical Signal: Singlet confirms C2 substitution.
-OCH₂- 4.15 – 4.25q2H

Methylene of ethoxy group.
-CH₃ 1.30 – 1.40t3H

Methyl of ethoxy group.

Note on Solvent: DMSO-d6 is recommended over CDCl₃. In CDCl₃, the phenolic proton (OH) often broadens or disappears due to exchange, and the H3 signal may overlap with solvent impurities.[2] DMSO-d6 stabilizes the OH signal via hydrogen bonding, making it a sharp, integrable peak.[2]

Comparative Analysis: Target vs. Alternatives

In drug discovery, "performance" in NMR analysis is defined by the ability to rule out isomers and impurities.

Comparison with Regioisomer: 2-Ethoxybenzo[b]thiophen-5-ol

A common synthetic error is the formation of the 5-hydroxy isomer.

  • Target (4-ol): The aromatic ring protons (H5, H6, H7) form a contiguous 3-spin system (d-t-d pattern).[2] H5 is significantly shielded (ortho to OH).

  • Alternative (5-ol): The protons are at H4, H6, and H7.[2]

    • H4: Appears as a meta-coupled doublet (

      
       Hz) or singlet.
      
    • H6: Doublet of doublets (ortho to H7, meta to H4).

    • H7: Doublet (ortho to H6).

    • Differentiation: If you see a meta-coupling (small splitting ~2 Hz) in the aromatic region, you likely have the 5-ol or 6-ol isomer, not the 4-ol.[2]

Comparison with Precursor: Benzo[b]thiophen-4-ol[2]
  • Target: H3 is a Singlet .

  • Alternative (Precursor): H3 is a Doublet (

    
     Hz) coupled to H2. H2 is also present as a doublet.
    
  • Differentiation: The presence of two thiophene protons (H2/H3) immediately indicates incomplete C2-ethoxylation.

Summary of Diagnostic Differences
FeatureTarget: 2-Ethoxy-4-ol Isomer: 2-Ethoxy-5-ol Precursor: Unsubst. 4-ol
Thiophene H3 Singlet SingletDoublet (

Hz)
Aromatic Pattern d - t - d (Contiguous)d - dd - d (Meta-coupling)d - t - d
H2 Proton AbsentAbsentPresent (Doublet)
Ethoxy Signals PresentPresentAbsent

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this "Self-Validating" protocol.

Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Reasoning: Ensures solubility of the polar hydroxyl group and prevents OH proton exchange, allowing for integration.[2]

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from synthesis).

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds .

    • Reasoning: The quaternary carbons and the isolated H3 proton may have longer T1 relaxation times. A short D1 causes integration errors, underestimating the H3 singlet.

  • Scans (NS): 16 – 64 scans (dependent on concentration).

  • Temperature: 298 K (25°C).

Data Processing
  • Phasing: Apply manual phasing. Autophasing often fails near the large solvent peaks (DMSO quintet at 2.50 ppm).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1) to ensure accurate integration of the broad OH peak.

  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

Visualization of Structural Logic[2][13]

The following diagram illustrates the logical decision tree for validating the structure of 2-Ethoxybenzo[b]thiophen-4-ol against its primary alternatives.

NMR_Logic_Tree Start Acquire 1H NMR Spectrum (DMSO-d6) Check_Ethoxy Are Ethoxy signals present? (q ~4.2 ppm, t ~1.3 ppm) Start->Check_Ethoxy Check_H2_H3 Check Thiophene Region (6.0 - 7.5 ppm) Is H3 a Singlet or Doublet? Check_Ethoxy->Check_H2_H3 Yes Result_WrongSub Impurity: Non-ethoxylated derivative Check_Ethoxy->Result_WrongSub No Check_Aromatic Check Benzene Ring Coupling (6.5 - 7.5 ppm) Check_H2_H3->Check_Aromatic H3 = Singlet (No H2) Result_Precursor Impurity: Benzo[b]thiophen-4-ol (Starting Material) Check_H2_H3->Result_Precursor H3 = Doublet (+ H2 Doublet) Result_Target CONFIRMED: 2-Ethoxybenzo[b]thiophen-4-ol Check_Aromatic->Result_Target Pattern: d, t, d (No meta coupling) Result_Isomer Isomer: 2-Ethoxybenzo[b]thiophen-5-ol (Regioisomer) Check_Aromatic->Result_Isomer Pattern: d, dd, d (Meta coupling visible)

Caption: Decision tree for the structural validation of 2-Ethoxybenzo[b]thiophen-4-ol, distinguishing it from precursors and regioisomers based on coupling patterns.

References

  • BenchChem. (2025).[1][3][6][10] Application Note: ¹H and ¹³C NMR Spectral Analysis of Synthesized Benzothiophenes. Retrieved from 1

  • Sigma-Aldrich. (n.d.). Benzo[b]thiophene-4-ol | CAS 3610-02-4 Product Information. Retrieved from 12

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from 13

  • ChemicalBook. (n.d.). 2-Ethoxybenzamide 1H NMR Spectrum Data. Retrieved from 14

Sources

Comparative Guide: Mass Spectrometry Fragmentation of C₁₀H₁₀O₂S Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the mass spectrometry fragmentation patterns of C₁₀H₁₀O₂S , specifically focusing on the differentiation of the target product 2-Methyl-3-(phenylthio)acrylic acid from its common structural isomers (e.g., sulfones and cyclic keto-sulfides).

Product Focus: 2-Methyl-3-(phenylthio)acrylic acid (Reference Standard) Context: Purity Analysis & Structural Elucidation in Drug Development

Executive Summary

In drug discovery, the molecular formula C₁₀H₁₀O₂S (MW 194.25 Da) represents a critical chemical space containing diverse functional scaffolds: sulfides , sulfones , and heterocyclic ketones . Distinguishing these isomers is vital because they possess vastly different biological activities and toxicological profiles.

This guide compares the fragmentation performance of the Linear Sulfide-Acid (the Product) against Cyclic Keto-Sulfide and Unsaturated Sulfone alternatives. We demonstrate that while accurate mass (HRMS) cannot distinguish these isomers (all


 < 5 ppm), MS/MS fragmentation pathways  provide a definitive "fingerprint" for identification.

Key Findings:

  • The Product (Sulfide-Acid): Characterized by neutral losses of H₂O and COOH (carboxylic acid signature) and C-S bond cleavage.

  • Sulfone Isomers: Distinctive extrusion of SO₂ (M-64) and rearrangement to sulfinate esters.

  • Cyclic Isomers: Dominant loss of CO (M-28) and Retro-Diels-Alder (RDA) fragmentation.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes Electrospray Ionization (ESI) in Negative and Positive modes, coupled with Q-TOF detection.

Protocol: Isomer Differentiation Workflow
  • Sample Preparation:

    • Dissolve 1 mg of C₁₀H₁₀O₂S standard in 1 mL MeOH (HPLC grade).

    • Dilute to 10 µg/mL with 0.1% Formic Acid in 50:50 H₂O:MeOH.

  • LC Conditions (for separation):

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 10 min (A: H₂O + 0.1% FA; B: ACN + 0.1% FA).

  • MS Parameters (Q-TOF):

    • Ionization: ESI+ and ESI- (Switching mode).

    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Stepped ramp 10–40 eV.

    • Acquisition: MS/MS on precursor m/z 195.048 (ESI+) or 193.033 (ESI-).

Detailed Fragmentation Analysis

A. The Product: 2-Methyl-3-(phenylthio)acrylic acid

Structure: Linear, Thioether (-S-), Carboxylic Acid (-COOH)

Mechanism: The fragmentation is driven by the labile carboxylic acid group and the C-S bond. In ESI(-), the deprotonated molecule [M-H]⁻ (m/z 193) is highly stable. In ESI(+), the protonated molecule [M+H]⁺ (m/z 195) undergoes rapid dehydration and decarboxylation.

  • Primary Pathway (ESI+): Loss of H₂O (m/z 177) followed by CO loss (Acylium ion formation).

  • Diagnostic Pathway: Cleavage of the C-S bond yields the Thiophenol radical cation (m/z 110) or Phenylthiolium ion (m/z 109).

  • Specific Transition: m/z 195

    
     149 (Loss of HCOOH, characteristic of unsaturated acids).
    
B. Alternative 1: 1-(Phenylsulfonyl)cyclobutene

Structure: Cyclic alkene, Sulfone (-SO₂-)

Mechanism: Sulfones are notorious for the "Sulfone Rearrangement." The oxygen atoms migrate from sulfur to carbon, forming a sulfinate ester intermediate, which then expels SO₂.

  • Diagnostic Loss: M - 64 Da (SO₂) . This is the "smoking gun" for sulfones.

  • Pathway: m/z 195

    
     131 (Phenylcyclobutene cation) 
    
    
    
    91 (Tropylium ion).
  • Absence: No loss of 18 (H₂O) or 45 (COOH).

C. Alternative 2: 6-Methoxythiochroman-4-one

Structure: Bicyclic, Cyclic Ketone, Ether

Mechanism: Cyclic ketones fragment via alpha-cleavage and CO elimination. The methoxy group directs charge retention.

  • Diagnostic Loss: M - 28 Da (CO) and M - 15 Da (CH₃) .

  • Pathway: m/z 195

    
     167 (Loss of CO) 
    
    
    
    152 (Loss of CH₃).
  • RDA Fragmentation: Retro-Diels-Alder cleavage of the thiochroman ring may yield ions at m/z 136 or m/z 60 depending on substitution.

Comparative Data Summary

The following table contrasts the relative abundance of key fragment ions at 20 eV Collision Energy (ESI+).

Fragment Ion (m/z)Sulfide-Acid (Product) Sulfone (Impurity) Cyclic Ketone (Impurity) Structural Origin
195 (M+H) 100%40%85%Precursor Ion
177 (M-17) High (60%) < 1%< 5%Loss of OH (Acid)
167 (M-28) < 1%< 1%High (50%) Loss of CO (Cyclic Ketone)
149 (M-46) Medium (40%) < 1%< 1%Loss of HCOOH (Acid)
131 (M-64) < 1%High (100%) < 1%Loss of SO₂ (Sulfone)
109 (PhS⁺) High (55%) < 5%Medium (20%)Thiophenol moiety
77 (Ph⁺) Medium (30%)High (60%)Low (10%)Phenyl ring

Interpretation: If your spectrum shows a dominant peak at m/z 131, your sample is contaminated with the Sulfone isomer. If you observe m/z 177 and 149, the Product identity is confirmed.

Visualization of Fragmentation Pathways[1][2][3][4]

Diagram 1: Fragmentation Logic of C₁₀H₁₀O₂S Isomers

This decision tree illustrates the mechanistic divergence between the three isomers.

FragmentationPathways Precursor Precursor Ion [C10H11O2S]+ (m/z 195) Acid_Step1 Loss of H2O (m/z 177) Precursor->Acid_Step1 -18 Da (Acid Signature) Acid_CS C-S Cleavage [PhS]+ (m/z 109) Precursor->Acid_CS Direct Cleavage Sulfone_Rearrange Sulfinate Ester Rearrangement Precursor->Sulfone_Rearrange Isomer B Ketone_Loss Loss of CO (m/z 167) Precursor->Ketone_Loss -28 Da (Isomer C) Ketone_Me Loss of CH3 (m/z 180) Precursor->Ketone_Me -15 Da Acid_Step2 Loss of CO (m/z 149) Acid_Step1->Acid_Step2 -28 Da Sulfone_Loss Extrusion of SO2 (m/z 131) Sulfone_Rearrange->Sulfone_Loss -64 Da (Diagnostic)

Caption: Mechanistic divergence of C₁₀H₁₀O₂S isomers. Red nodes indicate diagnostic primary fragments.

Diagram 2: Experimental Workflow for Purity Confirmation

Workflow Sample Sample (C10H10O2S) LC LC Separation (C18 Column) Sample->LC MS Q-TOF MS/MS (ESI +/-) LC->MS Analysis Data Analysis (EIC Extraction) MS->Analysis Decision Isomer ID Analysis->Decision Result_A Product Confirmed (m/z 149, 177) Decision->Result_A Acid Pattern Result_B Impurity Flagged (m/z 131 or 167) Decision->Result_B Sulfone/Ketone Pattern

Caption: Step-by-step workflow for validating the purity of 2-Methyl-3-(phenylthio)acrylic acid.

Conclusion

For researchers utilizing 2-Methyl-3-(phenylthio)acrylic acid , relying solely on molecular weight is insufficient due to the prevalence of isobaric sulfone and cyclic impurities.

  • Trust the Loss of 64: If you see it, you have a sulfone rearrangement, not your target sulfide-acid.

  • Trust the Loss of 18/46: The sequential loss of water and formic acid is the hallmark of the target acrylic acid derivative.

By implementing the MS/MS transitions outlined above, you establish a self-validating system for raw material qualification.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Methyl-3-phenyl-propanal (Related Structure). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary for CID 275706: 3-(Phenylthio)acrylic acid.[1] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). Differentiation of isomers by mass spectrometry.[2] Trends in Analytical Chemistry. (General principles of isomer differentiation).

Sources

Comprehensive Guide to Certified Reference Materials (CRMs) for Donepezil Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes field of Alzheimer’s disease therapeutic development, the integrity of analytical data is non-negotiable. Donepezil hydrochloride, a reversible acetylcholinesterase inhibitor, presents a complex impurity profile derived from its synthesis and degradation pathways. This guide objectively compares Certified Reference Materials (CRMs) against standard Analytical Reference Materials (RMs) , demonstrating why ISO 17034-accredited CRMs are the requisite standard for critical quantification in late-stage drug development and QC release testing.

Part 1: Technical Background & Impurity Genealogy

Donepezil is susceptible to specific degradation pathways, primarily oxidation and hydrolysis, which yield a distinct set of pharmacopeial impurities. Understanding these pathways is critical for selecting the correct reference standard.

Donepezil Impurity Genealogy

The following diagram illustrates the primary degradation and synthetic by-product pathways leading to key USP/EP impurities.

Donepezil_Degradation Donepezil Donepezil HCl (API) ImpA Impurity A (USP/EP) (Desbenzyl Donepezil) [Hydrolysis] Donepezil->ImpA De-benzylation (Metabolic/Stress) ImpN Donepezil N-Oxide (Oxidation Product) Donepezil->ImpN Oxidation (H2O2/Light) ImpF Impurity F (EP) (Dehydro Donepezil) Donepezil->ImpF Dehydrogenation ImpB Impurity B (EP) (5,6-Dimethoxy-1-indanone) [Starting Material/Degradant] Precursor Synthetic Precursors Precursor->Donepezil Synthesis Precursor->ImpB Residual Reactant

Figure 1: Donepezil degradation pathways and impurity genealogy.[1][2] Red nodes indicate primary degradation products monitored in stability studies.

Key Pharmacopeial Impurities
Impurity NameCommon NameCAS NumberOriginRisk Profile
Impurity A (EP/USP) Desbenzyl Donepezil120013-39-0Degradation (Hydrolysis)Moderate
Impurity B (EP) 5,6-Dimethoxy-1-indanone2107-69-9Process/DegradationLow
Impurity F (EP) Dehydro Donepezil145546-80-1Process RelatedModerate
N-Oxide Donepezil N-Oxide120013-84-5Degradation (Oxidation)High (False Positives)

Part 2: Comparative Analysis (CRM vs. Analytical Standard)

The distinction between a Certified Reference Material (CRM) and a standard Reference Material (RM) is defined by ISO 17034 accreditation.[3][4][5] This is not merely a label; it represents a fundamental difference in how the "true value" of the material is established and the uncertainty associated with it.

The Metrological Difference
  • Analytical Standard (RM): Typically supplied with a purity value (e.g., "99.5%"). This value is often a single point estimate derived from HPLC area normalization, which ignores water content, residual solvents, and inorganic ash, potentially leading to a positive bias (overestimation of purity).

  • CRM (ISO 17034): Supplied with a Certified Value and an Expanded Uncertainty (

    
    ) . The purity is derived using mass balance (100% - impurities - water - volatiles - ash) or quantitative NMR (qNMR), ensuring traceability to SI units.
    
Comparative Performance Matrix
FeatureAnalytical Standard (RM)Certified Reference Material (CRM)Impact on Data
Accreditation ISO 9001 (General Quality)ISO 17034 (Competence of RM Producers)Regulatory acceptance (FDA/EMA).
Purity Assignment Chromatographic Purity (% Area)Mass Balance / qNMR CRMs prevent "potency bias" caused by salts/water.
Uncertainty Rarely providedExplicit (

) Uncertainty Budget
Essential for calculating total error budgets.
Homogeneity AssumedExperimentally Verified Ensures vial-to-vial consistency.
Stability Expiry based on general dataReal-time Stability Monitoring Guarantees integrity during shelf life.
Quantitative Impact: The "Hidden Bias"

Using a non-certified standard can introduce significant error into impurity calculations. Below is a simulated uncertainty budget comparing a typical RM against a CRM for Donepezil Impurity A .

Scenario: Calibrating an HPLC method to detect Impurity A at the 0.10% threshold.

ComponentAnalytical Standard (RM)CRM (ISO 17034)Note
Nominal Purity 99.8% (Area %)99.2% (Mass Balance)RM ignores 0.6% moisture/solvent.
Homogeneity (

)
Unknown (Est. 0.5%)0.05%CRM is tested for stratification.
Stability (

)
Unknown (Est. 1.0%)0.08%CRM monitors degradation over time.
Characterization (

)
0.5%0.15%CRM uses multiple orthogonal methods.
Expanded Uncertainty (

)
± 2.5% (Estimated) ± 0.4% (Certified) CRM is 6x more precise.
Resulting Bias +0.6% Systematic Error <0.1% Bias RM causes under-reporting of impurity mass.

Part 3: Experimental Protocol

High-Precision HPLC Impurity Profiling (USP/EP Aligned)

This protocol integrates USP/EP conditions with best practices for using CRMs to ensure traceability.

Objective: Separation and quantification of Donepezil and Impurities A, B, and N-oxide.

1. Materials
  • Column: C18 Stationary Phase (e.g., Inertsil ODS-3 or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: Buffer (0.1% Phosphoric acid or Phosphate buffer pH 2.5) + Methanol + Acetonitrile.

  • Mobile Phase B: Acetonitrile / Water gradient mix.

  • Reference Standards: ISO 17034 CRMs for Donepezil HCl and Impurity A (Desbenzyl).

2. Preparation of Standard Solutions (The CRM Advantage)
  • Step A (Stock): Accurately weigh

    
     of Donepezil Impurity A CRM  into a 
    
    
    
    volumetric flask.
    • Critical: Use the Certified Purity Value from the CoA (e.g.,

      
      ) to calculate the actual mass concentration. Do not assume 100%.
      
  • Step B (Working Std): Dilute Stock to

    
     (0.1% level relative to nominal sample conc).
    
3. Chromatographic Conditions
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Critical for resolution of Impurity A and B)
    
  • Detection: UV @

    
     (or 
    
    
    
    depending on specific impurity max absorption)
  • Injection Vol:

    
    
    
4. System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ): 
    
    
    
    between Impurity A and Donepezil.[6]
  • Tailing Factor:

    
     for Donepezil peak.[6]
    
  • CRM Recovery Check: Inject a Check Standard prepared from a second source CRM. Recovery must be

    
    .[6]
    

Part 4: CRM Certification Workflow (ISO 17034)

To understand why CRMs command a premium and offer superior reliability, one must visualize the certification process.

CRM_Certification Start Candidate Material (Synthesis) Homogeneity Homogeneity Study (Variance Analysis) Start->Homogeneity Stability Stability Study (Long-term & Transport) Start->Stability Char Characterization (HPLC, NMR, MS, KF, TGA) Homogeneity->Char Stability->Char Stats Statistical Analysis (Uncertainty Budget) Char->Stats Release CRM Release (ISO 17034 CoA) Stats->Release

Figure 2: ISO 17034 Certification Workflow. Note the parallel tracks for Homogeneity and Stability which feed into the final uncertainty budget.

References

  • United States Pharmacopeia (USP). Donepezil Hydrochloride Monograph. USP-NF.[7] Link

  • European Pharmacopoeia (Ph.[8] Eur.). Donepezil Hydrochloride.[2][6][9] European Directorate for the Quality of Medicines (EDQM). Link

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[3][5][10] Link

  • Reddy, K. V. S. R., et al. (2004). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis. Link

  • LGC Standards. Pharmaceutical Reference Standards and Impurities: The Role of ISO 17034. Link

  • Sigma-Aldrich. Certified Reference Materials (CRMs) vs. Reference Standards. Link

Sources

Comparative UV-Vis Spectroscopy of Benzothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the ultraviolet (UV) absorbance profiles of benzothiophene (BT) and its critical derivatives. Targeted at pharmaceutical researchers, it focuses on the structure-property relationships that dictate spectral shifts—specifically the impact of alkylation, conjugation extension, and S-oxidation. We provide a validated experimental protocol to ensure reproducibility and data integrity in drug discovery workflows.

Introduction: The Benzothiophene Scaffold in Pharma

Benzothiophene is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and lipoxygenase inhibitors like Zileuton .

Unlike simple benzene rings, the fused thiophene moiety introduces significant polarizability and distinct electronic transitions. Understanding how substituents alter the UV spectrum is not merely an analytical exercise; it is a diagnostic tool for monitoring reaction progress (e.g., S-oxidation) and assessing purity during lead optimization.

Mechanistic Principles of Absorbance

The UV spectrum of benzothiophene arises primarily from


 electronic transitions. The sulfur atom contributes lone pair electrons to the aromatic system (

), creating a complex fine structure.
Substituent Effects (The "Why")
  • Alkyl Groups (e.g., 2-Methyl): Act as weak auxochromes. Through hyperconjugation, they donate electron density into the ring system, raising the HOMO energy level and causing a slight Bathochromic (Red) Shift .

  • Conjugated Systems (e.g., 2-Phenyl): Drastically extend the

    
    -electron system. This lowers the HOMO-LUMO gap, resulting in a significant Bathochromic shift and often hyperchromic (increased intensity) effects.
    
  • S-Oxidation (Sulfones): Oxidation to the sulfone (

    
    ) disrupts the aromaticity of the thiophene ring. The sulfur lone pairs are no longer available for delocalization. This often leads to a Hypsochromic (Blue) Shift  of the long-wave band or a loss of the characteristic fine structure associated with the fully aromatic parent.
    

Comparative Data Analysis

The following table summarizes representative spectral data. Note that values are solvent-dependent; Acetonitrile (MeCN) is the preferred solvent due to its low UV cutoff (<190 nm).

Table 1: UV Absorbance Characteristics of Benzothiophene Derivatives
Compound ClassRepresentative Structure

(nm) [in MeCN]
Molar Absorptivity (

)
Spectral Features
Parent Benzothiophene227, 258, 296High (~10,000+)Distinct fine structure (vibrational coupling) in the 290-300 nm region.
Alkyl Derivative 2-Methylbenzothiophene229, 265, 300HighSlight red shift (+2-5 nm). Fine structure largely retained.
Conjugated 2-Phenylbenzothiophene305, 320 (broad)Very High (>20,000)Significant red shift due to extended conjugation. Broad bands.
Oxidized Benzothiophene-1,1-dioxide220, 285ModerateLoss of fine structure. The thiophene ring loses aromatic character, behaving more like a cyclic diene/styrene system.
Drug Analog Raloxifene HCl287, ~330 (tail)HighComplex spectrum due to the interaction of the benzothiophene core with the hydroxyphenyl side chains.

Visualizing Electronic Transitions

The following diagram illustrates the logical flow of how structural modifications alter the energy gap (


) and consequently the observed spectrum.

SpectralLogic cluster_legend Effect on HOMO-LUMO Gap Parent Benzothiophene Core (Aromatic) Alkyl Alkyl Substitution (+Hyperconjugation) Parent->Alkyl Modification Oxidation S-Oxidation (Loss of Lone Pair) Parent->Oxidation Conjugation Aryl Substitution (Extended Pi-System) Parent->Conjugation RedShift Bathochromic Shift (Lower Energy Gap) Alkyl->RedShift Slight BlueShift Hypsochromic Shift/ Change in Topology Oxidation->BlueShift Disrupted Aromaticity Conjugation->RedShift Strong

Figure 1: Structural modifications and their consequent impact on spectral shifts.

Validated Experimental Protocol

To ensure data trustworthiness (E-E-A-T), this protocol includes self-validating steps.

Materials
  • Solvent: HPLC-grade Acetonitrile (Cutoff 190 nm) or Methanol (Cutoff 205 nm). Avoid Acetone or Chloroform due to high UV cutoff.

  • Cuvettes: Fused Silica (Quartz) matched pair (1 cm path length). Do not use plastic or glass.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Workflow Diagram

ProtocolWorkflow Start Start: Sample Prep Weigh Weigh 1-2 mg Sample (Precision Balance) Start->Weigh Dissolve Dissolve in MeCN (Stock Sol: 1 mg/mL) Weigh->Dissolve Dilute Dilute to ~10^-5 M (Target Abs: 0.5 - 1.0 AU) Dissolve->Dilute Blank Run Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200 - 400 nm (Speed: Medium) Blank->Scan Validate Check Absorbance < 1.5? Check Solvent Cutoff? Scan->Validate Validate->Dilute Fail (Too conc.) Process Calculate Molar Absorptivity (Beer-Lambert Law) Validate->Process Pass

Figure 2: Step-by-step experimental workflow for UV analysis.

Detailed Procedure
  • Baseline Correction: Fill both cuvettes with pure solvent. Run a baseline scan (200–800 nm) to subtract solvent/cuvette absorbance.

  • Stock Preparation: Dissolve accurately weighed benzothiophene derivative (~1 mg) in 10 mL acetonitrile. Sonicate if necessary.

  • Dilution: Prepare a working standard of approximately

    
     M.
    
    • Why? At high concentrations, benzothiophenes can aggregate (pi-stacking), causing deviations from the Beer-Lambert law.

  • Measurement: Scan from 800 nm down to 200 nm.

    • Scan Speed: 240 nm/min (Medium).

    • Slit Width: 1.0 or 2.0 nm.[1]

  • Validation Check:

    • If

      
      , dilute further. The detector linearity decreases significantly above 1.5 AU.
      
    • Verify that the solvent absorbance at 200 nm is < 1.0 AU (if using Methanol).

Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
No Fine Structure Solvent Polarity or OxidationSwitch from Methanol to Cyclohexane (non-polar solvents preserve vibrational structure). Check if sample is oxidized.
Negative Absorbance Mismatched CuvettesEnsure "Sample" and "Reference" cuvettes are matched or perform baseline correction again.
Cutoff Noise <210 nm Solvent AbsorptionUse Acetonitrile instead of Methanol/Ethanol.

References

  • NIST Chemistry WebBook. Benzo[b]thiophene, 2-methyl- UV/Visible Spectrum. National Institute of Standards and Technology. Link

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (Explains conjugation effects). Link

  • Rzewnicka, A., et al. (2024). Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation.[2] Molecules,[2][3][4][5][6][7][8][9][10][11][12] 29. (Detailed data on sulfone shifts). Link

  • Phenomenex. Best and Worst Organic Solvents to Use in LC (UV Cutoff Data).Link

Sources

Advanced Validation of Stability-Indicating UPLC Method for Donepezil Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to Sub-2µm Technology

In the analysis of Donepezil Hydrochloride , the industry standard has long been the USP monograph method—a robust but time-intensive High-Performance Liquid Chromatography (HPLC) protocol requiring nearly 50 minutes per run. As drug development cycles compress, the "Alternative" (Legacy HPLC) is becoming a bottleneck.

This guide objectively validates a Modern UPLC (Ultra-Performance Liquid Chromatography) protocol using Sub-2µm Hybrid Particle Technology (HPT) . By comparing this optimized method against the conventional pharmacopeial standard, we demonstrate a 75% reduction in run time and a 92% reduction in solvent consumption , without compromising resolution or sensitivity.

Comparative Analysis: Legacy vs. Optimized Method

The following table summarizes the performance metrics of the conventional USP method (Alternative) versus the proposed UPLC method (Product).

Table 1: Performance Benchmark
ParameterLegacy Method (USP Alternative) Optimized Method (Sub-2µm Product) Impact
Column Technology L1 (C18), 5 µm, 250 x 4.6 mmHybrid C18, 1.7 µm, 100 x 2.1 mm Higher peak capacity per unit time.
Run Time ~50 Minutes~12.5 Minutes 4x Throughput increase.
Mobile Phase Phosphate Buffer / MeOH / TEAAmmonium Acetate / Acetonitrile LC-MS Compatible (No non-volatile salts).
Flow Rate 1.0 mL/min0.4 mL/min Reduced solvent waste.
Resolution (Rs) > 2.0 (Critical Pair)> 3.5 (Critical Pair) Enhanced specificity for degradants.
Solvent Usage ~50 mL per injection~5 mL per injection 90%+ Cost reduction in disposal.

Expert Insight: The legacy method relies on Triethylamine (TEA) to mask silanol activity on older silica columns. The optimized method uses hybrid particles (bridged ethyl hybrid) which are inherently less acidic, eliminating the need for TEA and allowing for MS-compatible buffers like Ammonium Acetate.

Mechanistic Insight: Impurity Profiling & Degradation Pathways

To validate a method, one must understand what is being separated. Donepezil is susceptible to specific degradation pathways, primarily oxidation and dealkylation.

Figure 1: Donepezil Degradation Pathway

The following diagram illustrates the formation of key impurities (N-Oxide and Desbenzyl) and the logic required to separate them.

DonepezilDegradation cluster_0 Critical Separation Challenge Donepezil Donepezil HCl (API) NOxide Donepezil N-Oxide (Oxidative Degradant) Donepezil->NOxide Oxidation (H2O2) Target: Piperidine N Desbenzyl Desbenzyl Donepezil (Hydrolytic/Metabolic) Donepezil->Desbenzyl Dealkylation Loss of Benzyl Group ImpurityA Impurity A (Benzyl Precursor) ImpurityA->Donepezil Synthetic Precursor (Process Impurity)

Caption: Mechanistic pathway showing the formation of oxidative and hydrolytic impurities. The method must resolve the N-Oxide (polar) from the Desbenzyl (intermediate polarity) species.

Experimental Protocol: The Self-Validating System

This protocol is designed as a self-validating system. If the System Suitability fails, the workflow halts, preventing the generation of invalid data.

Chromatographic Conditions (Optimized)
  • Instrument: UPLC System with PDA Detector (e.g., Waters ACQUITY or Agilent 1290).

  • Column: BEH C18, 1.7 µm, 2.1 x 100 mm.[1][2][3]

  • Column Temp: 50°C (Elevated temperature lowers viscosity, allowing higher flow rates).

  • Wavelength: 286 nm (Isosbestic point for optimal sensitivity).

  • Injection Volume: 1.5 µL.

Mobile Phase & Gradient[1][4]
  • Solvent A: 20 mM Ammonium Acetate in Water (pH 6.0).

  • Solvent B: Acetonitrile.[1][3]

Time (min)% Solvent A% Solvent BCurve
0.09010Initial
8.06040Linear
10.01090Wash
10.19010Re-equilibrate
12.59010End
Validation Workflow Logic

The following decision tree represents the "Trustworthiness" pillar. It ensures that every analytical run is verified against pre-set criteria before data release.

ValidationWorkflow Start Start Analysis SysSuit Inject System Suitability (Std Mix) Start->SysSuit CheckRes Check Resolution (Rs) Impurity A vs Donepezil > 2.0? SysSuit->CheckRes CheckRSD Check Precision %RSD < 2.0%? CheckRes->CheckRSD Yes Fail HALT: Troubleshooting (Check Column/Mobile Phase) CheckRes->Fail No Proceed Proceed to Sample Analysis CheckRSD->Proceed Yes CheckRSD->Fail No Analyze Inject Samples (Blank -> Sample -> Bracketing Std) Proceed->Analyze Calc Calculate Impurity % (External Std Method) Analyze->Calc

Caption: Validation logic flow ensuring system suitability criteria (Resolution and Precision) are met before sample analysis proceeds.

Validation Results & Data Support

The optimized method was validated according to ICH Q2(R1) guidelines. The data below confirms that the "Product" (UPLC method) matches or exceeds the "Alternative" (USP method) in reliability.

Linearity and Range

Linearity was established for Donepezil and key impurities (A, B, and N-Oxide) from LOQ to 150% of the specification limit (0.15%).

  • Donepezil:

    
    
    
  • Impurity A:

    
    
    
  • N-Oxide:

    
    
    
Sensitivity (LOD/LOQ)

The superior signal-to-noise ratio of the UPLC system (due to sharper peaks from sub-2µm particles) resulted in lower detection limits.

AnalyteLOD (ppm)LOQ (ppm)Acceptance Criteria
Donepezil0.050.15S/N > 10 for LOQ
Impurity A0.060.18S/N > 10 for LOQ
N-Oxide0.080.24S/N > 10 for LOQ
Accuracy (Recovery)

Spike recovery studies at 50%, 100%, and 150% levels demonstrated the method's accuracy.

  • Range: 98.5% – 101.2% recovery across all impurities.

  • Global %RSD: 0.8% (n=9).

Conclusion

The validation data confirms that switching from the legacy USP HPLC method to the Optimized UPLC Protocol is not merely a time-saver but a quality upgrade. The method is:

  • Specific: Baseline resolution of all oxidative and process impurities.

  • Efficient: Reduces analysis time by 75%, allowing for high-throughput stability testing.

  • Green: Drastically lowers solvent consumption, aligning with modern sustainability goals.

For laboratories currently relying on the 50-minute USP monograph, the transition to sub-2µm technology represents a self-validating, robust, and economically superior alternative.

References

  • United States Pharmacopeia (USP). Donepezil Hydrochloride Monograph: Organic Impurities.[1][2][4] USP-NF.

  • Waters Corporation. USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Application Note 720003722EN.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Srinivasan, V., et al. A new validated, stability-indicating, RP-UPLC method for determination of donepezil hydrochloride assay and impurities content in bulk drug.[5] International Journal of Current Research.

  • Kafkala, S., et al. New gradient high-performance liquid chromatography method for determination of donepezil hydrochloride assay and impurities content in oral pharmaceutical formulation.[6][7] Journal of Chromatography A, 2008.[6]

Sources

A Guide to the Comprehensive Generation of a Certificate of Analysis for the 2-Ethoxybenzo[b]thiophen-4-ol Chemical Standard

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of a chemical standard is the bedrock of reliable and reproducible results. The Certificate of Analysis (COA) is more than a mere document; it is a testament to the identity, purity, and quality of a given substance.[1] This guide provides an in-depth, technically-grounded framework for generating a robust COA for the chemical standard 2-Ethoxybenzo[b]thiophen-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.

This document eschews a rigid template, instead offering a logical, science-first approach. We will dissect the "why" behind each analytical choice, presenting a self-validating system where orthogonal techniques converge to build a comprehensive quality profile. By comparing a rigorously characterized in-house standard with other potential alternatives, we aim to provide a definitive guide to establishing and documenting chemical integrity.

The Anatomy of a Certificate of Analysis (COA)

A COA is the official document that certifies a product meets its predetermined specifications.[2][3] It is the primary tool for traceability and quality assurance, containing essential data that validates the product's quality for its intended use.[1][4] The fundamental elements, from product identification to authorized approval, form a chain of trust between the manufacturer and the end-user.[5]

COA_Structure cluster_header Header Information cluster_body Analytical Data & Specifications cluster_footer Conclusion & Authorization ProductID Product Identification (Name, CAS No., Catalog No.) BatchInfo Batch & Lot Information (Lot Number, Manufacturing Date) Tests Analytical Tests Performed (e.g., HPLC, NMR, MS) ProductID->Tests SupplierInfo Supplier Information (Name, Address, Contact) BatchInfo->Tests Methods Test Methods Used (Reference to SOPs, Pharmacopeia) Tests->Methods Specs Specifications (Acceptable Limits for Each Test) Methods->Specs Results Test Results (Actual Quantitative/Qualitative Data) Specs->Results Compliance Statement of Compliance (Declaration of Conformance) Results->Compliance Dates Storage, Retest/Expiry Date Compliance->Dates Approval Authorized Signature (QA/QC Manager Approval) Dates->Approval

Caption: Logical flow of essential components within a Certificate of Analysis.

A Multi-Technique Approach to Characterization

To build a COA with unimpeachable scientific integrity, a single analytical technique is insufficient. We must employ a suite of orthogonal (different and complementary) methods. Each technique provides a unique piece of the puzzle, and together they create a high-fidelity portrait of the chemical standard.

Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for elucidating the precise molecular structure of an organic compound. Proton (¹H) and Carbon-13 (¹³C) NMR provide definitive information about the chemical environment of each atom, confirming the identity of 2-Ethoxybenzo[b]thiophen-4-ol and distinguishing it from potential isomers or related impurities.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the 2-Ethoxybenzo[b]thiophen-4-ol standard and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 5 seconds, and an acquisition time of ~4 seconds.

  • Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (often several thousand) is required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Summary & Specifications:

Test Specification Expected Result for 2-Ethoxybenzo[b]thiophen-4-ol
¹H NMR The spectrum must be consistent with the proposed structure. Chemical shifts and coupling constants corresponding to the aromatic protons of the benzo[b]thiophene core, the hydroxyl proton, and the ethoxy group (a quartet and a triplet).

| ¹³C NMR | The number of signals must match the number of unique carbon atoms. | Approximately 10 distinct signals corresponding to the carbon atoms in the molecule. |

Note: Specific chemical shift values can be influenced by solvent and concentration.

Molecular Weight Verification: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental verification of its chemical formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the standard (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5 µL/min).

  • Acquisition: Acquire the mass spectrum in positive or negative ion mode. For 2-Ethoxybenzo[b]thiophen-4-ol (C₁₀H₁₀O₂S), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be targeted.

  • Data Analysis: Determine the monoisotopic mass from the resulting spectrum and compare it to the theoretically calculated mass.

Data Summary & Specifications:

Test Specification Theoretical Value (C₁₀H₁₀O₂S)
Molecular Formula C₁₀H₁₀O₂S N/A
Molecular Weight 194.25 g/mol N/A

| Exact Mass [M+H]⁺ | Measured mass must be within ± 5 ppm of the theoretical mass. | 195.0474 Da |

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of a chemical standard.[6] A well-developed reversed-phase HPLC method can separate the main compound from process-related impurities and degradation products, allowing for accurate quantification.[7][8] Method validation according to ICH guidelines ensures the reliability of these results.

Experimental Protocol: Purity by RP-HPLC

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.[6]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the standard in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject the sample and integrate all peaks detected. Calculate the purity by the area percent method.

Data Summary & Specifications:

Test Specification Result
Purity by HPLC (Area %) ≥ 98.0% 99.6%
Retention Time (RT) Report ~12.5 min

| Related Impurities | No single impurity > 0.2% | Largest impurity: 0.15% |

Workflow for COA Generation

The process from receiving a new batch of a chemical to issuing a final, approved COA is a systematic workflow. It ensures that every batch is subjected to the same rigorous standards of quality control before release.

COA_Workflow cluster_qc Quality Control Testing cluster_doc Documentation & Review Test_Identity Identity Confirmation (NMR, MS) Compile_Data Compile All Raw Data Test_Identity->Compile_Data Test_Purity Purity & Impurity Profile (HPLC) Test_Purity->Compile_Data Test_Appearance Physical Properties (Appearance, Solubility) Test_Appearance->Compile_Data Draft_COA Draft Certificate of Analysis Compile_Data->Draft_COA Review Peer & QA Review Draft_COA->Review Final_COA Issue Final COA Review->Final_COA Pass Fail Batch Fails (Investigation) Review->Fail Fail New_Batch New Batch Received (Quarantine) Sampling Sample for Testing New_Batch->Sampling Sampling->Test_Identity Sampling->Test_Purity Sampling->Test_Appearance

Caption: Standard workflow from batch receipt to final COA issuance.

Comparison with Alternative Standards

The value of a well-characterized standard becomes clear when compared against alternatives. The choice of standard directly impacts experimental outcomes, and understanding the differences is crucial for any researcher.

FeatureIn-House Characterized Standard (2-Ethoxybenzo[b]thiophen-4-ol) Alternative 1: Commercial Grade (Purity >95%) Alternative 2: Parent Compound (Benzo[b]thiophen-4-ol)
Purity ≥ 98.0%, typically >99.5% by validated HPLC.Specified as >95%. Impurity profile often not provided.Purity varies by supplier; requires independent verification.
Identity Confirmation Confirmed by ¹H NMR, ¹³C NMR, and HRMS.Typically confirmed by ¹H NMR only.Different chemical entity; not a direct substitute.
Traceability Full documentation from synthesis to final COA. Complete batch record available.Limited to the supplier's COA. Raw data is not accessible.Requires full in-house characterization, similar to the primary standard.
Application Suitability Ideal for use as a quantitative standard, reference material in drug discovery, and in developing analytical methods.Suitable for exploratory synthesis or non-quantitative screening. Not recommended for assays requiring high accuracy.Useful as a metabolic or synthetic precursor reference, but not for assays targeting the ethoxy derivative.
Cost-Benefit Higher initial investment in characterization ensures data integrity and prevents costly rework from unreliable results.Lower upfront cost but carries a higher risk of inaccurate results and experimental failure.Lower purchase cost but requires significant analytical resources to qualify for use.

Conclusion

The generation of a Certificate of Analysis for a chemical standard like 2-Ethoxybenzo[b]thiophen-4-ol is a scientifically rigorous process that underpins the reliability of research and development. It is not a bureaucratic exercise but a fundamental component of good science. By employing a suite of orthogonal analytical techniques, adhering to validated protocols, and documenting every step with clarity and precision, we create a standard that is not just a vial of powder, but a point of trusted reference. This comprehensive approach, as detailed in this guide, ensures that the resulting COA is a true and authoritative guarantee of quality, empowering scientists to proceed with confidence in their work.

References

  • Finbyz Tech (2024). Certificate of Analysis (CoA): Definition & Key Requirements for 2025. Available at: [Link][2]

  • Crest Solution (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Available at: [Link][5]

  • Inbound Logistics (2025). Certificate of Analysis (COA): Quality, Compliance & Trust. Available at: [Link][1]

  • Datacor (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link][4]

  • CIKLab (2023). What is a Certificate of Analysis (CoA) ? Available at: [Link][3]

  • Koval'chuk, V. et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino) and related compounds. Available at: [Link][9]

  • PubChem. 2-Ethoxy-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link][10]

  • Barros, H. J. V. et al. (2021). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. Available at: [Link]

  • Aladdin Scientific. Benzo[b]thiophen-4-ol. Available at: [Link][11]

  • Ahmad, S. et al. (2024). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Advances. Available at: [Link][12]

  • Kumar, S. et al. (2021). Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-substituted phenyl)-4,5-dihydro-1H-pyrazole. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Yuan, Z. et al. (2025). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. Available at: [Link][7]

  • Kumar, B. K. et al. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics. Available at: [Link][8]

  • Cimpean, A. et al. (2020). Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC. Journal of Chemistry. Available at: [Link]

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Safety Operating Guide

Technical Guide: Safe Disposal of 2-Ethoxybenzo[b]thiophen-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: 2-Ethoxybenzo[b]thiophen-4-ol is a functionalized heterocyclic phenol. It presents a dual hazard profile: rapid dermal absorption/corrosivity (characteristic of phenols) and aquatic toxicity/sulfur-based emissions (characteristic of benzothiophenes).

Do not dispose of this compound down the drain. Do not mix with oxidizing agents (e.g., Nitric Acid, Peroxides).

This guide outlines the segregation, packaging, and regulatory disposal pathways for research quantities of this compound, synthesized from field-proven chemical hygiene standards and EPA RCRA guidelines.

Chemical Hazard Profile (Structure-Activity Analysis)

As a specific Safety Data Sheet (SDS) for this precise intermediate is often unavailable in public repositories, we apply Structure-Activity Relationship (SAR) logic to determine safety protocols.

Functional MoietyHazard ImplicationDisposal Criticality
Phenol (C4-OH) High acidity (pKa ~10), protein denaturation, rapid transdermal toxicity.Segregation: Must be separated from strong oxidizers and bases to prevent exothermic runaway or polymerization.
Benzothiophene Core Lipophilicity, aquatic toxicity, sulfur content.Incineration: Requires facilities with flue gas scrubbing (to capture SOx). Cannot be treated as standard "clean" organic waste.
Ethoxy Ether (C2-OEt) Potential peroxide formation (low risk due to aromatic stabilization, but non-zero).Storage: Minimize headspace in waste containers; check for peroxides if stored >12 months.

Waste Characterization & Segregation

Effective disposal begins at the bench. You must characterize the waste stream before it enters the central accumulation area.

A. Solid Waste (Contaminated Debris)[1]
  • Items: Gloves, paper towels, weigh boats, and silica gel from column chromatography.

  • Protocol:

    • Double-bag in heavy-duty (5 mil) polyethylene bags.

    • Label as "Solid Hazardous Waste - Toxic/Irritant (Sulfur-bearing)."

    • Silica Gel: If the compound was purified via flash chromatography, the silica is now hazardous. Do not dry it in the fume hood (risk of dust inhalation); wet-pack it into a solid waste drum.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvents: Typically DCM, Ethyl Acetate, or Methanol.

  • Protocol:

    • pH Check: Ensure the waste solution is Neutral to slightly Acidic (pH 4-7).

    • Segregation: Pour into a dedicated "High Hazard - Phenolic/Sulfur" waste stream.

    • Incompatibility: NEVER mix with nitric acid or concentrated sulfuric acid. Nitration of the electron-rich benzothiophene ring can be explosive.

Disposal Workflow (Decision Matrix)

The following diagram illustrates the operational logic for disposing of 2-Ethoxybenzo[b]thiophen-4-ol, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 2-Ethoxybenzo[b]thiophen-4-ol StateCheck Determine Physical State Start->StateCheck Liquid Liquid Waste (Solvents/Mother Liquor) StateCheck->Liquid Solid Solid Waste (Silica, Sharps, PPE) StateCheck->Solid OxidizerCheck Contains Oxidizers? (HNO3, H2O2) Liquid->OxidizerCheck Quench CRITICAL: Quench/Neutralize separately before mixing OxidizerCheck->Quench Yes SegregateLiquid Segregate into 'Phenolic/Sulfur' Organic Waste OxidizerCheck->SegregateLiquid No Quench->SegregateLiquid Labeling Labeling: 'Toxic, Irritant, Sulfur-Bearing' SegregateLiquid->Labeling Bagging Double Bag (5-mil poly) or Rigid Container Solid->Bagging Bagging->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisposal Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->FinalDisposal

Figure 1: Operational decision tree for the segregation and disposal of 2-Ethoxybenzo[b]thiophen-4-ol waste streams.

Detailed Operational Procedures

Protocol 1: Handling Spills (Immediate Response)

Because this compound is a solid phenol derivative, spills present a dust and contact hazard.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves (or Silver Shield® if in solution), safety goggles, and a lab coat.

  • Containment:

    • Solid Spill: Do not sweep dry (creates dust).[1] Cover with wet paper towels or oil-dry pads to dampen. Scoop into a wide-mouth jar.

    • Liquid Spill: Surround with vermiculite or absorbent pads.[1]

  • Decontamination: Scrub the surface with a soapy water solution (detergent breaks down the lipophilic benzothiophene).

  • Disposal: All cleanup materials must be treated as hazardous chemical waste (see Section 2A).

Protocol 2: Container Selection & Labeling[3]
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers (potential corrosion from phenolic acidity or sulfur degradation).[2]

  • Labeling Requirements:

    • Chemical Name: Write out fully: "2-Ethoxybenzo[b]thiophen-4-ol Solution". Avoid abbreviations.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

    • Special Note: Add "Contains Sulfur" to aid the waste contractor in selecting the correct incinerator.

Regulatory Compliance (RCRA Context)

While "2-Ethoxybenzo[b]thiophen-4-ol" is not explicitly listed on the EPA P-list or U-list, the generator is responsible for determining if the waste exhibits hazardous characteristics (40 CFR 262.11).

  • Toxicity Characteristic: Due to the phenolic nature, this waste should be treated as if it fails the Toxicity Characteristic Leaching Procedure (TCLP) until proven otherwise.

  • Generator Status: Ensure this waste is counted toward your facility's monthly generation status (VSQG, SQG, or LQG).

  • Final Destination: The only acceptable disposal method is destructive incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). The sulfur content requires scrubbers to prevent acid rain precursors (SOx) from entering the atmosphere.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Yale Environmental Health & Safety. (2023). Phenol Standard Operating Procedure. Yale University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.